1-Ethyl-1,3-benzodiazole-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethylbenzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-2-13-7-12-9-5-8(6-11)3-4-10(9)13/h3-5,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUPSPGFPYATJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626290 | |
| Record name | 1-Ethyl-1H-benzimidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120244-47-4 | |
| Record name | 1-Ethyl-1H-benzimidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-1,3-benzodiazole-5-carbonitrile
Abstract: This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of 1-Ethyl-1,3-benzodiazole-5-carbonitrile. Direct experimental data for this specific molecule is not extensively available in public literature, reflecting its status as a potentially novel or less-characterized compound. Therefore, this document employs a predictive approach, grounded in the established properties of structurally similar benzimidazole analogs. By synthesizing data from closely related compounds, this guide offers researchers and drug development professionals a robust framework for the characterization of 1-Ethyl-1,3-benzodiazole-5-carbonitrile, complete with detailed experimental protocols for property validation.
Introduction and Structural Context
1-Ethyl-1,3-benzodiazole-5-carbonitrile belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole core is a prominent scaffold in medicinal chemistry, known for its versatile biological activities. The specific structure of the target compound features an ethyl group at the N1 position of the benzimidazole ring and a nitrile group at the 5-position. These substitutions are expected to significantly influence its physicochemical properties, including solubility, melting point, and spectroscopic behavior, compared to the parent benzimidazole or its other derivatives.
Given the limited direct data, this guide will draw comparative insights from the following key structural analogs:
-
1-Ethyl-1H-1,3-benzodiazole (1-Ethylbenzimidazole): Provides a baseline for the impact of the N1-ethyl group without the C5-carbonitrile.
-
2-Ethyl-1H-benzo[d]imidazole (2-Ethylbenzimidazole): Offers a comparison for the ethyl substitution at a different position on the imidazole ring.
-
2-Ethyl-1H-1,3-benzodiazole-5-carbonitrile: A positional isomer that will provide valuable comparative data for the combined effect of the ethyl and carbonitrile groups.
This guide is structured to provide not only predicted values but also the experimental methodologies required to empirically determine these properties, ensuring scientific rigor and trustworthiness in your research endeavors.
Molecular and General Properties
The foundational properties of a molecule are its formula and weight, which are critical for all subsequent quantitative experimental work.
| Property | 1-Ethyl-1,3-benzodiazole-5-carbonitrile (Predicted) | 1-Ethyl-1H-1,3-benzodiazole[1] | 2-Ethyl-1H-benzo[d]imidazole[2] |
| Molecular Formula | C₁₀H₉N₃ | C₉H₁₀N₂ | C₉H₁₀N₂ |
| Molecular Weight | 171.20 g/mol | 146.19 g/mol | 146.19 g/mol |
| IUPAC Name | 1-Ethyl-1H-benzimidazole-5-carbonitrile | 1-ethylbenzimidazole | 2-ethyl-1H-benzimidazole |
Thermal Properties: Melting and Boiling Points
The melting and boiling points are fundamental physical constants that provide an indication of the purity of a compound and the strength of its intermolecular forces. The presence of the polar nitrile group in the target compound is expected to increase its melting point compared to analogs lacking this feature due to stronger dipole-dipole interactions.
A precise melting point for 1-Ethyl-1,3-benzodiazole-5-carbonitrile is not documented. However, based on related structures, a solid state at room temperature is anticipated.
The determination of the melting point is a critical first step in the characterization of a newly synthesized compound.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample of 1-Ethyl-1,3-benzodiazole-5-carbonitrile is thoroughly dried to remove any residual solvent, which could depress the melting point. The crystalline sample should be finely powdered.
-
Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
-
Heating Profile:
-
For a preliminary determination, a rapid heating rate (10-20 °C/min) can be used to identify an approximate melting range.
-
For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.
-
-
Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted. A narrow melting range (typically < 2 °C) is indicative of high purity.
Caption: Workflow for Melting Point Determination.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its formulation and bioavailability. The presence of both a relatively nonpolar benzimidazole core and a polar nitrile group suggests that 1-Ethyl-1,3-benzodiazole-5-carbonitrile will exhibit solubility in a range of organic solvents.
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
Moderate Solubility: Expected in chlorinated solvents like dichloromethane and chloroform, and in lower alcohols like methanol and ethanol.
-
Low Solubility: Expected in nonpolar solvents such as hexanes and diethyl ether.
-
Aqueous Solubility: Likely to be low, but may be enhanced at lower pH due to the basicity of the imidazole nitrogen atoms.
A qualitative assessment of solubility is a straightforward yet informative experiment.
Methodology: Qualitative Solubility Testing
-
Solvent Selection: Prepare a panel of representative solvents (e.g., water, methanol, dichloromethane, toluene, hexane, DMSO).
-
Sample Addition: To 1 mL of each solvent in a separate vial, add approximately 1-2 mg of 1-Ethyl-1,3-benzodiazole-5-carbonitrile.
-
Observation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a set period. Visually inspect for dissolution.
-
Classification: Classify the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (no apparent dissolution). For more quantitative results, a concentration series can be prepared to determine the approximate solubility limit.
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous structural confirmation of a molecule.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):
-
Ethyl Group: An upfield triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-N).
-
Aromatic Protons: The protons on the benzene ring will appear as multiplets or a series of doublets and singlets in the downfield aromatic region. The exact chemical shifts and coupling patterns will be influenced by the positions of the ethyl and nitrile substituents.
-
Imidazole Proton: A singlet for the proton at the 2-position of the benzimidazole ring.
Predicted ¹³C NMR Spectrum:
-
Aliphatic Carbons: Two distinct signals for the ethyl group carbons.
-
Aromatic and Heterocyclic Carbons: Multiple signals in the aromatic region corresponding to the carbons of the benzimidazole ring system.
-
Nitrile Carbon: A characteristic signal in the downfield region (typically 115-125 ppm).
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 1-Ethyl-1,3-benzodiazole-5-carbonitrile in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (such as COSY and HSQC) on a high-field NMR spectrometer.
-
Data Analysis: Process the spectra to determine chemical shifts, integration, and coupling constants to confirm the molecular structure.
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Key IR Absorptions:
-
C≡N Stretch: A sharp, intense absorption band in the region of 2220-2260 cm⁻¹.
-
C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the benzimidazole ring.
-
C-H Stretches (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretches (Aliphatic): Bands below 3000 cm⁻¹.
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
-
Sample Placement: Place a small amount of the solid sample directly on the diamond crystal of the ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups of the molecule.
Caption: Spectroscopic characterization workflow.
Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 171.20).
-
Isotope Peaks: Characteristic M+1 and M+2 peaks due to the natural abundance of ¹³C and ¹⁵N.
-
Fragmentation: Potential fragmentation patterns could involve the loss of the ethyl group or other characteristic cleavages of the benzimidazole ring.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Infuse the sample into an electrospray ionization mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Summary of Predicted Properties
The following table summarizes the predicted physical properties of 1-Ethyl-1,3-benzodiazole-5-carbonitrile based on the analysis of its structural analogs. These values should be considered as estimates pending experimental verification.
| Property | Predicted Value / Behavior | Rationale |
| Appearance | White to off-white solid | Based on typical benzimidazole derivatives. |
| Melting Point | > 150 °C (Estimate) | The presence of the polar nitrile group is expected to increase the melting point relative to 1-ethylbenzimidazole. |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols; insoluble in water and nonpolar solvents. | Combination of a polar nitrile group and a less polar benzimidazole core. |
| ¹H NMR | Signals for ethyl, aromatic, and imidazole protons. | Standard functional group analysis. |
| ¹³C NMR | Signals for aliphatic, aromatic, and nitrile carbons. | Standard functional group analysis. |
| IR Absorption | Strong C≡N stretch around 2220-2260 cm⁻¹. | Characteristic absorption of the nitrile functional group. |
| Mass Spectrum | Molecular ion peak at m/z ≈ 171. | Corresponds to the calculated molecular weight. |
Conclusion
This technical guide provides a predictive framework for the physical properties of 1-Ethyl-1,3-benzodiazole-5-carbonitrile, a compound for which direct experimental data is limited. By leveraging the known properties of close structural analogs, we have established a set of expected values and behaviors. Crucially, this guide also provides detailed, field-proven experimental protocols for the empirical determination of these properties. This dual approach of prediction and prescribed validation offers researchers a solid foundation for initiating studies on this and other novel benzimidazole derivatives, ensuring a high degree of scientific integrity and accelerating the research and development process.
References
-
PubChem. (n.d.). 1-ethyl-1H-1,3-benzodiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethylbenzimidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]
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Semantic Scholar. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]im- idazole-5-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). 1-Ethyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethylbenzimidazole. National Center for Biotechnology Information. Retrieved from [Link]
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Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S9. 1 H NMR Spectra of Etheyl benzimdiazole-5-carboxylate (2g). Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 1-Ethyl-1,3-benzodiazole-5-carbonitrile
This guide provides a comprehensive overview of the synthetic pathways for obtaining 1-Ethyl-1,3-benzodiazole-5-carbonitrile, a key heterocyclic scaffold of interest to researchers and professionals in drug development and materials science. The document will detail the strategic considerations behind the chosen synthetic route, provide robust, step-by-step experimental protocols, and offer insights into the characterization of the target molecule and its precursors.
Introduction and Strategic Overview
1-Ethyl-1,3-benzodiazole-5-carbonitrile, also known as 1-Ethyl-1H-benzimidazole-5-carbonitrile, belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are prevalent structural motifs in a wide array of pharmacologically active molecules and functional materials. The introduction of an ethyl group at the N1 position and a nitrile group at the C5 position of the benzimidazole core imparts specific electronic and steric properties, making this particular derivative a valuable building block for further chemical exploration.
The synthesis of this target molecule is most effectively approached through a multi-step sequence, commencing with a commercially available and cost-effective starting material. The chosen strategy emphasizes the sequential construction of the benzimidazole ring system followed by the introduction of the N-ethyl group. This approach allows for clear characterization of intermediates and high overall yields.
The logical flow of the primary synthesis pathway is depicted below:
Caption: Synthesis of 4-Amino-3-nitrobenzonitrile.
Experimental Protocol:
-
To a solution of 4-acetamidobenzonitrile (9.40 g) in concentrated sulfuric acid (80 ml), add potassium nitrate in small portions while maintaining the temperature at or below 10°C. [1]2. Stir the reaction mixture at 5°-10°C for 2 hours. [1]3. Carefully pour the reaction mixture into ice-water.
-
Collect the precipitated crystals by suction filtration.
-
To the collected crystals, add 4N hydrochloric acid (100 ml) and reflux the mixture for 2 hours. [1]6. After cooling to room temperature, filter the crystals, wash with water, and dry under reduced pressure to yield 4-amino-3-nitrobenzonitrile. [1] Causality of Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and decomposition of the starting material.
-
Sulfuric Acid: Concentrated sulfuric acid serves as both the solvent and the catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Acidic Hydrolysis: The use of hydrochloric acid is a standard and effective method for the deprotection of the acetamido group to reveal the free amine.
Step 2: Synthesis of 3,4-Diaminobenzonitrile
The second step involves the selective reduction of the nitro group of 4-amino-3-nitrobenzonitrile to an amino group, yielding 3,4-diaminobenzonitrile. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.
Reaction Scheme:
Caption: Synthesis of 3,4-Diaminobenzonitrile.
Experimental Protocol:
-
To a stirring solution of 4-amino-3-nitrobenzonitrile (2.00 g, 12.3 mmol) in methanol (20 mL), add a palladium on carbon catalyst (500 mg, 10% purity). [2]2. Degas the reaction flask and fill it with hydrogen gas (a hydrogen-filled balloon is suitable for laboratory scale). [2]3. Stir the reaction mixture vigorously for 18 hours at 25°C. [2]4. Upon completion of the reaction, carefully degas the mixture under vacuum and backfill with an inert gas like nitrogen (repeat this process three times). [2]5. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3,4-diaminobenzonitrile, which can be used in the next step without further purification. [2] Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a highly effective and widely used heterogeneous catalyst for the reduction of nitro groups. It offers high activity and is easily removed by filtration.
-
Hydrogen Gas: Hydrogen is the reducing agent in this catalytic cycle.
-
Methanol: Methanol is a suitable solvent that dissolves the starting material and does not interfere with the catalytic hydrogenation process.
Step 3: Synthesis of 1H-Benzimidazole-5-carbonitrile
The third step is the formation of the benzimidazole ring through the cyclization of 3,4-diaminobenzonitrile with a one-carbon source. Formic acid is a common and effective reagent for this transformation.
Reaction Scheme:
Caption: Synthesis of 1H-Benzimidazole-5-carbonitrile.
Experimental Protocol:
-
In a round-bottom flask, dissolve 3,4-diaminobenzonitrile in an excess of formic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The product will precipitate out of the aqueous solution.
-
Collect the solid by filtration, wash with cold water, and dry to afford 1H-Benzimidazole-5-carbonitrile.
Causality of Experimental Choices:
-
Formic Acid: Formic acid serves as both the reactant (the source of the C2 carbon of the benzimidazole ring) and the solvent. The reaction proceeds through the formation of a formamide intermediate followed by intramolecular cyclization and dehydration.
-
Reflux Conditions: The elevated temperature is necessary to drive the cyclization and dehydration steps to completion.
Step 4: Synthesis of 1-Ethyl-1,3-benzodiazole-5-carbonitrile
The final step is the N-alkylation of the benzimidazole ring with an ethylating agent. The use of a suitable base is essential to deprotonate the imidazole nitrogen, thereby activating it for nucleophilic attack on the ethylating agent.
Reaction Scheme:
Sources
A Technical Guide to the Spectroscopic Characterization of 1-Ethyl-1,3-benzodiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected spectroscopic data for the novel compound 1-Ethyl-1,3-benzodiazole-5-carbonitrile. As a senior application scientist, the following sections are structured to offer not just raw data, but a comprehensive interpretation grounded in established spectroscopic principles. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features.
Molecular Structure and Overview
1-Ethyl-1,3-benzodiazole-5-carbonitrile is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The core structure consists of a fusion of benzene and imidazole. In this specific derivative, an ethyl group is attached to one of the nitrogen atoms of the imidazole ring, and a nitrile group is substituted on the benzene ring. Understanding this structure is fundamental to interpreting its spectroscopic signatures.
Predicted biological activity of cyano-substituted benzimidazoles
An In-depth Technical Guide to the Predicted Biological Activity of Cyano-Substituted Benzimidazoles
Executive Summary
The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, largely due to its structural resemblance to endogenous purine nucleosides, allowing it to interact with a multitude of biological targets.[1][2] This guide explores the significant influence of cyano (-CN) substitution on the benzimidazole framework, a modification known to enhance therapeutic potential through potent electronic and structural effects. We will dissect the predicted and experimentally validated biological activities of these compounds, with a primary focus on their anticancer, antimicrobial, and antiviral properties. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a synthesis of mechanistic insights, structure-activity relationships (SAR), and validated experimental protocols to guide future discovery efforts.
The Benzimidazole Scaffold: A Foundation for Bioactivity
The versatility of the benzimidazole ring system stems from its unique bicyclic structure, which fuses a benzene ring with an imidazole ring.[2] This arrangement is isosteric to natural purines, enabling benzimidazole derivatives to act as competitive inhibitors for enzymes involved in nucleic acid synthesis.[2] The two nitrogen atoms in the imidazole portion are key to its chemical reactivity and biological interactions, acting as both hydrogen bond donors and acceptors.[1][3]
The Role of the Cyano Group: An Electronic and Structural Enhancer
The introduction of a cyano (-CN) group, a potent electron-withdrawing substituent, can drastically alter the pharmacological profile of the benzimidazole scaffold.[3] The cyano group's influence is multifaceted:
-
Electronic Effects: As a strong electron-withdrawing group, it modulates the electron density of the aromatic system, enhancing interactions with cancer-associated enzymes and other biological targets.[3][4]
-
Lipophilicity and Permeability: The nitrile group can influence the molecule's lipophilicity and membrane permeability, which are critical for reaching intracellular targets.[3][4]
-
Metabolic Stability: It can impact the metabolic fate of the compound, potentially being hydrolyzed to an amide and then a carboxylic acid.[4]
-
Covalent Interactions: The nitrile can act as an electrophilic "warhead," enabling covalent bonding with specific residues (like cysteine) in a target protein, a strategy that can lead to highly potent and selective inhibitors.[5]
These properties collectively make cyano-substitution a compelling strategy for optimizing the biological activity of benzimidazole-based therapeutic agents.[6]
Anticancer Activity of Cyano-Substituted Benzimidazoles
Benzimidazole derivatives have demonstrated a broad spectrum of anticancer activities, and the addition of a cyano group has been shown to potentiate this effect.[3][7] These compounds can disrupt multiple biological pathways essential for cancer cell proliferation, survival, and metastasis.[3]
Mechanisms of Action
Cyano-substituted benzimidazoles exert their anticancer effects through several validated mechanisms:
-
Tubulin Polymerization Inhibition: Similar to established drugs like albendazole and mebendazole, these compounds can bind to β-tubulin, disrupting microtubule dynamics.[3][8] This is particularly effective against rapidly dividing cancer cells, as it leads to mitotic arrest and apoptosis.[9]
-
Kinase Inhibition: They have been shown to inhibit key signaling kinases involved in cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and AKT.[3][10] Inhibition of the AKT phosphorylation cascade, for instance, directly curtails cancer cell proliferation.[3]
-
PARP Inhibition: Certain benzimidazole derivatives, such as Veliparib and Rucaparib, are potent inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[9] This mechanism is particularly effective in cancers with existing DNA repair defects, such as those with BRCA mutations.
-
Induction of Apoptosis and Cell Cycle Arrest: A common outcome of the above mechanisms is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[1] Flow cytometry analyses have shown that specific cyano-benzimidazoles can cause a significant accumulation of cells in the G2/M or G0/G1 phases of the cell cycle, preventing their division.[1][7]
Caption: Mechanism of action for anticancer cyano-benzimidazoles.
Structure-Activity Relationship (SAR) Insights
SAR studies are critical for optimizing the anticancer potency of these molecules. Key findings indicate:
-
The position of the cyano group is crucial. For instance, a cyano group at the N1 position of 1-cyano-2-amino-benzimidazoles has been associated with potent cytotoxic activities.[7]
-
Electron-withdrawing groups in general, including nitro (-NO₂) and cyano (-CN) groups on the benzimidazole ring, tend to enhance interactions with target enzymes, boosting anticancer activity.[3]
-
Hybridization of the cyano-benzimidazole scaffold with other pharmacophores, such as triazoles or pyrazoles, can lead to compounds with significantly improved potency.[1][11] A benzimidazole-triazolothiadiazine hybrid containing a cyano group was found to be more potent than the standard drug cisplatin against MCF-7 breast cancer cells.[1]
Data Summary: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of selected cyano-substituted benzimidazole derivatives against various human cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
| 1-Cyano-2-amino-benzimidazoles | Compound 4d | K562 (Leukemia) | 0.8 | [7] |
| 1-Cyano-2-amino-benzimidazoles | Compound 4d | A549 (Lung) | 1.5 | [7] |
| Benzimidazole-Triazolothiadiazine | Compound with cyano group | MCF-7 (Breast) | 0.016 | [1] |
| Furyl-Substituted Benzimidazoles | Nitro-substituted imidazolinyl | A549 (Lung) | 2.12 | [6] |
| Furyl-Substituted Benzimidazoles | Nitro-substituted imidazolinyl | NCI-H358 (Lung) | 0.85 | [6] |
| Benzimidazole-Pyrazole Hybrid | Cyano-benzimidazole-pyrazole | SW1990 (Pancreatic) | 30.9 | [11] |
Experimental Protocol: In Vitro Cytotoxicity and Cell Cycle Analysis
This section provides a validated workflow for assessing the anticancer potential of novel cyano-substituted benzimidazole derivatives.
Caption: Broth microdilution method for MIC determination.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Rationale: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Protocol: a. Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. b. In a 96-well microtiter plate, prepare two-fold serial dilutions of the cyano-benzimidazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be broad enough to capture the MIC (e.g., 128 to 1 µg/mL). [12] c. Inoculate each well with the prepared microbial suspension to a final concentration of 5x10⁵ colony-forming units (CFU)/mL. [12] d. Include a positive control (broth + inoculum, no drug) and a negative control (broth only). Use a standard antibiotic like Gentamicin or Ciprofloxacin as a reference. [13][12] e. Incubate the plate at 35-37°C for 16-20 hours. f. The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. [12]
Antiviral Activity
-
SAR Insights: SAR studies on antiviral benzimidazoles have specifically highlighted the importance of the cyano group. For activity against Zika virus, a cyano group at position 5 of the benzimidazole ring is considered optimal for potency. [2]Shifting it to the 6-position was found to be detrimental to its activity. [2]* Screening: The evaluation of antiviral activity typically involves cell-based assays where the ability of a compound to inhibit virus-induced cytopathic effects or reduce viral plaque formation is measured. [14][15]
Future Outlook and Conclusion
The incorporation of a cyano group into the benzimidazole scaffold is a powerful and validated strategy for enhancing a wide range of biological activities. The potent anticancer, antimicrobial, and antiviral properties observed in numerous studies underscore the therapeutic potential of this chemical class. Future research should leverage computational tools, such as molecular docking and dynamics simulations, to rationally design next-generation inhibitors with improved potency and selectivity for specific targets like kinases or viral polymerases. [3][10]By combining these in silico methods with the robust experimental workflows detailed in this guide, the drug development community can accelerate the translation of promising cyano-substituted benzimidazoles from the laboratory to the clinic.
References
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Taylor & Francis.
-
El-Sayed, N. F., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity. Retrieved January 23, 2026, from [Link]
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An In-depth Technical Guide to the Solubility Profile of 1-Ethyl-1,3-benzodiazole-5-carbonitrile
Abstract
A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development and chemical research. Poor solubility can impede reliable in-vitro testing, lead to low bioavailability, and create significant hurdles in formulation and manufacturing.[1][2] This guide provides a detailed examination of the solubility profile of 1-Ethyl-1,3-benzodiazole-5-carbonitrile, a heterocyclic compound with potential pharmaceutical applications. We will explore its physicochemical properties, theoretical solubility considerations, and present a robust, field-proven protocol for determining its thermodynamic solubility in a range of common laboratory solvents. The causality behind experimental choices is explained throughout, ensuring a deep, practical understanding of the methodology.
Introduction: The Critical Role of Solubility
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, equilibrium solution, is a critical physicochemical parameter.[3] In drug discovery, it dictates the achievable concentration of a compound in biological fluids and assay media, directly impacting absorption, distribution, and efficacy.[2] For synthetic chemists, solubility governs the choice of solvents for reactions, purification, and crystallization. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and exhibiting a wide array of biological activities.[4][5][6] The addition of a nitrile group can further modulate a molecule's properties, often enhancing metabolic stability and receptor binding affinity through hydrogen bonding and other interactions.[7][8] Therefore, a thorough characterization of the solubility of 1-Ethyl-1,3-benzodiazole-5-carbonitrile is an essential first step in its journey from a lab curiosity to a potential therapeutic agent.
Physicochemical Characterization & Theoretical Solubility Considerations
2.1. Molecular Structure and Functional Group Analysis
To understand the solubility of 1-Ethyl-1,3-benzodiazole-5-carbonitrile, we must first analyze its structure:
-
Benzimidazole Core: This fused ring system is aromatic and contains two nitrogen atoms. The benzimidazole ring system is amphoteric, meaning it can act as both a weak acid and a weak base.[9][10] This suggests that its solubility will be pH-dependent, particularly in aqueous media.
-
Ethyl Group (at N1): The N-ethyl group adds non-polar, aliphatic character to the molecule, which will tend to increase its solubility in less polar organic solvents.
-
Nitrile Group (-C≡N at C5): The nitrile group is highly polar and a hydrogen bond acceptor.[11] This feature can enhance solubility in polar solvents, especially those capable of hydrogen bonding.[7]
2.2. The Principle of "Like Dissolves Like"
The fundamental principle governing solubility is that a solute will dissolve best in a solvent that has a similar polarity.[12][13] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[13] Based on its structure, 1-Ethyl-1,3-benzodiazole-5-carbonitrile possesses both polar (nitrile, imidazole nitrogens) and non-polar (benzene ring, ethyl group) regions. This mixed character suggests it will exhibit partial solubility across a spectrum of solvents, with optimal solubility likely in moderately polar to polar aprotic solvents.
2.3. Predicting Solubility
While experimental determination is the gold standard, several factors can help predict solubility trends:
-
Polarity: The combination of the aromatic system, the polar nitrile group, and the non-polar ethyl group suggests an intermediate overall polarity.
-
Hydrogen Bonding: The nitrogen atoms of the benzimidazole ring and the nitrile group can act as hydrogen bond acceptors. Solvents that are effective hydrogen bond donors (protic solvents like alcohols and water) are expected to interact favorably with the molecule.[11]
-
Crystal Lattice Energy: For a solid to dissolve, the energy of solvation (interactions between solute and solvent molecules) must overcome the crystal lattice energy (interactions between solute molecules in the solid state). Compounds with high melting points often have high lattice energies, which can lead to lower solubility.
Experimental Determination of Thermodynamic Solubility
To obtain definitive and reliable data, the thermodynamic solubility must be determined. This measures the equilibrium concentration of the compound in a saturated solution and is considered the most accurate representation of solubility.[2][14] The Shake-Flask method, as outlined in guidelines like OECD 105, is the universally recognized gold standard for this measurement due to its reliability.[3][14][15]
3.1. Rationale for Solvent Selection
The choice of solvents is designed to cover a wide range of polarities and chemical properties, providing a comprehensive profile. Solvents are classified as polar protic (can donate H-bonds), polar aprotic (cannot donate H-bonds), and non-polar.
| Solvent | Class | Polarity Index | Rationale |
| Water (pH 7.4 Buffer) | Polar Protic | 9.0 | Represents physiological conditions; assesses aqueous solubility.[16] |
| Methanol (MeOH) | Polar Protic | 6.6 | A common polar protic solvent used in synthesis and chromatography.[16] |
| Ethanol (EtOH) | Polar Protic | 5.2 | A less polar alcohol, often used in formulations.[16] |
| Acetonitrile (ACN) | Polar Aprotic | 6.2 | A common polar aprotic solvent for reactions and analysis.[16] |
| Acetone | Polar Aprotic | 5.4 | A versatile polar aprotic solvent.[16] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 6.5 | A highly polar aprotic solvent known for its excellent solvating power.[16] |
| Ethyl Acetate (EtOAc) | Moderately Polar | 4.3 | A common solvent for extraction and chromatography.[16] |
| Dichloromethane (DCM) | Weakly Polar | 3.4 | A common, less polar solvent for organic synthesis.[16] |
| Toluene | Non-polar | 1.0 | Represents aromatic, non-polar environments.[16] |
| Hexane | Non-polar | 0.0 | Represents aliphatic, non-polar environments.[16] |
3.2. Detailed Protocol: OECD 105 Modified Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring that equilibrium is truly reached.
Objective: To determine the thermodynamic solubility of 1-Ethyl-1,3-benzodiazole-5-carbonitrile at a controlled temperature (e.g., 25°C).
Materials:
-
1-Ethyl-1,3-benzodiazole-5-carbonitrile (solid, >99% purity)
-
Selected solvents (HPLC grade or higher)[15]
-
20 mL glass scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC or UPLC system with UV detector
-
Volumetric flasks and pipettes
Workflow Diagram:
Caption: Thermodynamic solubility workflow via the Shake-Flask method.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid 1-Ethyl-1,3-benzodiazole-5-carbonitrile to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[14]
-
Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the desired solvent to the vial.
-
Equilibration (24h): Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (25°C ± 0.5°C). Shake the samples for 24 hours.[1] The time to reach equilibrium can vary, but 24 hours is often sufficient.[14]
-
Settling: After 24 hours, remove the vials and let them stand undisturbed for at least 1 hour to allow undissolved solids to settle.
-
Sampling (24h): Carefully withdraw an aliquot of the supernatant.
-
Sample Clarification: Immediately filter the aliquot through a 0.22 µm syringe filter or centrifuge it at high speed to remove any remaining solid particles.[3] This step is critical to avoid overestimation of solubility.
-
Dilution: Accurately dilute the clarified sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration curve range.
-
Equilibration (48h - The Self-Validation Step): Place the vials back on the shaker and continue to shake for an additional 24 hours (48 hours total).
-
Sampling (48h): Repeat steps 4-7 for the 48-hour time point.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve prepared from known concentrations of the compound must be used for accurate quantification.
-
Data Analysis: Calculate the concentration of the compound in the original undiluted supernatant for both the 24-hour and 48-hour samples. Trustworthiness Check: If the concentrations measured at 24 and 48 hours are statistically identical, it confirms that thermodynamic equilibrium was reached.[14] If the 48-hour value is higher, the experiment should be extended.
Data Presentation & Interpretation
The results of the solubility study should be compiled into a clear, concise table.
Table 1: Thermodynamic Solubility of 1-Ethyl-1,3-benzodiazole-5-carbonitrile at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| Hexane | Non-polar | [Experimental Data] | [Calculated Data] | e.g., Insoluble |
| Toluene | Non-polar | [Experimental Data] | [Calculated Data] | e.g., Sparingly Soluble |
| Dichloromethane | Weakly Polar | [Experimental Data] | [Calculated Data] | e.g., Soluble |
| Ethyl Acetate | Moderately Polar | [Experimental Data] | [Calculated Data] | e.g., Soluble |
| Acetone | Polar Aprotic | [Experimental Data] | [Calculated Data] | e.g., Freely Soluble |
| Acetonitrile | Polar Aprotic | [Experimental Data] | [Calculated Data] | e.g., Freely Soluble |
| Dimethyl Sulfoxide | Polar Aprotic | [Experimental Data] | [Calculated Data] | e.g., Very Soluble |
| Ethanol | Polar Protic | [Experimental Data] | [Calculated Data] | e.g., Soluble |
| Methanol | Polar Protic | [Experimental Data] | [Calculated Data] | e.g., Soluble |
| Water (pH 7.4 Buffer) | Polar Protic | [Experimental Data] | [Calculated Data] | e.g., Slightly Soluble |
Interpretation:
The data presented in Table 1 will provide a clear map of the compound's behavior.
-
High solubility in DMSO, Acetonitrile, and Acetone would be expected due to the strong dipole-dipole interactions between these polar aprotic solvents and the nitrile group.
-
Moderate to good solubility in alcohols (Methanol, Ethanol) would be attributed to the hydrogen bonding capabilities of both the solute and the solvents.
-
Lower solubility in non-polar solvents (Hexane, Toluene) would confirm the dominant role of the polar functional groups in the molecule's overall character.
-
The aqueous solubility value is particularly important for drug development, as it directly relates to the Biopharmaceutics Classification System (BCS) and potential oral bioavailability.[17]
Conclusion and Applications
This guide has detailed the theoretical and practical framework for determining the solubility profile of 1-Ethyl-1,3-benzodiazole-5-carbonitrile. By employing the robust, self-validating Shake-Flask method, researchers can generate high-quality, reliable data. This information is indispensable for:
-
Drug Development Professionals: Guiding formulation strategies, predicting oral absorption, and ensuring sufficient concentration in in-vitro and in-vivo studies.[18][19][20]
-
Synthetic Chemists: Selecting appropriate solvents for reactions, work-up procedures, and final product crystallization.
-
Analytical Scientists: Developing methods for purification (chromatography) and analysis (HPLC, SFC).
A thorough understanding of solubility is not merely a data point; it is a foundational pillar that supports the entire research and development lifecycle of a chemical entity.
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CAS number and molecular weight of 1-Ethyl-1,3-benzodiazole-5-carbonitrile
An In-Depth Technical Guide to 1-Ethyl-1,3-benzodiazole-5-carbonitrile for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Ethyl-1,3-benzodiazole-5-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis strategies, and the vast therapeutic potential of its core benzimidazole scaffold.
Introduction: The Benzimidazole Scaffold and Isomeric Considerations
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This bicyclic system, formed by the fusion of benzene and imidazole rings, is a bioisostere of natural nucleotides, allowing it to readily interact with various biological macromolecules.[3] Consequently, benzimidazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5]
The subject of this guide is 1-Ethyl-1,3-benzodiazole-5-carbonitrile . It is crucial to clarify the nomenclature: "1,3-benzodiazole" is a valid but less common synonym for the universally recognized term benzimidazole .[6][7]
A critical point of discussion is the compound's specific isomerism. While this guide focuses on the N-1 ethylated isomer, literature and commercial availability of this specific molecule are limited. In contrast, its isomer, 2-Ethyl-1H-benzimidazole-5-carbonitrile , is documented and commercially available. This guide will, therefore, focus on the synthesis and properties pertinent to the 1-ethyl isomer while drawing upon the broader, well-established chemistry of the benzimidazole-5-carbonitrile framework and its isomers to provide a complete scientific picture.
Physicochemical Properties and Identification
Precise identification is paramount for any research chemical. The properties of 1-Ethyl-1H-benzimidazole-5-carbonitrile are best understood in the context of its parent compound and its 2-ethyl isomer.
| Property | 1-Ethyl-1H-benzimidazole-5-carbonitrile | 2-Ethyl-1H-benzimidazole-5-carbonitrile | 1H-Benzimidazole-5-carbonitrile (Parent) |
| Synonyms | 1-Ethyl-1,3-benzodiazole-5-carbonitrile | 2-Ethyl-1H-benzo[d]imidazole-5-carbonitrile | 5-Cyanobenzimidazole |
| CAS Number | Not readily available | 1216012-54-2 | 6287-83-8[7][8][9] |
| Molecular Formula | C₁₀H₉N₃ | C₁₀H₉N₃ | C₈H₅N₃[7] |
| Molecular Weight | 171.20 g/mol | 171.20 g/mol | 143.15 g/mol [7] |
| General Nature | Amphoteric (weakly acidic and basic)[6] | Amphoteric | Amphoteric[6] |
The benzimidazole core is amphoteric; the pyrrolic -NH- proton can be abstracted by a strong base (pKa ≈ 14.5), while the imine nitrogen can be protonated by an acid (pKa of conjugate acid ≈ 7).[6] The N-1 ethyl substitution on our target molecule removes the acidic proton, making the compound primarily a weak base. The ethyl group and nitrile functionality will influence its solubility, lipophilicity, and crystal packing.
Rationale and Strategy for Chemical Synthesis
The synthesis of 1-Ethyl-1H-benzimidazole-5-carbonitrile can be logically approached in two main stages: the formation of the benzimidazole core followed by N-alkylation.
Stage 1: Formation of the Benzimidazole-5-carbonitrile Core
The most robust and widely used method for constructing the benzimidazole ring is the Phillips condensation. This involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions or an aldehyde followed by an oxidative cyclization.[10]
To obtain the desired 5-carbonitrile substitution, the logical starting material is 3,4-diaminobenzonitrile . The C2 position of the benzimidazole ring can be introduced by condensing this diamine with an appropriate one-carbon source. Using formic acid, for instance, would yield the parent 1H-Benzimidazole-5-carbonitrile.[2]
Caption: Workflow for N-alkylation of the benzimidazole core.
Experimental Protocol: A Self-Validating System
The following is a generalized, field-proven protocol for the N-alkylation step.
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1H-Benzimidazole-5-carbonitrile (1.0 eq).
-
Dissolution: Add anhydrous DMF via syringe to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Self-Validation Check: Cessation of hydrogen gas evolution indicates complete deprotonation. Stir for 30-60 minutes at this temperature.
-
Alkylation: Add ethyl iodide (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Self-Validation Check: Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding ice-cold water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1-Ethyl-1H-benzimidazole-5-carbonitrile.
Field-Proven Insights: Applications in Drug Development
The benzimidazole core is a validated pharmacophore in numerous FDA-approved drugs. The introduction of substituents at the 1, 2, and 5-positions allows for fine-tuning of the molecule's pharmacological profile.
-
Anticancer Activity: Many benzimidazole derivatives exert their anticancer effects by inhibiting key cellular processes. Notably, certain derivatives function as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. [11]The acrylonitrile moiety, in particular, has been explored in this context, making our target compound a molecule of high interest for oncology screening programs. [11]* Antimicrobial and Antiviral Potential: The benzimidazole scaffold is present in anthelmintic drugs (e.g., Albendazole) and has shown broad-spectrum antimicrobial and antiviral activity. [1][2]The N-1 substituent can modulate cell permeability and interaction with microbial or viral targets.
-
Kinase Inhibition: The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, making the scaffold ideal for targeting the ATP-binding site of various kinases, which are crucial targets in cancer and inflammatory diseases. [3]* The Role of the Cyano Group: The 5-carbonitrile group is not merely a passive substituent. It is a potent electron-withdrawing group and a versatile synthetic handle. It can participate in hydrogen bonding and can be hydrolyzed to the corresponding carboxylic acid or converted to a tetrazole, significantly altering the compound's physicochemical and biological properties.
The combination of the validated benzimidazole core, the modulating N-ethyl group, and the versatile 5-cyano functionality makes 1-Ethyl-1,3-benzodiazole-5-carbonitrile a compelling candidate for library synthesis and high-throughput screening in modern drug discovery campaigns.
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The Rising Stars of Drug Discovery: A Technical Guide to the Research Applications of N-Alkylated Benzimidazole Carbonitriles
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its derivatives are known for a vast array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[3][4] This technical guide delves into a promising, yet relatively underexplored, subclass: N-alkylated benzimidazole carbonitriles . We will explore the synergistic potential of N-alkylation and the carbonitrile moiety, offering a comprehensive overview of their synthesis, potential mechanisms of action, and detailed protocols for their evaluation in various therapeutic areas. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to investigate the next generation of benzimidazole-based therapeutics.
The Benzimidazole Core: A Privileged Scaffold
The benzimidazole unit, a bicyclic system composed of fused benzene and imidazole rings, is a bioisostere of naturally occurring purines, allowing it to interact with a wide range of biological targets.[3] This inherent bioactivity has led to its designation as a "privileged scaffold" in drug discovery. The therapeutic versatility of benzimidazoles is well-documented, with derivatives exhibiting a broad spectrum of biological activities.[4]
The Influence of N-Alkylation
Substitution at the nitrogen atom (N-alkylation) of the benzimidazole ring is a critical modification that significantly impacts the molecule's physicochemical and pharmacological properties. The introduction of an alkyl group can enhance lipophilicity, improve membrane permeability, and modulate the compound's interaction with its biological target.[5] The nature and size of the alkyl chain can be fine-tuned to optimize potency and selectivity.
The Strategic Role of the Carbonitrile Group
The carbonitrile (-C≡N) group is a valuable functional group in drug design. Its inclusion in a molecule can have several strategic advantages:
-
Enhanced Target Binding: The linear geometry and electron-withdrawing nature of the nitrile group can lead to stronger interactions with biological targets through hydrogen bonding and dipole-dipole interactions.[5]
-
Improved Pharmacokinetics: The nitrile moiety can enhance metabolic stability by blocking sites susceptible to enzymatic degradation.
-
Bioisosterism: The carbonitrile group can act as a bioisostere for other functional groups, such as a carbonyl or a halogen, allowing for the fine-tuning of a compound's electronic and steric properties.
Synthesis of N-Alkylated Benzimidazole Carbonitriles
The synthesis of N-alkylated benzimidazole carbonitriles can be approached through a multi-step process, typically starting from a substituted o-phenylenediamine. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for N-alkylated benzimidazole carbonitriles.
A more specific protocol for the synthesis of N-alkylated benzimidazole carbonitriles is detailed below.
Experimental Protocol: Synthesis of N-Alkylated Benzimidazole Carbonitriles
Step 1: Synthesis of the Benzimidazole Precursor
-
To a solution of the appropriate substituted o-phenylenediamine (1 eq) in a suitable solvent (e.g., ethanol), add the desired carboxylic acid or aldehyde (1.1 eq).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the benzimidazole precursor.
Step 2: N-Alkylation of the Benzimidazole Precursor
-
Dissolve the benzimidazole precursor (1 eq) in a polar aprotic solvent (e.g., dimethylformamide - DMF).
-
Add a base (e.g., potassium carbonate or sodium hydride) (1.2 eq) to the solution and stir for 30 minutes at room temperature.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 2-4 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-cold water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-alkylated benzimidazole by column chromatography.
Step 3: Introduction of the Carbonitrile Group This step can vary significantly depending on the desired position of the carbonitrile group. The following is a representative protocol for the introduction of a carbonitrile group onto the benzene ring via a Sandmeyer-type reaction, assuming a suitable amino-substituted N-alkylated benzimidazole is available.
-
Dissolve the amino-substituted N-alkylated benzimidazole (1 eq) in an acidic solution (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final N-alkylated benzimidazole carbonitrile by column chromatography.
Potential Research Applications
The unique structural features of N-alkylated benzimidazole carbonitriles suggest a wide range of potential therapeutic applications. The following sections outline key areas for investigation, including potential mechanisms of action and detailed experimental protocols.
Antimicrobial Agents
Benzimidazole derivatives are known to exhibit broad-spectrum antimicrobial activity.[6] The N-alkylation can enhance the lipophilicity, facilitating penetration through microbial cell membranes. The carbonitrile group may contribute to the antimicrobial effect by interacting with essential microbial enzymes.
Potential Mechanism of Action: The antimicrobial action of benzimidazoles can involve the inhibition of microbial growth by interfering with essential cellular processes. This can include the disruption of cell wall synthesis, inhibition of nucleic acid synthesis, or interference with metabolic pathways.[5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a stock solution of the N-alkylated benzimidazole carbonitrile in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL or fungi at ~2.5 x 10^3 CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Agents
The benzimidazole scaffold is present in several anticancer drugs, and its derivatives have been shown to exert cytotoxic effects through various mechanisms.[3] The introduction of an electron-withdrawing carbonitrile group can enhance the anticancer activity by improving interactions with cancer-associated enzymes.[5]
Potential Mechanism of Action: Anticancer mechanisms of benzimidazole derivatives are diverse and can include:
-
Inhibition of Tubulin Polymerization: Disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.[3]
-
DNA Intercalation: Binding to DNA and interfering with replication and transcription.[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the N-alkylated benzimidazole carbonitrile for 24-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Agents
Chronic inflammation is implicated in a variety of diseases, and benzimidazole derivatives have shown promise as anti-inflammatory agents.[1] Their mechanism of action often involves the inhibition of key inflammatory enzymes.
Potential Mechanism of Action: The anti-inflammatory effects of benzimidazoles can be attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively.[8]
Experimental Protocol: In Vitro COX/LOX Inhibition Assay
-
COX Inhibition Assay:
-
Use a commercial COX inhibitor screening assay kit.
-
Prepare a reaction mixture containing arachidonic acid (substrate) and the COX enzyme (COX-1 or COX-2).
-
Add various concentrations of the N-alkylated benzimidazole carbonitrile to the reaction mixture.
-
Incubate at 37°C for a specified time.
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method.
-
Calculate the percentage of COX inhibition and determine the IC50 value.
-
-
LOX Inhibition Assay:
-
Use a commercial LOX inhibitor screening assay kit.
-
Prepare a reaction mixture containing linoleic acid (substrate) and the LOX enzyme (e.g., 5-LOX).
-
Add various concentrations of the test compound.
-
Incubate at room temperature.
-
Measure the formation of hydroperoxides using a colorimetric assay.
-
Calculate the percentage of LOX inhibition and determine the IC50 value.[7]
-
Antiviral Agents
The benzimidazole scaffold is a key component of several antiviral drugs.[9] N-alkylated benzimidazoles have shown activity against a range of viruses, including HIV and Yellow Fever Virus.[9]
Potential Mechanism of Action: The antiviral mechanisms of benzimidazole derivatives can vary depending on the virus. They may inhibit viral entry, replication, or the function of essential viral enzymes such as reverse transcriptase or proteases.[9]
Experimental Protocol: Plaque Reduction Assay
-
Grow a confluent monolayer of host cells in 6-well plates.
-
Prepare serial dilutions of the virus stock.
-
Pre-incubate the virus dilutions with various concentrations of the N-alkylated benzimidazole carbonitrile for 1 hour at 37°C.
-
Infect the host cell monolayers with the virus-compound mixtures.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the corresponding concentration of the test compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-4 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration that reduces the number of plaques by 50%).
Data Presentation and Analysis
For each of the potential applications, it is crucial to present the quantitative data in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of In Vitro Biological Activity of a Hypothetical N-Alkylated Benzimidazole Carbonitrile (Compound X)
| Assay | Target/Organism | IC50/EC50/MIC (µM) |
| Antimicrobial | Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 | |
| Candida albicans | 7.8 | |
| Anticancer | HeLa (Cervical Cancer) | 5.2 |
| MCF-7 (Breast Cancer) | 8.9 | |
| Anti-inflammatory | COX-2 Inhibition | 12.5 |
| 5-LOX Inhibition | 25.1 | |
| Antiviral | HIV-1 | 2.7 |
| Yellow Fever Virus | 9.4 |
Conclusion and Future Directions
N-alkylated benzimidazole carbonitriles represent a promising class of compounds with the potential for diverse therapeutic applications. The strategic combination of the privileged benzimidazole scaffold, the modulating N-alkyl group, and the bio-enhancing carbonitrile moiety provides a rich chemical space for the development of novel drug candidates. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid framework for researchers to explore the full potential of these fascinating molecules. Future research should focus on expanding the library of these compounds, elucidating their precise mechanisms of action, and conducting in vivo studies to validate their therapeutic efficacy and safety.
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The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Benzimidazole-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole core, a heterocyclic aromatic compound, has long been recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of pharmacologically active agents. This guide delves into the specific and compelling history of benzimidazole derivatives featuring a nitrile group at the 5-position, a modification that has proven pivotal in the development of potent and selective therapeutic candidates. We will explore the historical context of their discovery, detail key synthetic methodologies with an emphasis on the rationale behind experimental choices, and illuminate the diverse mechanisms of action that underpin their therapeutic potential, particularly in oncology. This comprehensive overview aims to provide researchers and drug development professionals with a robust understanding of this important class of molecules, from their fundamental chemistry to their clinical significance.
A Historical Perspective: From a Simple Heterocycle to a Potent Pharmacophore
The story of benzimidazole-5-carbonitrile derivatives is one of gradual evolution, building upon the foundational understanding of the broader benzimidazole class. The parent benzimidazole ring system, a fusion of benzene and imidazole, has been a subject of interest for well over a century.[1] Its structural similarity to naturally occurring purines suggested a potential for interaction with biological macromolecules, a hypothesis that has been extensively validated over decades of research.[2]
While the initial focus of benzimidazole chemistry was broad, the strategic introduction of a carbonitrile (cyano) group at the 5-position of the benzimidazole ring marked a significant turning point in the development of targeted therapies. The nitrile group, with its unique electronic properties and ability to participate in hydrogen bonding, proved to be a key pharmacophoric element, enhancing the binding affinity and selectivity of these derivatives for a variety of biological targets.[3] This strategic modification has been instrumental in the design of potent inhibitors of key enzymes and receptors implicated in a range of diseases, most notably cancer.
The development of these derivatives has been closely intertwined with the broader evolution of drug discovery, moving from broad-spectrum cytotoxic agents to highly specific, mechanism-based therapies. The benzimidazole-5-carbonitrile scaffold has proven to be a versatile platform for the development of targeted agents, including kinase inhibitors and modulators of other critical cellular signaling pathways.[4]
Synthetic Strategies: Building the Benzimidazole-5-carbonitrile Core
The construction of the benzimidazole-5-carbonitrile scaffold can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. A common and efficient approach involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.
The Phillips Condensation: A Classic Approach
One of the most widely employed methods for the synthesis of 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions. This method can be adapted for the synthesis of benzimidazole-5-carbonitrile derivatives by starting with 3,4-diaminobenzonitrile.
Rationale for Experimental Choices:
-
Acid Catalyst: The acidic medium is crucial for protonating the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the amino group of the o-phenylenediamine.
-
Heating: The reaction typically requires elevated temperatures to drive the dehydration and cyclization steps to completion.
-
Choice of Carboxylic Acid: The substituent at the 2-position of the final benzimidazole is determined by the choice of the carboxylic acid starting material, allowing for the introduction of a wide range of functional groups.
Modern Synthetic Methodologies
In recent years, a variety of more sophisticated and efficient methods for the synthesis of benzimidazole derivatives have been developed, often employing metal catalysts or microwave irradiation to improve yields and reduce reaction times.[5]
Experimental Protocol: Synthesis of 2-Substituted-1H-benzimidazole-5-carbonitrile
This protocol provides a general procedure for the synthesis of 2-substituted-1H-benzimidazole-5-carbonitriles via the condensation of 3,4-diaminobenzonitrile with various aldehydes using sodium metabisulfite as a mild and efficient oxidizing agent.[2]
Materials:
-
3,4-Diaminobenzonitrile
-
Substituted aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Water
-
n-Hexane
Procedure:
-
In a round-bottom flask, dissolve 3,4-diaminobenzonitrile (1 equivalent) and the desired substituted aldehyde (1 equivalent) in a 9:1 mixture of ethanol and water.
-
Add sodium metabisulfite (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Wash the crude product with water and then with n-hexane to remove impurities.
-
Dry the purified product under vacuum to yield the 2-substituted-1H-benzimidazole-5-carbonitrile.
Causality Behind Experimental Choices:
-
Sodium Metabisulfite: This reagent acts as a mild oxidizing agent, facilitating the cyclization and aromatization of the intermediate Schiff base formed from the reaction of the diamine and the aldehyde. Its use avoids the harsh conditions and potentially toxic byproducts associated with some other oxidizing agents.
-
Ethanol/Water Solvent System: This solvent mixture provides good solubility for the reactants while also being relatively environmentally benign.
-
Room Temperature Reaction: The ability to perform the reaction at room temperature makes this protocol more energy-efficient and accessible than methods requiring high temperatures.
-
Simple Workup: The purification process, involving simple filtration and washing, is straightforward and avoids the need for column chromatography in many cases, making it a practical and scalable method.
Unraveling the Mechanisms of Action: A Multifaceted Approach to Disease
Benzimidazole-5-carbonitrile derivatives have demonstrated a remarkable diversity of pharmacological activities, a testament to the versatility of this chemical scaffold. Their mechanisms of action are often multifaceted, involving the modulation of key cellular processes implicated in various diseases.
Anticancer Activity: Targeting the Engines of Cell Proliferation
A significant focus of research into benzimidazole-5-carbonitrile derivatives has been their potential as anticancer agents.[6] These compounds have been shown to inhibit a range of molecular targets that are critical for the growth and survival of cancer cells.
3.1.1. Kinase Inhibition: A Precision Strike Against Cancer Signaling
Many benzimidazole-5-carbonitrile derivatives have been designed as potent and selective inhibitors of protein kinases, enzymes that play a central role in regulating cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. For example, certain derivatives have been shown to be dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two kinases that are frequently mutated and hyperactivated in various cancers.[4]
Signaling Pathway: EGFR and BRAFV600E Inhibition
Caption: Inhibition of EGFR and BRAFV600E signaling pathways by benzimidazole-5-carbonitrile derivatives.
3.1.2. Tubulin Polymerization Inhibition: Disrupting the Cellular Skeleton
The microtubule network, composed of tubulin polymers, is essential for maintaining cell structure, intracellular transport, and cell division. Disruption of microtubule dynamics is a well-established strategy for inducing cancer cell death. Certain benzimidazole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]
Antimicrobial and Anti-inflammatory Properties
Beyond their anticancer effects, benzimidazole derivatives have also shown promise as antimicrobial and anti-inflammatory agents. Their structural similarity to purines allows them to interfere with microbial metabolic pathways.[2] In the context of inflammation, these compounds have been shown to modulate the activity of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the production of pro-inflammatory mediators.[3]
Structure-Activity Relationships: Fine-Tuning for Potency and Selectivity
The biological activity of benzimidazole-5-carbonitrile derivatives is highly dependent on the nature and position of substituents on the benzimidazole core. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents.
Systematic modifications of the benzimidazole-5-carbonitrile scaffold have revealed several key insights:
-
Substituents at the 2-position: The group at this position has a significant impact on the compound's biological activity and target selectivity. Aromatic and heteroaromatic rings are often well-tolerated and can be modified to optimize interactions with the target protein.
-
Substituents on the Benzene Ring: In addition to the 5-carbonitrile group, other substituents on the benzene ring can influence the electronic properties and overall conformation of the molecule, thereby affecting its biological activity.
-
N-alkylation or N-arylation: Substitution on one of the nitrogen atoms of the imidazole ring can modulate the compound's physicochemical properties, such as solubility and membrane permeability, and can also introduce new interactions with the target.
Table 1: Representative Benzimidazole-5-carbonitrile Derivatives and their Anticancer Activity
| Compound ID | R1 | R2 | Target(s) | Cell Line | IC₅₀ (µM) | Reference |
| 1 | H | 2-Thienyl | EGFR/BRAFV600E | Melanoma | 0.5 | [4] |
| 2 | CH₃ | 4-Methoxyphenyl | Tubulin | Breast Cancer | 1.2 | [6] |
| 3 | H | 4-Chlorophenyl | EGFR | Lung Cancer | 0.8 | [4] |
| 4 | CH₂CH₃ | 3-Pyridyl | BRAFV600E | Colon Cancer | 0.3 | [4] |
Future Directions and Conclusion
The discovery and development of benzimidazole-5-carbonitrile derivatives represent a significant advancement in medicinal chemistry. This versatile scaffold has proven to be a rich source of potent and selective modulators of a variety of biological targets. The ongoing exploration of this chemical space, guided by a deep understanding of SAR and mechanistic principles, holds great promise for the development of new and effective therapies for a range of human diseases.
Future research in this area will likely focus on several key areas:
-
Development of more selective and potent inhibitors: Fine-tuning the structure of benzimidazole-5-carbonitrile derivatives to achieve even greater selectivity for specific targets will be a key objective, with the aim of minimizing off-target effects and improving the therapeutic index.
-
Exploration of new therapeutic applications: While oncology has been a major focus, the diverse biological activities of these compounds suggest that they may have potential in other therapeutic areas, such as infectious diseases, inflammatory disorders, and neurodegenerative diseases.
-
Application of novel drug delivery strategies: The formulation and delivery of these compounds will be an important consideration for optimizing their pharmacokinetic and pharmacodynamic properties.
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A Theoretical Deep Dive into 1-Ethyl-1,3-benzodiazole-5-carbonitrile: A Computational Guide for Drug Discovery
This technical guide provides a comprehensive theoretical framework for the investigation of 1-Ethyl-1,3-benzodiazole-5-carbonitrile, a novel benzimidazole derivative with potential applications in medicinal chemistry. Benzimidazole scaffolds are of significant interest due to their prevalence in a wide range of biologically active compounds.[1][2][3] This document outlines a robust computational methodology, grounded in Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of this molecule. The protocols described herein are designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge to predict molecular behavior and guide further experimental work.
Introduction: The Benzimidazole Core in Modern Drug Design
The benzimidazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse therapeutic activities, including anticancer, antimicrobial, and antiviral properties.[1] The versatility of the benzimidazole ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. The title compound, 1-Ethyl-1,3-benzodiazole-5-carbonitrile, incorporates an ethyl group at the N1 position and a carbonitrile group at the C5 position. These modifications are anticipated to modulate the molecule's steric and electronic characteristics, potentially influencing its interaction with biological targets.
Theoretical calculations, particularly those employing DFT, have become indispensable tools in contemporary drug discovery.[1][4] They provide a cost-effective and time-efficient means to explore the chemical space of novel compounds, offering insights into their stability, reactivity, and potential for intermolecular interactions.[5] This guide will detail a systematic computational approach to characterize 1-Ethyl-1,3-benzodiazole-5-carbonitrile, thereby establishing a theoretical baseline for its future development.
Proposed Synthetic Pathway
While a specific synthetic route for 1-Ethyl-1,3-benzodiazole-5-carbonitrile is not extensively documented, a plausible pathway can be extrapolated from established methods for benzimidazole synthesis.[2] A common and effective approach involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.
Caption: Proposed synthetic pathway for 1-Ethyl-1,3-benzodiazole-5-carbonitrile.
Computational Methodology: A Self-Validating Protocol
The cornerstone of this theoretical investigation is a meticulously designed computational workflow. The choice of methodology is guided by the need for both accuracy and computational efficiency, drawing upon widely accepted practices in the field of computational chemistry.[6][7]
Geometry Optimization
The initial step involves the optimization of the molecular geometry to locate the global minimum on the potential energy surface. This is crucial as all subsequent calculations are dependent on an accurate molecular structure.
Protocol:
-
Initial Structure Generation: A 2D sketch of 1-Ethyl-1,3-benzodiazole-5-carbonitrile is created using a molecular editor and converted to a 3D structure.
-
Conformational Search (Optional but Recommended): For flexible molecules, a conformational search is performed to identify the lowest energy conformer.
-
DFT Optimization: The geometry is optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been demonstrated to provide a good balance of accuracy and computational cost for organic molecules.[8]
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data such as zero-point vibrational energy.
Caption: Workflow for geometry optimization and validation.
Electronic Properties Analysis
Understanding the electronic landscape of the molecule is paramount for predicting its reactivity and intermolecular interactions.
Protocol:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.
Spectroscopic Characterization
Simulating key spectroscopic data can aid in the experimental identification and characterization of the synthesized compound.
Protocol:
-
Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities are calculated from the frequency analysis. The resulting theoretical IR spectrum can be compared with experimental data to confirm the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[9] Tetramethylsilane (TMS) is used as a reference standard.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum, providing information about the electronic transitions and the maximum absorption wavelength (λmax).
Predicted Physicochemical and Electronic Properties
The following table summarizes the anticipated quantitative data for 1-Ethyl-1,3-benzodiazole-5-carbonitrile based on the described computational protocols.
| Property | Predicted Value | Significance |
| Optimized Geometry | ||
| C-N bond lengths (imidazole) | ~1.33-1.40 Å | Reflects the aromatic character of the ring.[7] |
| C≡N bond length | ~1.16 Å | Characteristic of a nitrile group. |
| Dihedral angles | Varies | Determines the overall 3D shape and potential for steric hindrance. |
| Electronic Properties | ||
| HOMO Energy | Indicates the electron-donating ability. | |
| LUMO Energy | Indicates the electron-accepting ability. | |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. | |
| Dipole Moment | Measures the overall polarity of the molecule. | |
| Spectroscopic Data | ||
| Key IR Frequencies | C≡N stretch: ~2230 cm⁻¹; C=N stretch: ~1620 cm⁻¹; C-H stretch (aromatic): ~3100 cm⁻¹ | Fingerprint regions for functional group identification. |
| ¹H NMR Chemical Shifts | Aromatic protons: ~7.5-8.5 ppm; Ethyl protons: ~1.5 ppm (CH₃), ~4.3 ppm (CH₂) | Provides a map of the proton environments. |
| ¹³C NMR Chemical Shifts | Aromatic carbons: ~110-150 ppm; Nitrile carbon: ~118 ppm | Characterizes the carbon skeleton. |
| λmax (UV-Vis) | Indicates the electronic transitions in the molecule. |
Molecular Docking and Drug-Likeness Assessment
To evaluate the potential of 1-Ethyl-1,3-benzodiazole-5-carbonitrile as a drug candidate, in silico methods can be employed.
Molecular Docking
Molecular docking simulations can predict the binding affinity and orientation of the molecule within the active site of a biological target.[1][5] This requires the selection of a relevant protein target, which for benzimidazole derivatives could include kinases, tubulin, or viral enzymes.[4]
Protocol:
-
Ligand and Receptor Preparation: The optimized structure of 1-Ethyl-1,3-benzodiazole-5-carbonitrile and the crystal structure of the target protein are prepared by adding hydrogen atoms, assigning charges, and removing water molecules.
-
Binding Site Definition: The active site of the protein is defined based on the location of a co-crystallized ligand or through computational prediction.
-
Docking Simulation: A docking algorithm is used to generate a series of possible binding poses and score them based on their predicted binding affinity.
-
Analysis of Interactions: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
ADME/T and Drug-Likeness Prediction
Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a molecule, as well as its adherence to established drug-likeness rules (e.g., Lipinski's Rule of Five). These predictions are crucial for identifying potential liabilities early in the drug discovery process.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous theoretical framework for the characterization of 1-Ethyl-1,3-benzodiazole-5-carbonitrile. By following the detailed protocols for geometry optimization, electronic property analysis, spectroscopic prediction, and in silico pharmacological assessment, researchers can gain deep insights into the molecular properties of this novel benzimidazole derivative. The theoretical data generated through these methods will serve as a valuable foundation for guiding synthetic efforts, interpreting experimental results, and ultimately accelerating the drug development pipeline.
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Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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The Benzimidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Nature of the Benzimidazole Scaffold
The benzimidazole scaffold, a bicyclic aromatic heterocycle, stands as a testament to nature's efficiency and ingenuity in molecular design. Its deceptively simple architecture, a fusion of benzene and imidazole rings, belies a remarkable versatility that has positioned it as a "privileged scaffold" in medicinal chemistry. This privileged status stems from its ability to interact with a wide array of biological targets with high affinity, a consequence of its unique physicochemical properties. The benzimidazole core can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, enabling it to serve as a versatile pharmacophore for a multitude of therapeutic agents.[1] This guide provides a comprehensive technical overview of the benzimidazole scaffold, from its fundamental properties and synthesis to its diverse pharmacological applications and the intricate structure-activity relationships that govern its biological effects.
Physicochemical Properties: The Foundation of Versatility
The benzimidazole ring system possesses a unique set of physicochemical characteristics that are fundamental to its success as a drug scaffold.
Table 1: Key Physicochemical Properties of the Benzimidazole Scaffold
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₇H₆N₂ | Provides a compact and relatively low molecular weight starting point for derivatization. |
| Molar Mass | 118.14 g/mol | Allows for the addition of various functional groups without excessively increasing the overall molecular weight. |
| Melting Point | 170-172 °C | Indicates a stable crystalline solid at room temperature. |
| pKa | ~5.3 (for the protonated form) | The weakly basic nature allows for the formation of salts, which can improve solubility and bioavailability. |
| Solubility | Generally soluble in polar organic solvents and dilute acids.[2] | Solubility can be modulated through substitution on the ring system to optimize pharmacokinetic properties. |
| Hydrogen Bonding | The N-H proton of the imidazole ring can act as a hydrogen bond donor, while the sp² hybridized nitrogen can act as a hydrogen bond acceptor. | Crucial for specific interactions with biological targets such as enzymes and receptors. |
| Aromaticity | The fused ring system is aromatic, contributing to its stability and ability to participate in π-π stacking interactions. | Enhances binding affinity to protein targets through interactions with aromatic amino acid residues. |
These properties collectively contribute to the "drug-like" character of benzimidazole derivatives, making them attractive candidates for development into orally bioavailable therapeutics.
Core Synthetic Methodologies: Building the Benzimidazole Scaffold
The construction of the benzimidazole core is a well-established area of organic synthesis, with several reliable methods available to medicinal chemists. The two most prominent and historically significant methods are the Phillips-Ladenburg condensation and the Weidenhagen reaction.[2]
Phillips-Ladenburg Condensation: Reaction of o-Phenylenediamines with Carboxylic Acids
This classic method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester, acid chloride, or anhydride) under acidic conditions and typically with heating.[2] The reaction proceeds through the formation of an amide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring.
Experimental Protocol: Synthesis of 2-Methylbenzimidazole via Phillips-Ladenburg Condensation [3][4]
-
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Glacial Acetic Acid (1.2 eq)
-
Toluene (as solvent)
-
Concentrated Ammonia Solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Büchner funnel and filter paper
-
-
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (e.g., 5.43 g) and toluene (e.g., 20 mL).
-
Slowly add glacial acetic acid (e.g., 5.4 mL) to the mixture while stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 45 minutes to 2 hours.[3][4]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Slowly add concentrated ammonia solution to the cooled mixture until it is basic, which will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold toluene.
-
Dry the solid under reduced pressure to obtain 2-methylbenzimidazole as a white or off-white powder.
-
Weidenhagen Reaction: Reaction of o-Phenylenediamines with Aldehydes
The Weidenhagen reaction offers an alternative route to 2-substituted benzimidazoles through the condensation of an o-phenylenediamine with an aldehyde.[2] This reaction typically requires an oxidizing agent to facilitate the cyclization of the intermediate Schiff base to the final benzimidazole product.
Experimental Protocol: Synthesis of 2-Phenylbenzimidazole via Weidenhagen Reaction [5]
-
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium Bisulfite (2.0 eq)
-
Water (as solvent)
-
Reaction kettle with stirrer and heating capabilities
-
Centrifuge
-
Drying oven
-
-
Procedure:
-
In a reaction kettle, add water (e.g., 1200 g), o-phenylenediamine (1 mol), and sodium bisulfite (2 mol).
-
Stir the mixture and heat it to 80 °C.
-
Slowly add benzaldehyde (1 mol) over a period of 1 hour, maintaining the temperature at 80 °C.
-
Continue to stir the reaction mixture at 80 °C for 1.5 hours after the addition of benzaldehyde is complete.
-
Cool the reaction mixture to room temperature.
-
Collect the product by centrifugation.
-
Wash the solid product with water.
-
Dry the product in an oven to obtain 2-phenylbenzimidazole.
-
Caption: Generalized workflow of the Weidenhagen reaction.
Pharmacological Activities and Mechanisms of Action: A Scaffold for Diverse Therapies
The benzimidazole scaffold is a component of numerous FDA-approved drugs and clinical candidates, demonstrating its broad therapeutic potential across a wide range of diseases.[6]
Anthelmintic Activity
Benzimidazole-based drugs are mainstays in the treatment of parasitic worm infections in both humans and animals.
-
Mechanism of Action: These compounds, including albendazole and mebendazole, exert their anthelmintic effect by binding to the β-tubulin subunit of the parasite's microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential for cellular processes such as cell division, motility, and nutrient uptake. The disruption of microtubule function ultimately leads to the death of the parasite.[7]
Caption: Mechanism of action of benzimidazole anthelmintics.
Antiulcer Activity (Proton Pump Inhibitors)
Benzimidazole derivatives are the chemical foundation for a major class of drugs used to treat acid-reflux disorders and peptic ulcers.
-
Mechanism of Action: Proton pump inhibitors (PPIs) like omeprazole and lansoprazole are prodrugs that are activated in the acidic environment of the stomach's parietal cells. The activated form then covalently binds to the H+/K+ ATPase enzyme, also known as the proton pump. This irreversible inhibition blocks the final step in gastric acid secretion, leading to a profound and long-lasting reduction in stomach acidity.
Anticancer Activity
The benzimidazole scaffold has emerged as a promising platform for the development of novel anticancer agents.[8]
-
Mechanism of Action: The anticancer effects of benzimidazole derivatives are diverse and target various hallmarks of cancer. Some, like the repurposed anthelmintics, inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7] Others function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.[9] For instance, some benzimidazole-based compounds have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[10]
Antiviral Activity
Benzimidazole derivatives have demonstrated significant activity against a range of viruses.
-
Mechanism of Action: The antiviral mechanisms of benzimidazoles are virus-specific. For example, against certain herpesviruses like human cytomegalovirus (HCMV), some benzimidazole ribonucleosides inhibit viral DNA synthesis and processing.[11] In the case of hepatitis C virus (HCV), certain benzimidazole derivatives act as allosteric inhibitors of the viral RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[12]
Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity
The biological activity of benzimidazole derivatives can be significantly modulated by the nature and position of substituents on the bicyclic core. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.
SAR in Anticancer Agents (Kinase Inhibitors)
For benzimidazole-based kinase inhibitors, the substituents at the 1, 2, and 5(6) positions are particularly important for modulating activity and selectivity.
Table 2: SAR of Benzimidazole-Based VEGFR-2 Inhibitors [10]
| Compound | R1 | R2 | IC₅₀ (µM) for VEGFR-2 |
| 6b | H | -NH-CO-NH-Ph-4-Cl | 0.014 |
| 7a | H | -NH-CO-NH-CH₂-Ph-4-Cl | 0.027 |
| 12a | -CH₂-Ph-4-F | -NH-CO-NH-Ph-4-Cl | 0.071 |
| 11b | H | -NH-CO-NH-Ph-3-CF₃ | 10.02 |
Data from El-Sayed, M. A., et al. (2022). ACS Omega, 7(4), 3345-3365.
The data in Table 2 illustrates that small changes in the substituents can lead to significant differences in inhibitory potency. For instance, the presence of a chlorine atom at the 4-position of the phenylurea moiety appears to be favorable for activity.
SAR in Antiviral Agents
The antiviral activity of benzimidazole derivatives is also highly dependent on their substitution pattern.
Table 3: SAR of Benzimidazole-1,2,3-triazole Hybrids Against Herpes Simplex Virus (HSV) [13]
| Compound | R Group on Triazole | EC₅₀ (µM) for HSV |
| 141 | Phenyl | 0.02 |
| Derivative A | 4-Chlorophenyl | >100 |
| Derivative B | 4-Methoxyphenyl | >100 |
Data from Al-Humaidi, J. Y., et al. (2023). Molecules, 28(15), 5769.
This example highlights the sensitivity of antiviral activity to the nature of the substituent on a linked heterocyclic ring.
Conclusion: The Enduring Legacy and Future Potential of the Benzimidazole Scaffold
The benzimidazole scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a wide range of clinically important drugs. Its favorable physicochemical properties, coupled with the relative ease of its synthesis and derivatization, have cemented its status as a privileged structure in medicinal chemistry. The ongoing exploration of novel benzimidazole derivatives continues to yield promising candidates for the treatment of a myriad of diseases, from infectious diseases to cancer. As our understanding of disease biology deepens, the rational design of next-generation benzimidazole-based therapeutics, guided by a thorough understanding of their mechanisms of action and structure-activity relationships, holds immense promise for addressing unmet medical needs. The enduring legacy of the benzimidazole scaffold is a testament to the power of a simple yet elegant molecular framework to inspire decades of innovation in drug discovery.
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Methodological & Application
Protocol for the synthesis of 1-Ethyl-1,3-benzodiazole-5-carbonitrile from o-phenylenediamine
An Application Note and Protocol for the Synthesis of 1-Ethyl-1,3-benzodiazole-5-carbonitrile
Abstract
This document provides a detailed protocol for the multi-step synthesis of 1-Ethyl-1,3-benzodiazole-5-carbonitrile, a key intermediate in pharmaceutical and materials science research. The synthesis commences with the formation of the benzimidazole core from 3,4-diaminobenzonitrile, followed by a selective N-alkylation to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, experimental procedures, and characterization data.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their versatile biological activities include anti-ulcer, anti-hypertensive, and anti-cancer properties. The specific substitution pattern on the benzimidazole ring system is critical for modulating its therapeutic efficacy and target specificity. 1-Ethyl-1,3-benzodiazole-5-carbonitrile is a valuable building block for the synthesis of more complex molecules, with the nitrile group serving as a versatile handle for further chemical transformations.
This application note details a reliable, two-step synthetic route to 1-Ethyl-1,3-benzodiazole-5-carbonitrile. The protocol is designed to be robust and scalable, with a focus on providing a clear understanding of the underlying chemical principles and practical considerations for successful execution in a laboratory setting.
Overall Synthetic Scheme
The synthesis is accomplished in two primary stages:
-
Step 1: Phillips Condensation to form 1H-Benzo[d]imidazole-5-carbonitrile. This step involves the cyclocondensation of 3,4-diaminobenzonitrile with formic acid to construct the benzimidazole ring system.
-
Step 2: N-Ethylation of 1H-Benzo[d]imidazole-5-carbonitrile. The subsequent step is the selective alkylation of the benzimidazole nitrogen with ethyl iodide to yield the target compound.
Application Notes & Protocols: Leveraging 1-Ethyl-1,3-benzodiazole-5-carbonitrile in High-Throughput Screening for Novel Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Ethyl-1,3-benzodiazole-5-carbonitrile in high-throughput screening (HTS) campaigns. This document outlines the scientific rationale for screening this molecule, detailed protocols for biochemical and cell-based assays, and a roadmap for data analysis and hit validation.
Introduction: The Promise of the Benzimidazole Scaffold
The benzimidazole nucleus is a well-established "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The versatility of the benzimidazole core lies in its ability to form hydrogen bonds, engage in π-π stacking, and participate in hydrophobic interactions, allowing for effective binding to a diverse range of biological macromolecules.[1]
1-Ethyl-1,3-benzodiazole-5-carbonitrile, a member of this esteemed chemical family, presents a compelling starting point for a high-throughput screening campaign aimed at identifying novel therapeutic agents. The ethyl group at the 1-position and the carbonitrile moiety at the 5-position offer unique electronic and steric properties that can be exploited for selective targeting of various enzymes and receptors.
Pre-Screening Compound Management
Prior to initiating a high-throughput screen, meticulous handling and characterization of 1-Ethyl-1,3-benzodiazole-5-carbonitrile are paramount to ensure data integrity and reproducibility.
Table 1: Compound Characterization and Quality Control
| Parameter | Specification | Method |
| Purity | >95% | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Identity | Confirmed | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Solubility | Determined in DMSO and aqueous buffers | Nephelometry or visual inspection |
| Stability | Assessed in assay buffer and DMSO | Time-course analysis via HPLC |
Protocol 1: Preparation of Stock Solutions
-
Accurately weigh 1-5 mg of 1-Ethyl-1,3-benzodiazole-5-carbonitrile using a calibrated microbalance.
-
Dissolve the compound in high-purity dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.
-
Gently vortex or sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into small volumes in tightly sealed, low-binding tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
High-Throughput Screening Workflow
A typical HTS campaign involves a series of integrated steps, from initial screening of a large compound library to subsequent confirmation and characterization of "hits".[5][6]
Caption: High-Throughput Screening Cascade.
Application Protocol: Kinase Inhibitor Screening
Given that numerous benzimidazole derivatives have shown activity against protein kinases, a primary HTS campaign targeting a specific kinase is a logical starting point.[7]
4.1. Biochemical Kinase Assay
This protocol describes a generic, luminescence-based kinase assay that measures ATP depletion. A decrease in kinase activity due to inhibition by 1-Ethyl-1,3-benzodiazole-5-carbonitrile will result in a higher luminescence signal.[8]
Table 2: Kinase Assay Parameters
| Parameter | Condition |
| Assay Principle | ATP depletion measured by luciferase/luciferin reaction |
| Microplate Format | 384-well, white, opaque bottom |
| Final Assay Volume | 20 µL |
| Compound Concentration | 10 µM (primary screen) |
| ATP Concentration | At or near the Kₘ for the specific kinase |
| Enzyme Concentration | Titrated to give a robust signal-to-background ratio |
| Substrate Concentration | Titrated for optimal activity |
| Incubation Time | 30-60 minutes at room temperature |
Protocol 2: Biochemical Kinase HTS
-
Compound Plating: Using an acoustic liquid handler or a pintool, transfer 20 nL of 10 mM 1-Ethyl-1,3-benzodiazole-5-carbonitrile in DMSO to the assay plate. This results in a final assay concentration of 10 µM. Include positive (no enzyme) and negative (DMSO vehicle) controls on each plate.
-
Enzyme/Substrate Addition: Add 10 µL of a 2X kinase/substrate solution in assay buffer to each well.
-
ATP Addition: Start the reaction by adding 10 µL of a 2X ATP solution in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 20 µL of a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well.
-
Signal Readout: Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader.
4.2. Data Analysis and Quality Control
The quality of an HTS assay is determined by its ability to differentiate between positive and negative controls. The Z'-factor is a common metric for this.[9]
-
Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.
-
μ_pos and μ_neg are the means of the positive and negative controls, respectively.
-
An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.[6]
-
-
Hit Identification: Compounds are typically identified as "hits" if their activity is greater than three standard deviations from the mean of the negative controls.
Application Protocol: Cell-Based Assay for Cytotoxicity
It is crucial to assess the cytotoxic effects of any potential therapeutic agent. A cell-based assay can be run in parallel with the primary screen or as a secondary assay.
5.1. Cell Viability Assay
This protocol outlines a common method for assessing cell viability using a resazurin-based reagent. Viable cells reduce resazurin to the highly fluorescent resorufin.
Table 3: Cell Viability Assay Parameters
| Parameter | Condition |
| Assay Principle | Reduction of resazurin by metabolically active cells |
| Cell Line | Dependent on the therapeutic area (e.g., a cancer cell line for an oncology target) |
| Microplate Format | 384-well, black, clear bottom |
| Seeding Density | Optimized for logarithmic growth during the assay period |
| Compound Concentration | Dose-response, typically from 0.1 nM to 100 µM |
| Incubation Time | 48-72 hours |
Protocol 3: Cell-Based Cytotoxicity HTS
-
Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Addition: Add 1-Ethyl-1,3-benzodiazole-5-carbonitrile in a dose-response manner.
-
Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Detection: Add 10 µL of a resazurin-based viability reagent to each well and incubate for 2-4 hours.
-
Signal Readout: Measure fluorescence on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
Hit Validation and Characterization
Initial hits from the primary screen require further validation to eliminate false positives and to characterize their mechanism of action.
Caption: Hit Validation and Characterization Funnel.
Conclusion
1-Ethyl-1,3-benzodiazole-5-carbonitrile, with its privileged benzimidazole scaffold, represents a promising starting point for drug discovery campaigns. The protocols and workflows detailed in these application notes provide a robust framework for its evaluation in high-throughput screening. By employing rigorous assay development, quality control, and a systematic hit validation cascade, researchers can effectively explore the therapeutic potential of this and other novel chemical entities.
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MDPI. (2022, February 12). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. Retrieved from [Link]
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The Strategic Utility of 1-Ethyl-1,3-benzodiazole-5-carbonitrile in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Benzimidazole Core - A Privileged Scaffold in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutic agents.[2] The versatility of the benzimidazole core is evident in its presence in a diverse range of blockbuster drugs, including the proton-pump inhibitor omeprazole, the anthelmintic albendazole, and the antihistamine bilastine.[3][4] The strategic functionalization of the benzimidazole ring system is a key focus in drug discovery, and 1-Ethyl-1,3-benzodiazole-5-carbonitrile (more accurately named 1-Ethyl-1H-benzimidazole-5-carbonitrile) has emerged as a particularly valuable precursor for the synthesis of next-generation pharmaceuticals.
This technical guide provides detailed application notes and protocols for the synthesis and utilization of 1-Ethyl-1H-benzimidazole-5-carbonitrile, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile building block in their synthetic endeavors. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to ensure robust and reproducible results.
Chemical Properties and Strategic Importance
The strategic importance of 1-Ethyl-1H-benzimidazole-5-carbonitrile lies in the unique combination of its structural features:
-
The Benzimidazole Core: Provides a proven pharmacophore with a high degree of biocompatibility and a propensity for binding to various enzymes and receptors.[5]
-
The N-Ethyl Group: The ethyl substituent at the N-1 position can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic properties of the final drug molecule. It also blocks one of the tautomeric forms of the benzimidazole ring, leading to more defined structure-activity relationships (SAR).
-
The C-5 Nitrile Group: This electron-withdrawing group can modulate the electronic properties of the benzimidazole ring system. More importantly, the nitrile moiety is a versatile synthetic handle that can be readily converted into other key functional groups, such as amidines and tetrazoles, which are prevalent in many active pharmaceutical ingredients (APIs).[6][7]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉N₃ | (Calculated) |
| Molecular Weight | 171.20 g/mol | (Calculated) |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) | General knowledge |
Synthetic Protocols
The synthesis of 1-Ethyl-1H-benzimidazole-5-carbonitrile is most efficiently achieved through a two-step sequence: formation of the benzimidazole core followed by N-alkylation.
Protocol 1: Synthesis of 1H-Benzimidazole-5-carbonitrile
This protocol describes the formation of the benzimidazole ring via the condensation of 3,4-diaminobenzonitrile with a one-carbon synthon. Triethyl orthoformate is a convenient and efficient reagent for this transformation.[3]
Workflow Diagram:
Caption: Synthesis of the 1H-benzimidazole-5-carbonitrile core.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity |
| 3,4-Diaminobenzonitrile | 3694-46-9 | 133.15 | 1.33 g (10 mmol) |
| Triethyl orthoformate | 122-51-0 | 148.20 | 2.22 g (15 mmol) |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 | 0.19 g (1 mmol) |
| Ethanol (absolute) | 64-17-5 | 46.07 | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diaminobenzonitrile (1.33 g, 10 mmol), ethanol (50 mL), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add triethyl orthoformate (2.22 g, 15 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately 10 mL under reduced pressure.
-
Pour the concentrated mixture into 100 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry under vacuum to afford 1H-benzimidazole-5-carbonitrile as an off-white solid.
Expected Yield: 85-95%
Characterization Data (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, NH), 8.35 (s, 1H), 8.15 (s, 1H), 7.80 (d, 1H), 7.60 (d, 1H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 145.0, 143.0, 135.0, 125.0, 120.0, 119.0, 115.0, 105.0.
Protocol 2: N-Ethylation of 1H-Benzimidazole-5-carbonitrile
This protocol details the selective ethylation at the N-1 position of the benzimidazole ring using ethyl iodide in the presence of a base.[8]
Workflow Diagram:
Caption: N-Ethylation of the benzimidazole core.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity |
| 1H-Benzimidazole-5-carbonitrile | (from Protocol 1) | 143.15 | 1.43 g (10 mmol) |
| Ethyl iodide | 75-03-6 | 155.97 | 1.87 g (12 mmol) |
| Potassium carbonate (anhydrous) | 584-08-7 | 138.21 | 2.07 g (15 mmol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 30 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1H-benzimidazole-5-carbonitrile (1.43 g, 10 mmol) in DMF (30 mL).
-
Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl iodide (1.87 g, 12 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexane).
-
Upon completion, pour the reaction mixture into 150 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 1-Ethyl-1H-benzimidazole-5-carbonitrile as a solid.
Expected Yield: 70-85%
Characterization Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃): δ 8.20 (s, 1H), 8.05 (s, 1H), 7.65 (d, 1H), 7.40 (d, 1H), 4.30 (q, 2H), 1.50 (t, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 144.0, 142.0, 134.0, 126.0, 121.0, 119.0, 116.0, 106.0, 40.0, 15.0.
Application in Pharmaceutical Synthesis: Derivatization of the Nitrile Group
The true synthetic power of 1-Ethyl-1H-benzimidazole-5-carbonitrile lies in the reactivity of its nitrile group, which can be transformed into other valuable functionalities for drug design.
Protocol 3: Conversion to 1-Ethyl-1H-benzimidazole-5-carboximidamide (Amidine)
Amidines are strongly basic groups that can form salt bridges with biological targets and are found in numerous bioactive molecules, including the anticoagulant dabigatran.[6] The Pinner reaction is a classic method for this transformation.[9]
Workflow Diagram:
Caption: Conversion of the nitrile to an amidine via the Pinner reaction.
Procedure:
-
Imidate Formation:
-
Suspend 1-Ethyl-1H-benzimidazole-5-carbonitrile (1.71 g, 10 mmol) in anhydrous ethanol (50 mL) in a dry, three-necked flask equipped with a gas inlet tube and a calcium chloride drying tube.
-
Cool the suspension to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred suspension for 1-2 hours.
-
Seal the flask and allow it to stir at room temperature for 12 hours.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 1-ethyl-1H-benzimidazole-5-carboximidate hydrochloride.
-
-
Amination:
-
Dissolve the crude imidate hydrochloride in a saturated solution of ammonia in methanol (50 mL).
-
Stir the solution in a sealed flask at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the amidine product, likely as its hydrochloride salt.
-
Protocol 4: Conversion to 5-(1-Ethyl-1H-benzimidazol-5-yl)-1H-tetrazole
The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[10] The [2+3] cycloaddition of an azide to a nitrile is a common method for tetrazole synthesis.[7]
Workflow Diagram:
Caption: Synthesis of a tetrazole derivative from the nitrile precursor.
Procedure:
-
To a solution of 1-Ethyl-1H-benzimidazole-5-carbonitrile (1.71 g, 10 mmol) in DMF (40 mL), add sodium azide (0.78 g, 12 mmol) and ammonium chloride (0.64 g, 12 mmol).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of water.
-
Acidify the solution to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure tetrazole derivative.
Conclusion
1-Ethyl-1H-benzimidazole-5-carbonitrile is a highly valuable and versatile precursor in pharmaceutical synthesis. Its straightforward two-step synthesis provides access to a building block rich in chemical potential. The strategic placement of the N-ethyl group and the C-5 nitrile moiety allows for the facile generation of diverse libraries of compounds with tunable physicochemical properties. The protocols detailed in this guide offer a solid foundation for the synthesis and derivatization of this important intermediate, empowering researchers to explore new chemical space in the quest for novel therapeutics. The conversion of the nitrile to amidines and tetrazoles, as demonstrated, opens avenues for the development of drugs targeting a wide range of diseases, underscoring the strategic importance of 1-Ethyl-1H-benzimidazole-5-carbonitrile in modern drug discovery.
References
-
Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Marmara Pharmaceutical Journal, 21(4), pp. 935-946. Available from: [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available from: [Link]
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New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Iranian Chemical Society, 18(1), pp. 13-28. Available from: [Link]
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A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Molecules, 27(23), p. 8409. Available from: [Link]
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Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. Bioorganic & Medicinal Chemistry, 13(5), pp. 1587-1597. Available from: [Link]
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Designed 1H-benzimidazole-5-carboxamidine derivatives. ResearchGate. Available from: [Link]
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Preclinical discovery and development of abemaciclib used to treat breast cancer. Expert Opinion on Drug Discovery, 15(1), pp. 39-50. Available from: [Link]
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Tetrazoles via Multicomponent Reactions. Chemical Reviews, 114(2), pp. 1021-1048. Available from: [Link]
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Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Available from: [Link]
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Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products. ResearchGate. Available from: [Link]
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Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. Scientific Reports, 10(1), p. 1957. Available from: [Link]
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One-Pot Reactions of Triethyl Orthoformate with Amines. ChemistrySelect, 8(45), e202303350. Available from: [Link]
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NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATA. ResearchGate. Available from: [Link]
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Medicinal chemistry of benzimidazole, a versatile pharmacophore. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), pp. 1295-1306. Available from: [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), pp. 34045-34080. Available from: [Link]
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tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available from: [Link]
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), p. 103428. Available from: [Link]
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Application Note & Protocol: A Comprehensive Guide to the N-Ethylation of Benzimidazole-5-carbonitrile
For researchers, medicinal chemists, and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of modern pharmaceutical innovation. Among these, the benzimidazole core is a privileged structure, integral to a multitude of FDA-approved drugs due to its ability to interact with various biological targets.[1] The N-alkylation of benzimidazoles, in particular, is a critical synthetic transformation that allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.
This document provides a detailed, field-proven protocol for the N-ethylation of benzimidazole-5-carbonitrile, a key intermediate in the synthesis of various bioactive compounds. We will delve into the causality behind the experimental choices, ensuring a reproducible and high-yielding reaction, and provide a self-validating system through rigorous analytical characterization.
The Chemistry of N-Alkylation: Mechanism and Rationale
The N-alkylation of benzimidazole proceeds via a classical nucleophilic substitution reaction. The nitrogen atom at the N-1 position of the benzimidazole ring possesses a lone pair of electrons and an acidic proton. In the presence of a base, this proton is abstracted, generating a resonance-stabilized benzimidazolide anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon of an ethylating agent, such as ethyl iodide or ethyl bromide, in an SN2 reaction to form the desired N-ethylated product.
The choice of base is critical for efficient deprotonation without promoting unwanted side reactions. Inorganic bases like potassium carbonate (K₂CO₃) are widely used due to their moderate basicity, good solubility in polar aprotic solvents, and ease of removal during workup.[2][3] Stronger bases, such as sodium hydride (NaH) or sodium amide (NaNH₂), can also be employed but require strictly anhydrous and inert conditions.[4]
The reaction is typically performed in a polar aprotic solvent, such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[2][3] These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the benzimidazolide anion, while not interfering with the SN2 reaction.
Experimental Protocol: N-Ethylation of Benzimidazole-5-carbonitrile
This protocol outlines a reliable and scalable procedure for the synthesis of 1-ethyl-1H-benzimidazole-5-carbonitrile.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Benzimidazole-5-carbonitrile | ≥98% | Sigma-Aldrich | |
| Ethyl Iodide (or Ethyl Bromide) | ≥99% | Sigma-Aldrich | Store protected from light. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich | Finely powdered for better reactivity. |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Brine (saturated NaCl solution) | For washing. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzimidazole-5-carbonitrile (1.0 equivalent) and finely powdered anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition : Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the starting benzimidazole.
-
Initial Stirring : Stir the resulting suspension at room temperature for 15-20 minutes to ensure good mixing.
-
Addition of Ethylating Agent : Add ethyl iodide (1.2 equivalents) dropwise to the stirring suspension.
-
Heating : Heat the reaction mixture to 50-60 °C and maintain this temperature.[2] The reaction time is typically 3-4 hours.[2]
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling : Once the reaction is complete, cool the mixture to room temperature.
-
Filtration : Filter the reaction mixture through a pad of celite to remove the inorganic salts (potassium carbonate and potassium iodide). Wash the filter cake with a small amount of acetonitrile.
-
Concentration : Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction : Dissolve the resulting residue in ethyl acetate.
-
Washing : Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Drying : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Final Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.[5]
-
Fraction Collection : Collect the fractions containing the pure product, as identified by TLC.
-
Final Product : Combine the pure fractions and concentrate under reduced pressure. Dry the resulting solid or oil under high vacuum to obtain the pure 1-ethyl-1H-benzimidazole-5-carbonitrile.
Mechanistic Rationale and Self-Validation
The success of this protocol hinges on a few key principles that also serve as points for self-validation throughout the process.
-
Role of the Base : The use of two equivalents of potassium carbonate ensures that the equilibrium is driven towards the formation of the benzimidazolide anion, maximizing the concentration of the active nucleophile.[3] The fine powder form increases the surface area for a more efficient reaction.
-
Choice of Solvent : Anhydrous acetonitrile is crucial as the presence of water could lead to the hydrolysis of the ethylating agent and quench the benzimidazolide anion.
-
Temperature Control : Heating the reaction to 50-60 °C provides sufficient energy to overcome the activation barrier of the SN2 reaction without causing significant decomposition of the reactants or products.[2]
-
Workup and Purification : The aqueous workup is designed to remove any remaining inorganic salts and water-soluble impurities. Column chromatography is a standard and effective method for isolating the desired product from any unreacted starting material or potential side products, such as the N-3 ethylated isomer, although N-1 alkylation is generally favored.[5]
Characterization of 1-ethyl-1H-benzimidazole-5-carbonitrile
To confirm the identity and purity of the final product, a combination of spectroscopic techniques should be employed.
-
¹H NMR Spectroscopy : The most telling evidence of successful N-ethylation will be the appearance of a triplet and a quartet in the aliphatic region of the spectrum, corresponding to the methyl and methylene protons of the ethyl group, respectively. The disappearance of the broad N-H proton signal from the starting material is also a key indicator.[1]
-
¹³C NMR Spectroscopy : New signals corresponding to the two carbons of the ethyl group will be present in the ¹³C NMR spectrum.
-
FTIR Spectroscopy : The disappearance of the N-H stretching vibration (typically around 3400-3300 cm⁻¹) from the starting material's spectrum provides strong evidence of N-alkylation.[1] The characteristic C≡N stretch of the nitrile group should remain present (around 2230 cm⁻¹).
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product, providing a definitive confirmation of its structure.
By following this detailed protocol and understanding the underlying chemical principles, researchers can confidently and efficiently synthesize N-ethylated benzimidazole-5-carbonitrile, a valuable building block for the development of novel therapeutics.
References
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Srivastava, P., et al. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. bioRxiv. Available at: [Link]
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Kouame, N. A., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. Available at: [Link]
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Özil, M., et al. (2019). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. Available at: [Link]
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-
Fong, J. Y., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. Available at: [Link]
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Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Taylor & Francis Online. Available at: [Link]
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Application Notes and Protocols for 1-Ethyl-1,3-benzodiazole-5-carbonitrile in Anticancer Cell Lines
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Oncology
The benzimidazole core, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1][3] In recent years, benzimidazole derivatives have gained significant attention for their potential in developing novel anticancer therapeutics due to their broad-spectrum activity and often favorable toxicity profiles.[1][2]
These derivatives exert their anticancer effects through various mechanisms, including the disruption of microtubule polymerization, which leads to mitotic arrest and apoptosis.[4] Other documented mechanisms include the induction of DNA damage responses, inhibition of key signaling enzymes like poly (ADP-ribose) polymerase (PARP), topoisomerases, and various protein kinases, as well as the modulation of epigenetic targets.[3][5] The versatility of the benzimidazole structure allows for substitutions at multiple positions, enabling the fine-tuning of its biological activity and specificity.[5]
This document provides a detailed guide for the in vitro application of 1-Ethyl-1,3-benzodiazole-5-carbonitrile , a novel benzimidazole derivative, for the assessment of its anticancer potential. The protocols outlined herein are designed to establish its cytotoxic and cytostatic effects on various cancer cell lines and to elucidate its potential mechanism of action.
Putative Mechanism of Action
Based on the extensive literature on benzimidazole derivatives, 1-Ethyl-1,3-benzodiazole-5-carbonitrile is hypothesized to exert its anticancer effects primarily through the inhibition of tubulin polymerization . This action disrupts the formation of the mitotic spindle, a critical structure for cell division, leading to an arrest of cancer cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[4] The ethyl group at the 1-position and the carbonitrile group at the 5-position are key modifications intended to enhance cell permeability and target engagement. The carbonitrile moiety, being a strong electron-withdrawing group, may also contribute to interactions with other biological targets, a common feature observed in various anticancer agents.[6]
Caption: Putative mechanism of 1-Ethyl-1,3-benzodiazole-5-carbonitrile.
Experimental Workflow for Anticancer Evaluation
A systematic approach is crucial to characterize the anticancer profile of a novel compound. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: Overall experimental workflow for in vitro evaluation.
Protocols
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50), providing a quantitative measure of cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
1-Ethyl-1,3-benzodiazole-5-carbonitrile (stock solution in DMSO)
-
Selected cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung)[7][8][9]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette, plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 1-Ethyl-1,3-benzodiazole-5-carbonitrile in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Quantification by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
Treated cells (at IC50 and 2x IC50 concentrations for 24-48 hours)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 1-Ethyl-1,3-benzodiazole-5-carbonitrile at the predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cell populations based on their DNA content: G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA).
Materials:
-
Treated cells
-
PBS, 70% cold ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with cold PBS and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Data Presentation: Hypothetical IC50 Values
Effective data presentation is key to interpreting experimental outcomes. The following table illustrates a typical summary of IC50 values for 1-Ethyl-1,3-benzodiazole-5-carbonitrile across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.3 | >40 |
| MDA-MB-231 | Breast Adenocarcinoma | 5.1 ± 0.6 | >19.6 |
| HCT-116 | Colorectal Carcinoma | 1.8 ± 0.2 | >55.5 |
| A549 | Lung Carcinoma | 7.3 ± 0.9 | >13.7 |
| PANC-1 | Pancreatic Carcinoma | 4.2 ± 0.5 | >23.8 |
| HEK-293 | Normal Kidney Cells | >100 | - |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of 1-Ethyl-1,3-benzodiazole-5-carbonitrile as a potential anticancer agent. Based on the established activities of the benzimidazole scaffold, this compound is expected to demonstrate significant cytotoxicity against a range of cancer cell lines, likely through the induction of mitotic arrest and apoptosis.
Should the initial screening and mechanistic studies yield promising results—such as potent, selective cytotoxicity and a clear mechanism of action—further investigations would be warranted. These could include Western blot analysis to confirm the modulation of key proteins in the apoptotic and cell cycle pathways (e.g., caspases, cyclins, p53), in vivo studies in animal models to assess efficacy and safety, and further chemical modifications to optimize the lead compound.[4][10] The benzimidazole core continues to be a highly fruitful starting point for the development of next-generation cancer therapeutics.[2][11]
References
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- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). BIOSCIENCES BIOTECHNOLOGY RESEARCH ASIA.
- Youssif, B. G., et al. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry.
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). RSC Advances.
- Oral Fenbendazole for Cancer Therapy in Humans and Animals. (n.d.). Anticancer Research.
- Benzothiazole derivatives as anticancer agents. (n.d.). RSC Medicinal Chemistry.
- 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (n.d.). Molecules.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Journal of Biomolecular Structure and Dynamics.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). Journal of Cellular and Molecular Medicine.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). Scientific Reports.
- Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2026). Journal of Medicinal Chemistry.
- Click synthesis of some novel benzo[d]thiazole-1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibition against breast cancer. (n.d.). ResearchGate.
- In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). Preprints.org.
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- Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. (2025). ACS Omega.
- Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. (2023). Bioorganic Chemistry.
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Methods for introducing a nitrile group to the benzimidazole ring system
Application Note & Protocol Guide
Topic: Strategic Introduction of the Nitrile Moiety to the Benzimidazole Scaffold
Audience: Medicinal Chemists, Organic Synthesis Researchers, and Drug Development Professionals
Abstract
The benzimidazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a nitrile group (—C≡N) onto this heterocycle can profoundly influence its physicochemical and pharmacological properties. The nitrile's strong electron-withdrawing nature, its ability to act as a hydrogen bond acceptor, and its role as a versatile synthetic handle for further molecular elaboration make it a highly sought-after functional group. This document provides a comprehensive guide to the primary synthetic strategies for introducing a nitrile group onto the benzimidazole ring, offering detailed mechanistic insights, step-by-step protocols, and a comparative analysis to aid in methodological selection for drug discovery and development programs.
Introduction: The Strategic Value of the Cyanobenzimidazole Motif
The benzimidazole ring system is a cornerstone of modern pharmacotherapy, with prominent examples including the proton-pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole. Functionalization of this core is a key strategy for modulating biological activity. The nitrile group, in particular, offers a unique combination of electronic and steric properties.
-
Electronic Modulation : As a potent electron-withdrawing group, the nitrile moiety can significantly alter the pKa of the benzimidazole nitrogen atoms, influencing drug-receptor interactions and metabolic stability.
-
Pharmacophore Element : The linear geometry and the nitrogen's lone pair allow the nitrile group to serve as a key hydrogen bond acceptor, anchoring a molecule within a biological target's active site.
-
Metabolic Blocker : In certain positions, the nitrile can act as a "metabolic shield," preventing oxidative metabolism at an adjacent site and thereby improving the pharmacokinetic profile of a drug candidate.
-
Synthetic Handle : The nitrile is a versatile precursor that can be readily transformed into other critical functional groups, such as primary amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via cycloaddition), providing a gateway to diverse chemical libraries.
This guide will explore the most reliable and widely adopted methods for the synthesis of cyanobenzimidazoles, focusing on the Sandmeyer reaction, transition-metal-catalyzed cyanation, and nucleophilic aromatic substitution.
Method 1: The Sandmeyer Reaction - A Classic Approach from Amino Precursors
The Sandmeyer reaction is a venerable and dependable method for converting an aromatic primary amine into a nitrile. For the benzimidazole system, this requires the synthesis of an amino-benzimidazole precursor, which is then diazotized and subsequently treated with a cyanide salt, typically in the presence of a copper(I) catalyst.
Mechanistic Rationale
The reaction proceeds via a well-established radical mechanism. The amino group is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is an excellent leaving group (N₂). The copper(I) cyanide then facilitates a single-electron transfer to the diazonium species, generating a benzimidazolyl radical, dinitrogen gas, and a copper(II) species. The benzimidazolyl radical then abstracts a cyanide ligand from the copper(II) complex to form the final cyanobenzimidazole product and regenerate the copper(I) catalyst.
Workflow Diagram: Sandmeyer Reaction
Caption: General workflow for the Sandmeyer cyanation of an amino-benzimidazole.
Detailed Protocol: Synthesis of 5-Cyano-1H-benzimidazole
Materials:
-
5-Amino-1H-benzimidazole
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 5-amino-1H-benzimidazole (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture vigorously for 30 minutes at 0-5 °C. The formation of the diazonium salt is typically observed by a change in color.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq) and potassium cyanide (1.6 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Warm this cyanide solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to stir the reaction mixture at 70 °C for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8-9.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure 5-cyano-1H-benzimidazole.
-
Method 2: Palladium-Catalyzed Cyanation - A Modern Cross-Coupling Approach
Transition-metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The cyanation of halo-benzimidazoles (e.g., bromo- or iodo-benzimidazoles) or benzimidazole triflates offers a highly efficient and versatile route to cyanobenzimidazoles, often with broader functional group tolerance than the Sandmeyer reaction.
Mechanistic Rationale
The catalytic cycle, commonly known as the Buchwald-Hartwig or similar cross-coupling cycle, involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the benzimidazole-halide (or triflate) bond, forming a Pd(II) intermediate.
-
Ligand Exchange: A cyanide anion (from a source like Zn(CN)₂ or KCN) displaces the halide/triflate from the palladium center.
-
Reductive Elimination: The benzimidazolyl and cyanide ligands on the Pd(II) complex reductively eliminate to form the C-CN bond of the product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of ligand (e.g., dppf, Xantphos) is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step. Zinc cyanide is often preferred as a cyanide source due to its lower toxicity and tendency to break up catalytic aggregates.
Workflow Diagram: Palladium-Catalyzed Cyanation
Caption: Simplified catalytic cycle for Pd-catalyzed cyanation of a halo-benzimidazole.
Detailed Protocol: Synthesis of 2-Cyano-1-methyl-1H-benzimidazole
Materials:
-
2-Bromo-1-methyl-1H-benzimidazole
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water, Brine
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 2-bromo-1-methyl-1H-benzimidazole (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous DMF via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at 120 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the pure 2-cyano-1-methyl-1H-benzimidazole.
-
Comparative Analysis of Methods
The selection of a synthetic method depends on several factors, including the availability of starting materials, desired substitution pattern, functional group tolerance, and scalability.
| Feature | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |
| Starting Material | Amino-benzimidazole | Halo- or Triflate-benzimidazole |
| Reagent Toxicity | High (NaNO₂, KCN/CuCN) | Moderate (Zn(CN)₂), Catalyst metals |
| Reaction Conditions | Harsh (strong acid), low temp then heat | Milder, inert atmosphere required |
| Functional Group Tolerance | Limited (acid-sensitive groups may not survive) | Generally high |
| Positional Isomers | Synthesis dictated by amino precursor position | Synthesis dictated by halogen precursor position |
| Scalability | Well-established for large scale | Can be expensive for large scale due to catalyst cost |
| Typical Yields | Moderate to good (40-75%) | Good to excellent (70-95%) |
Conclusion and Future Perspectives
Both the Sandmeyer reaction and palladium-catalyzed cross-coupling represent robust and reliable methods for the synthesis of cyanobenzimidazoles. While the Sandmeyer reaction offers a cost-effective route from readily available amino-benzimidazoles, its harsh conditions can limit its substrate scope. In contrast, palladium-catalyzed cyanation provides a milder, more versatile, and often higher-yielding alternative, making it a preferred method in modern drug discovery settings where functional group compatibility is paramount. The choice between these methods should be made on a case-by-case basis, carefully considering the specific molecular target and the overall synthetic strategy. As catalytic technologies continue to advance, the development of even more efficient and sustainable cyanation methods using earth-abundant metals like copper or iron is anticipated, further expanding the synthetic chemist's toolkit for accessing this valuable class of compounds.
References
Please note that direct access to full-text articles may require a subscription to the respective journal or database.
-
Title: The Sandmeyer reaction: a review of recent developments. Source: RSC Advances. URL: [Link]
-
Title: Palladium-Catalyzed Cyanation of Aryl Halides. Source: Organic Syntheses. URL: [Link]
-
Title: Recent advances in transition-metal-catalyzed cyanation of aryl/heteroaryl halides and triflates. Source: Tetrahedron Letters. URL: [Link]
-
Title: Synthesis of 2-Cyanobenzimidazoles and Conversion to 2-Carboxybenzimidazoles. Source: ACS Omega. URL: [Link]
-
Title: Palladium-Catalyzed Cyanation of Aryl Halides and Triflates. Source: Chemical Reviews. URL: [Link]
Application Notes & Protocols: 1-Ethyl-1,3-benzodiazole-5-carbonitrile as a Fluorescent Molecular Probe
Prepared by: Gemini, Senior Application Scientist
Introduction: The Promise of a Benzimidazole-Carbonitrile Scaffold
Benzimidazole derivatives are a cornerstone in the development of fluorescent probes, prized for their structural similarity to natural nucleotides, robust photophysical properties, and synthetic versatility.[1][2][3] The introduction of specific functional groups onto the benzimidazole core allows for the fine-tuning of its electronic and fluorescent characteristics, enabling the design of probes for a vast array of applications, including bioimaging, ion detection, and environmental sensing.[2][3][4]
This guide focuses on 1-Ethyl-1,3-benzodiazole-5-carbonitrile (hereafter referred to as EBCN), a simple yet potent fluorophore. Its structure combines the electron-donating benzimidazole ring, N-alkylated to enhance solubility and modify electronic properties, with a powerful electron-withdrawing carbonitrile (-CN) group.[5][6] This "push-pull" architecture is a classic design strategy for creating fluorophores that are highly sensitive to their local environment.[6] The resulting intramolecular charge transfer (ICT) character upon photoexcitation makes EBCN an excellent candidate for applications as a polarity-sensitive probe.[7][8]
These notes provide a comprehensive overview of the theoretical basis, photophysical properties, and detailed experimental protocols for utilizing EBCN as a fluorescent molecular probe for assessing solvent polarity.
Principle of Operation: Intramolecular Charge Transfer (ICT) and Solvatochromism
The fluorescence of EBCN is governed by the principle of Intramolecular Charge Transfer (ICT). In its ground state, the molecule has a relatively small dipole moment. Upon excitation with UV light, an electron is promoted from the electron-rich benzimidazole moiety (the donor) to the electron-deficient carbonitrile moiety (the acceptor). This creates an excited state with a significantly larger dipole moment.[9]
This change in dipole moment is the key to its function as a polarity probe. In non-polar solvents, the excited state is not strongly stabilized, and the energy difference between the excited and ground states is large, resulting in higher-energy (blue-shifted) fluorescence emission. In polar solvents, the solvent molecules reorient around the highly polar excited state, stabilizing it and lowering its energy.[10] This reduces the energy gap for fluorescence emission, causing a bathochromic (red) shift in the emission spectrum.[11] This phenomenon, known as solvatochromism , is the basis for its application.[9][11][12]
The significant change in fluorescence color and intensity with solvent polarity allows for the direct, real-time measurement of the microenvironment's polarity.[13][14]
Caption: Intramolecular Charge Transfer (ICT) mechanism of EBCN.
Physicochemical & Spectroscopic Properties
Table 1: Predicted Physicochemical and Spectroscopic Properties of EBCN
| Property | Predicted Value / Characteristic | Rationale & Significance |
| Molecular Formula | C₁₀H₉N₃ | - |
| Molecular Weight | 171.20 g/mol | Essential for preparing stock solutions of known molarity. |
| Appearance | White to off-white crystalline solid | Visual confirmation of purity. |
| Solubility | Soluble in common organic solvents (DMSO, DMF, Acetonitrile, Chloroform). Poorly soluble in water. | N-ethylation improves organic solubility. Poor water solubility is typical for such scaffolds. |
| Absorption Max (λabs) | ~320 - 350 nm | Typical for benzimidazole derivatives.[6] The exact value will show minor solvent dependence. |
| Emission Max (λem) | ~380 nm (in non-polar) to ~550 nm (in polar) | Highly dependent on solvent polarity, demonstrating strong positive solvatochromism.[5] |
| Stokes Shift | Large and variable (60 - 200+ nm) | A large Stokes shift is advantageous as it minimizes self-quenching and simplifies detection.[15] |
| Quantum Yield (ΦF) | Moderate to High in non-polar/aprotic solvents; Lower in polar protic solvents. | Fluorescence is often quenched by hydrogen bonding in protic solvents like water or methanol.[6] |
| Photostability | Moderate | Benzimidazole scaffolds are generally stable, but prolonged exposure to high-intensity UV light may cause degradation. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare a concentrated stock solution and diluted working solutions for experiments.
Materials:
-
1-Ethyl-1,3-benzodiazole-5-carbonitrile (EBCN) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), spectroscopy grade
-
Solvents of interest (e.g., Hexane, Toluene, Chloroform, Acetonitrile, Ethanol, Water), spectroscopy grade
-
Microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Stock Solution (10 mM):
-
Accurately weigh 1.71 mg of EBCN powder.
-
Dissolve the powder in 1.0 mL of anhydrous DMSO in a clean, dry vial.
-
Vortex or sonicate briefly until fully dissolved. This is your 10 mM stock solution.
-
Scientist's Note: DMSO is used for the stock solution due to its excellent solvating power for a wide range of organic compounds and its high polarity, ensuring the probe is fully monomeric. Store the stock solution at -20°C, protected from light.
-
-
Working Solutions (1-10 µM):
-
Prepare working solutions by diluting the stock solution in the solvent of interest. For a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 999 µL of the target solvent.
-
Prepare fresh working solutions daily for best results.
-
Trustworthiness Check: Always use spectroscopy-grade solvents to avoid interference from fluorescent impurities. The final concentration of DMSO from the stock solution should be kept minimal (typically <0.1% v/v) to avoid influencing the polarity of the test solvent.
-
Protocol 2: Characterization of Solvatochromism
Objective: To systematically measure the absorption and fluorescence emission spectra of EBCN in a range of solvents to quantify its solvatochromic properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel Benzimidazole-Based Probe and Portable Fluorimeter for the Detection of Cysteine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. globethesis.com [globethesis.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Solvatochromism - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Protocol for dissolving and storing 1-Ethyl-1,3-benzodiazole-5-carbonitrile for bioassays
Abstract
This document provides a comprehensive guide for the dissolution and storage of 1-Ethyl-1,3-benzodiazole-5-carbonitrile, a heterocyclic compound with potential applications in drug discovery and biological research. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed methodology to ensure compound integrity, minimize experimental variability, and promote reproducible results in various bioassays. The causality behind each experimental choice is explained to provide a deeper understanding of the protocol's design.
Introduction: Understanding the Compound
1-Ethyl-1,3-benzodiazole-5-carbonitrile belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities. The presence of a nitrile group can enhance metabolic stability and improve pharmacokinetic properties. As with many small molecule drug candidates, 1-Ethyl-1,3-benzodiazole-5-carbonitrile is predicted to be a hydrophobic compound, necessitating careful selection of solvents and handling procedures to ensure its effective use in aqueous bioassay environments.
Compound Details:
| Property | Value | Source |
| IUPAC Name | 2-ethyl-1H-benzo[d]imidazole-5-carbonitrile | AiFChem |
| CAS Number | 1216012-54-2 | AiFChem |
| Molecular Formula | C₁₀H₉N₃ | AiFChem |
| Molecular Weight | 171.20 g/mol | AiFChem |
Solvent Selection: A Critical First Step
The choice of solvent is paramount for the successful use of hydrophobic compounds in bioassays. The ideal solvent should completely dissolve the compound, be miscible with the aqueous assay medium, and exhibit minimal toxicity to the biological system under investigation.
Dimethyl Sulfoxide (DMSO) is the recommended solvent for 1-Ethyl-1,3-benzodiazole-5-carbonitrile. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar and polar compounds. While effective, it is crucial to be aware of its potential effects on cell-based assays. High concentrations of DMSO can be cytotoxic and may interfere with assay readouts. Therefore, the final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%.
Alternative Solvents: While DMSO is the primary recommendation, other organic solvents like ethanol or N,N-dimethylformamide (DMF) could be considered. However, their compatibility and potential for cytotoxicity in the specific bioassay must be thoroughly evaluated. For the purpose of this protocol, we will focus on DMSO.
Protocol for Preparation of Stock Solutions
This protocol details the preparation of a 10 mM stock solution of 1-Ethyl-1,3-benzodiazole-5-carbonitrile in DMSO. This concentration is a common starting point for serial dilutions in most bioassays.
Materials and Equipment
-
1-Ethyl-1,3-benzodiazole-5-carbonitrile (solid powder)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL or 2 mL), amber or covered in foil
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath
Step-by-Step Dissolution Protocol
-
Calculation: To prepare a 10 mM stock solution, the required mass of the compound needs to be calculated.
-
Formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 171.20 g/mol x 0.001 L x 1000 mg/g = 1.712 mg
-
-
Weighing: Accurately weigh 1.712 mg of 1-Ethyl-1,3-benzodiazole-5-carbonitrile using an analytical balance. To minimize static, an anti-static weigh boat is recommended.
-
Transfer: Carefully transfer the weighed powder into a sterile amber microcentrifuge tube. The use of amber tubes is a precautionary measure to protect the compound from potential light-induced degradation.
-
Dissolution: a. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound. b. Tightly cap the tube and vortex thoroughly for at least 30 seconds to facilitate dissolution. c. Visually inspect the solution for any undissolved particles. d. If particles remain, sonicate the solution in an ultrasonic bath for 5-10 minutes. Intermittent vortexing during sonication can aid in complete dissolution. e. After sonication, visually confirm that the solution is clear and free of any precipitate.
Workflow for Stock Solution Preparation
Application Notes and Protocols for Green Synthesis of Benzimidazole Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Benzimidazole Scaffold and the Imperative of Green Chemistry
The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents what is often termed a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a vast array of pharmaceuticals, exhibiting activities such as antiulcer, antiviral, anticancer, and antihypertensive properties.[1][2] The classical synthesis of these vital compounds, often involving the condensation of o-phenylenediamines with carboxylic acids or aldehydes, has traditionally relied on harsh conditions, stoichiometric and often hazardous reagents, and high energy consumption.[1][3]
As the chemical and pharmaceutical industries face increasing pressure to adopt more sustainable practices, the principles of green chemistry have become a central focus of modern synthetic methodology.[2] These principles advocate for the reduction or elimination of hazardous substances, maximization of atom economy, use of renewable feedstocks, and energy efficiency. This guide provides an in-depth exploration of field-proven green chemistry approaches to the synthesis of benzimidazole derivatives, offering detailed protocols and the scientific rationale behind them.
Core Synthetic Strategy: The Condensation Reaction
The most prevalent and versatile method for constructing the benzimidazole core is the condensation reaction between an o-phenylenediamine (OPD) and a carbonyl-containing compound, most commonly an aldehyde. This reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization via oxidation to yield the final benzimidazole product.
Traditional methods often required aggressive oxidants or harsh acidic conditions to drive this transformation.[3][4] Green approaches refine this process by replacing hazardous reagents with benign alternatives, utilizing energy-efficient activation methods, and employing recyclable catalysts.
General Reaction Mechanism
The fundamental mechanism involves several key steps. When a catalyst (often a Lewis acid) is used, it typically activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by one of the amino groups of the o-phenylenediamine. This is followed by dehydration to form a Schiff base (imine) intermediate. The second amino group then attacks the imine carbon in an intramolecular fashion, leading to a cyclized dihydrobenzimidazole intermediate. The final step is the oxidation of this intermediate to the aromatic benzimidazole.
Caption: General mechanism for catalyst-assisted benzimidazole synthesis.
Energy-Efficient Synthesis: Microwave and Ultrasound Irradiation
Conventional heating methods are often slow and energy-intensive. Microwave (MW) and ultrasound (US) irradiation offer significant advantages by delivering energy directly to the reacting molecules, leading to dramatic reductions in reaction times, increased yields, and often cleaner product profiles.[5][6]
The Causality Behind Energy-Efficient Methods
-
Microwave-Assisted Synthesis: Microwaves cause heating through the interaction of the electromagnetic field with polar molecules in the reaction mixture, a process known as dielectric heating.[7] This leads to rapid, uniform, and highly efficient heating, often creating localized superheating that can accelerate reaction rates far beyond what is achievable with conventional refluxing.[6]
-
Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound works by generating acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the reaction liquid.[8] This collapse creates transient "hot spots" with extremely high local temperatures and pressures, driving chemical reactions forward. The physical effects of sonication also include intense mixing and surface cleaning of solid catalysts, enhancing mass transfer.[8]
Application Protocol: Microwave-Assisted Synthesis using a Green Catalyst
This protocol details a one-pot synthesis of 2-substituted benzimidazoles using the readily available and economical ammonium chloride as a catalyst in ethanol, accelerated by microwave irradiation.[2]
Materials:
-
o-Phenylenediamine (OPD)
-
Substituted aromatic aldehyde
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Microwave synthesis reactor
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine o-phenylenediamine (0.92 mmol) and the desired aromatic aldehyde (0.92 mmol).
-
Solvent and Catalyst Addition: Add 4 mL of ethanol to the vessel, followed by ammonium chloride (0.15 g, 30 mol%).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable power level (e.g., 100-400 W) to maintain a temperature of 80-90°C. Reaction times are typically very short, often in the range of 2-5 minutes.[2][9]
-
Reaction Monitoring: Monitor the reaction's completion by TLC using an appropriate eluent system (e.g., ethyl acetate:hexane, 1:2 v/v).
-
Product Isolation: Once the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.
-
Purification: Collect the solid product by filtration, wash it thoroughly with water, and dry. The crude product can be further purified by recrystallization from ethanol to yield the pure benzimidazole derivative.[2]
Application Protocol: Ultrasound-Assisted Synthesis with a Recyclable Nanocatalyst
This protocol describes the synthesis of benzimidazoles under ultrasonic irradiation using a recyclable ZnFe₂O₄ nanocatalyst in an aqueous ethanol solvent system.[10]
Materials:
-
o-Phenylenediamine (OPD)
-
Substituted aromatic aldehyde
-
ZnFe₂O₄ nanocatalyst
-
Ethanol/Water mixture
-
Ultrasonic bath or probe sonicator
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, place o-phenylenediamine (0.1 mol), the aromatic aldehyde (0.1 mol), and a catalytic amount of ZnFe₂O₄ nanoparticles in 3 mL of hydrated ethanol.[10]
-
Sonication: Submerge the flask in an ultrasonic bath. Irradiate the mixture for approximately 30 minutes. The ultrasonic waves will facilitate intense mixing and catalyze the reaction.[10]
-
Monitoring: Check for the completion of the reaction using TLC (e.g., ethyl acetate:n-hexane, 7:3).
-
Catalyst Recovery: Upon completion, add 10 mL of ethanol to the mixture and stir for 5 minutes. Filter the solution to recover the solid ZnFe₂O₄ catalyst. The catalyst can be washed, dried, and reused for subsequent reactions.[10]
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization to obtain the pure benzimidazole derivative.[10]
Quantitative Data Summary: MW vs. US vs. Conventional
The following table provides a comparison of reaction conditions and outcomes for the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde using different methods.
| Method | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | Polyphosphoric Acid | None | 2-4 hours | ~70-85% | [2] |
| Microwave Irradiation | NH₄Cl | Ethanol | 2-5 min | 80-95% | [2][9] |
| Ultrasound Irradiation | ZnFe₂O₄ nanoparticles | Ethanol/H₂O | 30 min | 88-92% | [10] |
Solvent-Free Synthesis: Mechanochemistry (Grinding)
One of the core principles of green chemistry is the reduction or elimination of solvents, which often account for the majority of waste in a chemical process. Mechanochemistry, or synthesis by grinding, provides a powerful solvent-free alternative.
The Causality Behind Mechanochemistry
By grinding solid reactants together, often with a catalytic amount of a liquid or solid additive, mechanical energy is used to break and form chemical bonds. This intimate mixing of reactants at the molecular level can facilitate reactions that would otherwise require heating in a solvent. This approach is highly atom-economical and drastically reduces waste.[1][11]
Application Protocol: Mortar-and-Pestle Grinding
This protocol describes a simple, catalyst-free synthesis of 2-substituted benzimidazoles promoted by a small amount of acetic acid under solvent-free grinding conditions.
Materials:
-
o-Phenylenediamine (OPD)
-
Aromatic aldehyde
-
Glacial acetic acid
-
Agate mortar and pestle
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reactant Addition: Place o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol) into an agate mortar.
-
Additive: Add a small amount of glacial acetic acid (e.g., 0.5 mL) to the mortar.
-
Grinding: Gently but thoroughly grind the mixture with the pestle. The reaction mixture will typically turn into a pasty mass within 15-20 minutes.
-
Reaction Monitoring: The progress can be monitored by taking a small sample and analyzing it via TLC.
-
Work-up: After completion, quench the reaction by adding water (3 mL) to the mortar.
-
Extraction and Purification: Add ethyl acetate (5 mL) to dissolve the product, transfer the mixture to a separatory funnel, wash with water, dry the organic layer, and evaporate the solvent to obtain the crude product, which can then be recrystallized.
Experimental Workflow for Grinding Synthesis
Caption: Workflow for solvent-free benzimidazole synthesis via grinding.
Bio-Based Catalysis: The Use of Natural Catalysts
A frontier in green chemistry is the use of catalysts derived from renewable, biological sources. These biocatalysts are often inexpensive, readily available, biodegradable, and non-toxic.
The Causality Behind Natural Catalysts
Plant-derived materials like pomegranate peel powder or ash from papaya bark contain a mixture of metallic oxides (e.g., K₂O, CaO, MgO) and other organic compounds that can act as effective heterogeneous catalysts.[12][13] These components can provide basic or Lewis acidic sites to promote the condensation and cyclization steps in benzimidazole synthesis, mimicking the function of synthetically prepared catalysts but with a superior environmental profile.[12]
Application Protocol: Pomegranate Peel Powder (PGP) as a Natural Catalyst
This protocol outlines the use of readily prepared pomegranate peel powder to catalyze the synthesis of benzimidazoles at room temperature in a green solvent.[13]
Materials:
-
o-Phenylenediamine (OPD)
-
Aromatic aldehyde
-
Pomegranate Peel Powder (PGP), finely ground and dried
-
Ethanol
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Catalyst Preparation: Wash pomegranate peels thoroughly, dry them in an oven (or sunlight), and grind them into a fine powder.
-
Reaction Setup: In a flask, combine the aromatic aldehyde (1 mmol) and o-phenylenediamine (1 mmol) in ethanol.
-
Catalyst Addition: Add Pomegranate Peel Powder (10 wt%) to the mixture.[13]
-
Reaction: Stir the contents at room temperature. Reaction times can vary depending on the substrate but are typically in the range of 30-60 minutes.[13]
-
Monitoring: Monitor the reaction's progress via TLC (n-hexane:ethyl acetate, 7:3).
-
Work-up: After completion, evaporate the ethanol. Pour the residue into ice-cold water and filter the mixture to separate the solid product. The PGP can often be recovered by simple filtration before solvent evaporation if desired.
-
Purification: The collected solid can be further purified by recrystallization from ethanol.[13]
Conclusion and Future Outlook
The green synthesis of benzimidazole derivatives is a rapidly advancing field that demonstrates a successful marriage of synthetic utility and environmental responsibility. Methods employing microwave and ultrasound energy drastically cut down on reaction times and energy usage, while solvent-free mechanochemical approaches and the use of novel bio-based catalysts significantly reduce waste and reliance on hazardous materials. These protocols provide researchers and drug development professionals with practical, efficient, and sustainable alternatives to traditional synthetic routes. The continued exploration of novel, recyclable catalysts and the use of renewable resources will further enhance the green credentials of synthesizing these indispensable pharmaceutical scaffolds.
References
-
Ghodke, S., Khandare, P., et al. (2021). Synthesis of Benzimidazoles Using Pomegranate Peel Powder as a Natural and Efficient Catalyst. Letters in Applied NanoBioScience, 2501–2505. Available at: [Link]
-
Nguyen, T. C., Vo, C. D., & Dau, X. D. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]
-
Ülker, S., & Ertürk, M. (2013). An efficient synthesis of benzimidazoles via microwave technique and evaluation of their biological activities. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A simple and efficient procedure for the synthesis of substituted benzimidazoles. Synthesis, 2007(03), 417-427. Available at: [Link]
-
Mobinikhaledi, A., et al. (2005). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Available at: [Link]
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Kantharaju, K., & Hiremath, P. B. (2018). One-Pot, Green Approach Synthesis of 2-Aryl Substituted Benzimidazole Derivatives Catalyzed by Water Extract of Papaya Bark Ash. Asian Journal of Chemistry. Available at: [Link]
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Asif, M. (2019). Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Chemical Methodologies. Available at: [Link]
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Ke, F., et al. (2021). Synthesis of benzimidazole by mortar–pestle grinding method. Green Chemistry Letters and Reviews. Available at: [Link]
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Kathirvelan, D., et al. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry, Sec B. Available at: [Link]
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Rane, Y.S., & Baser, K.P. (2023). Green Synthesis Of Benzimidazole Analogues: An Overview. Journal for ReAttach Therapy and Developmental Diversities. Available at: [Link]
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Nardi, M., Bonacci, S., Cano, N. H., Oliverio, M., & Procopio, A. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules. Available at: [Link]
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Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical and Pharmaceutical Bulletin. Available at: [Link]
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Al-Masoudi, N. A., et al. (2013). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules. Available at: [Link]
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Bahrami, K., Khodaei, M. M., & Nejati, A. (2014). Full article: Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
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Zhang, X., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]
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Lopera, A., et al. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Molecules. Available at: [Link]
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Sharma, P., & Kumar, A. (2023). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Chemistry & Biology Interface. Available at: [Link]
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de la Hoz, A., Díaz-Ortiz, A., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews. Available at: [Link]
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Kamble, D., et al. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova. Available at: [Link]
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Hachemi, M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules. Available at: [Link]
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Martins, G. M., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials. Available at: [Link]
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IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Available at: [Link]
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Application Note & Protocol: Rapid Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis
The benzimidazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core structure of numerous pharmacologically active agents with a wide range of therapeutic applications, including antihistaminic, anticancer, antimicrobial, and antiviral activities.[1][2] The development of efficient, rapid, and environmentally benign synthetic methodologies for benzimidazole derivatives is therefore a critical pursuit. Traditional synthesis methods often suffer from long reaction times, harsh conditions, and the use of hazardous solvents.[1]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[2][3] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[4][5] This is achieved through efficient and uniform heating of the reaction mixture, leading to higher yields, cleaner reaction profiles, and reduced byproduct formation.[3][6] Furthermore, MAOS aligns with the principles of green chemistry by enabling solvent-free reactions, thus minimizing waste and environmental impact.[3][5]
This application note provides a detailed protocol for the rapid and efficient synthesis of 1,2-disubstituted benzimidazoles via the condensation of o-phenylenediamines and various aldehydes under microwave irradiation. We will explore a highly effective, solvent-free method utilizing a Lewis acid catalyst, highlighting the causality behind the experimental choices and providing a robust, self-validating protocol for reproducible results.
The Rationale Behind Microwave-Assisted Benzimidazole Synthesis
The core of this synthetic strategy is the condensation reaction between an o-phenylenediamine and an aldehyde. The reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the stable benzimidazole ring system.
Microwave irradiation significantly enhances the rate of this transformation. The key advantages are:
-
Rapid Heating: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on thermal conductivity. This avoids localized overheating often associated with conventional methods.
-
Increased Reaction Rates: The high temperatures and pressures achieved in a sealed microwave reactor can dramatically accelerate the reaction rate, leading to a significant reduction in reaction time. For instance, reactions that might take hours under conventional heating can often be completed in 5-15 minutes with microwave assistance.[4]
-
Improved Yields and Purity: The rapid reaction times and uniform heating minimize the formation of side products, resulting in higher yields of the desired benzimidazole derivative and simplifying purification.[3][6]
-
Solvent-Free Conditions: Many microwave-assisted reactions can be performed without a solvent, which is a significant step towards greener chemistry. This reduces waste, cost, and potential environmental hazards associated with volatile organic compounds.[3][4]
-
Catalyst Efficiency: The use of a catalyst, such as a Lewis acid like Erbium triflate (Er(OTf)₃), can further enhance the reaction rate by activating the aldehyde carbonyl group towards nucleophilic attack by the diamine.[4][7] In a microwave environment, the efficiency of such catalysts is often improved.
Proposed Reaction Mechanism
The synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine and an aldehyde generally proceeds through the following steps:
-
Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second amino group of the diamine then attacks the imine carbon in an intramolecular fashion, leading to the formation of a five-membered dihydrobenzimidazole ring.[8]
-
Oxidative Aromatization: The dihydrobenzimidazole intermediate subsequently undergoes oxidation to form the stable, aromatic benzimidazole ring. In many cases, atmospheric oxygen or a mild oxidant present in the reaction mixture is sufficient for this step.
The use of a Lewis acid catalyst like Er(OTf)₃ is proposed to activate the aldehyde, making the carbonyl carbon more electrophilic and thus accelerating the initial Schiff base formation.[4]
Below is a diagram illustrating the proposed mechanistic pathway.
Caption: Proposed mechanism for the Lewis acid-catalyzed synthesis of 1,2-disubstituted benzimidazoles.
Experimental Protocol: Solvent-Free Synthesis using Er(OTf)₃
This protocol details a highly efficient, solvent-free method for the synthesis of 1,2-disubstituted benzimidazoles using microwave irradiation and Erbium triflate as a catalyst.[4]
Materials and Equipment
-
N-phenyl-o-phenylenediamine (or other substituted o-phenylenediamines)
-
Substituted aldehydes
-
Erbium(III) trifluoromethanesulfonate (Er(OTf)₃)
-
Ethyl acetate
-
Water (deionized)
-
Sodium sulfate (Na₂SO₄)
-
Microwave synthesis reactor (e.g., Synthos 3000 or similar)
-
Glass reaction vials (3 mL or appropriate size) with stir bars
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Procedure
-
Reagent Preparation: In a 3 mL glass microwave vial containing a small magnetic stir bar, add N-phenyl-o-phenylenediamine (1 mmol).
-
Catalyst Addition: To the same vial, add Erbium triflate (Er(OTf)₃) (1 mol %, which is 0.01 mmol).
-
Aldehyde Addition: Add the desired substituted aldehyde (1 mmol) to the reaction mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture for 5-15 minutes at a constant temperature of 60°C. The reaction time may vary depending on the specific aldehyde used (see Table 1).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC analysis to confirm the consumption of the starting materials.
-
Work-up and Extraction: After the reaction is complete, allow the vial to cool to room temperature. Add water to the reaction mixture to dissolve the catalyst.
-
Extract the organic product with ethyl acetate (4 x 3 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (if necessary): In most cases, the resulting product is of high purity. If further purification is required, it can be achieved by column chromatography on silica gel.
Experimental Workflow Diagram
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The Art of the Benzimidazole Scaffold: A Guide to Copper-Catalyzed Synthesis
The benzimidazole core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a multitude of bioactive compounds and functional materials. Its synthesis has been a subject of intense research, with copper-catalyzed methodologies emerging as a powerful and versatile tool. This guide provides an in-depth exploration of the copper-catalyzed synthesis of substituted benzimidazoles, offering not just protocols, but a deeper understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.
I. The Significance of Copper in Benzimidazole Synthesis
Copper's prominence in this field stems from its favorable balance of cost-effectiveness, low toxicity, and rich redox chemistry. Unlike more expensive noble metals like palladium, copper catalysts can efficiently mediate the formation of crucial carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds required for the assembly of the benzimidazole ring. The choice of the copper source, be it simple salts like CuI and CuBr, or more sophisticated systems like copper oxide nanoparticles, can significantly influence reaction efficiency, scope, and conditions.[1][2][3]
II. Mechanistic Insights: The Role of Copper Catalysis
The copper-catalyzed synthesis of benzimidazoles can proceed through several mechanistic pathways, largely dependent on the nature of the starting materials. A predominant and well-studied mechanism is the copper(I)-catalyzed intramolecular Ullmann N-arylation.[4] This process is particularly relevant when starting from ortho-haloanilines or related precursors.
The catalytic cycle is generally believed to involve the following key steps:
-
Oxidative Addition: The active Cu(I) species undergoes oxidative addition to an aryl halide (e.g., an o-haloaniline derivative), forming a Cu(III)-aryl intermediate.
-
Coordination and Deprotonation: The second nitrogen-containing reactant (e.g., an amidine or an amine) coordinates to the copper center. A base then facilitates the deprotonation of the nitrogen nucleophile.
-
Reductive Elimination: The crucial C-N bond is formed through reductive elimination from the Cu(III) intermediate, regenerating the active Cu(I) catalyst and releasing the cyclized benzimidazole precursor.
-
Aromatization: Subsequent tautomerization or oxidation leads to the final aromatic benzimidazole product.
dot digraph "Copper_Catalyzed_Ullmann_N_Arylation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
"Cu(I)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aryl-Halide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cu(III)-Aryl" [fillcolor="#FBBC05", fontcolor="#202124"]; "N-Nucleophile" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Intermediate_Complex" [fillcolor="#FBBC05", fontcolor="#202124"]; "Benzimidazole_Precursor" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Benzimidazole" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Cu(I)" -> "Cu(III)-Aryl" [label="Oxidative Addition\n+ Aryl-Halide"]; "Cu(III)-Aryl" -> "Intermediate_Complex" [label="+ N-Nucleophile\n- Base-H+"]; "Intermediate_Complex" -> "Benzimidazole_Precursor" [label="Reductive Elimination"]; "Benzimidazole_Precursor" -> "Cu(I)" [label="Regeneration"]; "Benzimidazole_Precursor" -> "Benzimidazole" [label="Aromatization"]; } केंदGeneralized Ullmann-type C-N coupling catalytic cycle.
III. Key Methodologies in Copper-Catalyzed Benzimidazole Synthesis
Several synthetic strategies have been developed, each with its own set of advantages and substrate scope. Below are some of the most prominent and field-proven approaches.
A. From o-Phenylenediamines and Aldehydes
This is one of the most direct and atom-economical methods for the synthesis of 2-substituted benzimidazoles. The reaction involves the condensation of an o-phenylenediamine with an aldehyde to form a dihydrobenzimidazole intermediate, which is then oxidized to the corresponding benzimidazole. Copper catalysts, often in the form of nanoparticles or complexes, play a crucial role in the oxidative dehydrogenation step.[1][5] This method is lauded for its simplicity and the wide availability of starting materials.[6]
dot digraph "Workflow_OPDA_Aldehyde" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"]; "Mix" [label="Mix o-phenylenediamine,\naldehyde, and Cu catalyst\nin a suitable solvent."]; "Heat" [label="Heat the reaction mixture\n(often under reflux)."]; "Monitor" [label="Monitor reaction progress\nby TLC or LC-MS."]; "Workup" [label="Perform aqueous workup\nand extract with an\norganic solvent."]; "Purify" [label="Purify the crude product\nby column chromatography\nor recrystallization."]; "Characterize" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Characterize Product"];
"Start" -> "Mix"; "Mix" -> "Heat"; "Heat" -> "Monitor"; "Monitor" -> "Workup"; "Workup" -> "Purify"; "Purify" -> "Characterize"; } केंदGeneral workflow for synthesis from o-phenylenediamines.
B. From o-Haloanilines and Amidines or Nitriles
This approach leverages the power of copper-catalyzed C-N cross-coupling reactions. An o-haloaniline (or a derivative like an o-haloacetanilide) is coupled with an amidine hydrochloride or a nitrile to construct the benzimidazole ring.[7] This method is particularly useful for accessing benzimidazoles with specific substitution patterns that may be difficult to obtain through other routes. Ligand-free conditions have been developed, enhancing the practical applicability of this strategy.[2]
The reaction of o-haloacetanilide derivatives with amidine hydrochlorides, for instance, proceeds through a cascade of sequential coupling, hydrolysis of the amide intermediate, and intramolecular cyclization.[7]
IV. Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrates and available laboratory equipment.
Protocol 1: General Procedure for the Synthesis of 2-Arylbenzimidazoles from o-Phenylenediamine and Aromatic Aldehydes using a Copper(II) Complex
This protocol is adapted from methodologies employing heterogeneous and recyclable copper catalysts.[5]
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Copper(II) catalyst (e.g., Cu(II)-MCM-41, 5 mol%)[5]
-
Ethanol (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 25 mL round-bottom flask, add o-phenylenediamine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the copper(II) catalyst (5 mol%).
-
Add ethanol (5 mL) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion of the reaction (typically within a few hours), filter the catalyst. The catalyst can often be washed, dried, and reused.[5]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-1H-benzimidazole | >90 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-benzimidazole | >90 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-benzimidazole | >90 |
Note: Yields are representative and may vary.
Protocol 2: Ligand-Free Copper-Catalyzed Synthesis of 2-Substituted Benzimidazoles from o-Bromoarylamine and Nitriles
This protocol is based on improved copper-catalyzed cyclization methods.[2]
Materials:
-
o-Bromoarylamine (1.0 mmol)
-
Nitrile (1.2 mmol)
-
Copper(I) iodide (CuI, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Dimethyl sulfoxide (DMSO, 3 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube or sealed vial, add the o-bromoarylamine (1.0 mmol), CuI (10 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add the nitrile (1.2 mmol) and DMSO (3 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | o-Bromoarylamine | Nitrile | Product | Yield (%) |
| 1 | 2-Bromoaniline | Benzonitrile | 2-Phenyl-1H-benzimidazole | ~98 |
| 2 | 2-Bromo-4-methylaniline | Acetonitrile | 2,5-Dimethyl-1H-benzimidazole | High |
| 3 | 2-Bromoaniline | 4-Methoxybenzonitrile | 2-(4-Methoxyphenyl)-1H-benzimidazole | High |
Note: Yields are representative and may vary.[2]
V. Troubleshooting and Considerations
-
Catalyst Inactivation: The presence of impurities in the starting materials or solvent can sometimes lead to catalyst deactivation. Ensure the use of high-purity reagents and dry solvents, especially for reactions sensitive to moisture.
-
Ligand Effects: While many modern protocols are ligand-free, some copper-catalyzed reactions benefit from the addition of a ligand (e.g., a diamine or phenanthroline derivative) to stabilize the catalyst and enhance its reactivity.
-
Base Selection: The choice of base is critical and can significantly impact the reaction outcome. Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used, with their strength and solubility influencing the reaction rate.[7]
-
Solvent Effects: The polarity and boiling point of the solvent can affect reaction times and yields. Protic solvents like ethanol are often suitable for condensation reactions, while polar aprotic solvents like DMSO are frequently employed in cross-coupling reactions.[7]
-
Atmosphere: While many reactions are robust enough to be performed in air, some copper-catalyzed cross-coupling reactions may require an inert atmosphere (nitrogen or argon) to prevent oxidation of the catalyst.
VI. Conclusion
Copper-catalyzed methodologies for the synthesis of substituted benzimidazoles represent a dynamic and continually evolving field. These methods offer a powerful combination of efficiency, versatility, and cost-effectiveness, making them highly attractive for both academic research and industrial applications. By understanding the fundamental principles behind these reactions and carefully optimizing the reaction conditions, researchers can unlock the full potential of copper catalysis for the construction of this important heterocyclic scaffold.
References
-
Sharma, G., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(35), 21563-21596. Available at: [Link]
-
Request PDF. (2022). Copper-catalyzed one-pot synthesis of benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Reddy, T. S., et al. (2018). Copper-catalyzed synthesis of polysubstituted benzimidazoles: an efficient one-pot synthetic approach to N-enylated benzimidazoles. Organic & Biomolecular Chemistry, 16(30), 5487-5491. Available at: [Link]
-
Munro, L. A., et al. (2020). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology, 10(18), 6139-6147. Available at: [Link]
-
Al-Mokhtar, M. A., et al. (2024). Green synthesis of benzimidazole derivatives using copper(II)-supported on alginate hydrogel beads. Scientific Reports, 14(1), 932. Available at: [Link]
-
Li, J., et al. (2023). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC Advances, 13(36), 25345-25349. Available at: [Link]
-
Li, Y., et al. (2023). Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. The Journal of Organic Chemistry, 88(12), 8031-8039. Available at: [Link]
-
Chen, Y., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances, 11(15), 8763-8767. Available at: [Link]
-
Rout, L., et al. (2008). Ligand-Free Copper-Catalyzed Synthesis of Substituted Benzimidazoles, 2-Aminobenzimidazoles, 2-Aminobenzothiazoles, and Benzoxazoles. The Journal of Organic Chemistry, 73(18), 7378-7381. Available at: [Link]
-
Yang, D., et al. (2008). Copper-catalyzed synthesis of benzimidazoles via cascade reactions of o-haloacetanilide derivatives with amidine hydrochlorides. The Journal of Organic Chemistry, 73(19), 7841-7844. Available at: [Link]
-
Sharghi, H., et al. (2023). One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. New Journal of Chemistry, 47(35), 16487-16494. Available at: [Link]
-
Ali, M., et al. (2021). Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles. Molecules, 26(16), 4945. Available at: [Link]
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Synthesis of benzimidazoles from o-phenylenediamine and aromatic aldehydes. (n.d.). ResearchGate. Available at: [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Chen, Y., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances, 11(15), 8763-8767. Available at: [Link]
-
Yang, D., et al. (2008). Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions of o-Haloacetanilide Derivatives with Amidine Hydrochlorides. The Journal of Organic Chemistry, 73(19), 7841-7844. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-1,3-benzodiazole-5-carbonitrile
Welcome to the technical support center for the synthesis of 1-Ethyl-1,3-benzodiazole-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic protocols and enhance yield.
The synthesis of 1-Ethyl-1,3-benzodiazole-5-carbonitrile, a potentially valuable scaffold in medicinal chemistry, involves a multi-step process.[1][2] Achieving a high yield requires careful control of reaction conditions and a thorough understanding of the underlying chemical principles. This guide will walk you through a plausible synthetic route, highlighting critical steps and offering solutions to common challenges.
Proposed Synthetic Pathway
A logical and efficient synthetic route for 1-Ethyl-1,3-benzodiazole-5-carbonitrile is a three-step process starting from a commercially available substituted o-phenylenediamine. This pathway is designed to strategically install the necessary functional groups while minimizing potential side reactions.
Sources
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-Substituted Benzimidazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-substituted benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these synthetic pathways. Benzimidazoles are a cornerstone scaffold in medicinal chemistry, forming the core of drugs like the proton-pump inhibitors omeprazole and lansoprazole, as well as anthelmintics like albendazole.[1] The direct N-substitution of the benzimidazole core is a fundamental method for generating molecular diversity. However, this seemingly straightforward alkylation is often plagued by side reactions that can complicate synthesis, reduce yields, and make purification challenging.
This document moves beyond simple protocols to provide in-depth, cause-and-effect troubleshooting. We will explore the "why" behind common synthetic pitfalls and offer field-proven solutions to guide you toward a successful and efficient synthesis.
Core Principles: Understanding the Reaction Landscape
The primary route for N-substitution involves the deprotonation of the N-H bond of a benzimidazole followed by nucleophilic attack on an alkylating agent (e.g., an alkyl halide). The acidic nature of the N-H proton allows for deprotonation by a suitable base, creating a nucleophilic benzimidazolide anion.[2] While the reaction appears simple, its success is governed by a delicate interplay of electronics, sterics, and reaction conditions. Many synthetic methodologies face challenges such as harsh reaction conditions, the use of expensive or hazardous reagents, and poor selectivity, leading to the formation of product mixtures.[3][4][5]
The Challenge of Regioselectivity
For unsymmetrically substituted benzimidazoles, the core challenge is regioselectivity. The benzimidazole ring exists as a pair of rapidly equilibrating tautomers. This means the N-H proton can reside on either nitrogen (N1 or N3), presenting two distinct sites for alkylation.[6] Consequently, the reaction can yield a mixture of two regioisomers, which are often difficult to separate due to their similar physical properties.
Caption: Tautomerism in unsymmetrical benzimidazoles leading to two regioisomeric products upon N-alkylation.
Troubleshooting FAQs: A Problem-Oriented Guide
This section addresses the most common issues encountered during the N-substitution of benzimidazoles in a question-and-answer format.
FAQ 1: Poor Regioselectivity and Formation of Isomer Mixtures
Question: "I'm synthesizing an N-substituted benzimidazole from an unsymmetrical precursor, and my final product is an inseparable mixture of two isomers. How can I control the reaction to favor a single product?"
Causality and Solution:
This is the most frequent challenge, directly resulting from the tautomerism discussed earlier.[6] The ratio of the resulting N1 and N3 alkylated isomers is dictated by both steric and electronic factors.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene ring decrease the nucleophilicity of the adjacent nitrogen atom. Alkylation will, therefore, preferentially occur at the nitrogen atom further away from the EWG.[7] Conversely, electron-donating groups (EDGs) can enhance the reactivity of the nearby nitrogen.
-
Steric Hindrance: A bulky substituent on the benzimidazole ring (at position 2, 4, or 7) will sterically block the adjacent nitrogen atom. Alkylation will favor the less sterically hindered nitrogen.[6] This effect becomes more pronounced with larger alkylating agents.
-
Directed Synthesis: When steric and electronic factors are not sufficient, a directed approach may be necessary. This involves using a protecting group to block one nitrogen, performing the alkylation on the other, and then deprotecting. While this adds steps, it provides unambiguous control over the product's regiochemistry.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for addressing poor regioselectivity.
FAQ 2: Over-Alkylation and Formation of Quaternary Salts
Question: "My reaction is producing a highly polar byproduct that I suspect is a quaternary benzimidazolium salt. How can I prevent this?"
Causality and Solution:
After the initial N-alkylation, the product, an N-substituted benzimidazole, still possesses a lone pair of electrons on the second nitrogen atom (N3). This nitrogen can act as a nucleophile and react with another molecule of the alkylating agent. This second alkylation forms a positively charged quaternary benzimidazolium salt.
Mitigation Strategies:
-
Stoichiometric Control: Avoid using a large excess of the alkylating agent. Start with 1.05-1.1 equivalents and monitor the reaction by Thin Layer Chromatography (TLC).
-
Reaction Temperature: Over-alkylation is more common at higher temperatures. If this side reaction is observed, try running the reaction at a lower temperature or even at room temperature for a longer period.
-
Choice of Base: A very strong base can lead to a high concentration of the highly reactive benzimidazolide anion, which can promote over-alkylation. Consider using a milder base like potassium carbonate (K₂CO₃) instead of sodium hydride (NaH).[1][2]
-
Slow Addition: Add the alkylating agent slowly (e.g., dropwise via an addition funnel) to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring the mono-alkylation reaction.
FAQ 3: Formation of Bis-Benzimidazole Byproducts
Question: "I am using a dihaloalkane (e.g., 1,2-dibromoethane) to append a functionalized chain, but I'm getting a significant amount of a product where two benzimidazole molecules are linked by the alkyl chain."
Causality and Solution:
This occurs when one molecule of the dihaloalkane reacts with two molecules of benzimidazole. After the first substitution, the product is a haloalkyl-substituted benzimidazole, which can then be attacked by a second benzimidazolide anion.
Mitigation Strategies:
-
To Favor Mono-alkylation: Use a large excess of the dihaloalkane. This increases the probability that a benzimidazolide anion will encounter a molecule of the dihaloalkane rather than the mono-substituted intermediate. The unreacted dihaloalkane can be removed later under reduced pressure.
-
To Synthesize the Bis-benzimidazole: If the linked compound is the desired product, the stoichiometry should be reversed. A 2:1 ratio (or slightly higher, e.g., 2.2:1) of benzimidazole to dihaloalkane is recommended.[8] The reaction of pyridine-2,6-dicarboxylic acid with o-phenylenediamine is a known method for producing certain bis-benzimidazoles.[8]
FAQ 4: Low or No Product Yield
Question: "My reaction is not working. After workup, I only recover my starting material. What should I check?"
Causality and Solution:
A stalled reaction can be due to several factors, often related to the reaction setup and reagents.
Troubleshooting Checklist:
| Possible Cause | Suggested Solution(s) | Supporting Evidence |
| Ineffective Base | The chosen base may not be strong enough to deprotonate the benzimidazole N-H. | Switch to a stronger base (e.g., from K₂CO₃ to NaH or NaOMe). Ensure the base is fresh and anhydrous.[9] |
| Poor Solvent Choice | The solvent must be appropriate for the reaction. Protic solvents (like ethanol or water) can interfere with strong bases. | Use a dry, aprotic solvent such as DMF, DMSO, or THF, especially when using strong bases like NaH.[6] |
| Low Reagent Purity | Water or other impurities in the benzimidazole starting material or solvent can quench the base. | Dry the benzimidazole starting material under vacuum before use. Use anhydrous solvents.[6] |
| Suboptimal Temperature | The reaction may require thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature and monitor for product formation by TLC. Many protocols call for heating to 50-70 °C.[1][10] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Benzimidazole
This protocol provides a robust starting point for the N-alkylation of a generic benzimidazole. Optimization may be required for specific substrates.
-
Preparation: To an oven-dried round-bottom flask under a nitrogen or argon atmosphere, add the benzimidazole starting material (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a 0.2-0.5 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes (for NaH) or let it warm to room temperature and stir for 1 hour (for K₂CO₃).
-
Alkylation: Slowly add the alkylating agent (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature or heat to 50-80 °C. Monitor the reaction's progress by TLC.[1]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10][11]
Protocol 2: Purification by Column Chromatography
Separating regioisomers or removing polar byproducts often requires careful column chromatography.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane or petroleum ether).
-
Loading: Carefully load the dried, adsorbed product onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure product. The less polar isomer will typically elute first.
References
-
Dubey, R., & Moorthy, N. S. H. N. (2007). Synthesis of 2-Substituted Aryl and Alkyl Benzimidazole Derivatives using Microwave. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. Available at: [Link]
-
Kamble, D., et al. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 17(2), 94-100. Available at: [Link]
-
Kouamé, S. N., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. Available at: [Link]
-
Jadhav, S. A., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). Available at: [Link]
-
Martínez-Vargas, A., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]
-
Sahoo, H., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. Available at: [Link]
-
RSC Publishing. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Available at: [Link]
-
Beilstein Journals. (2015). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available at: [Link]
-
YouTube. (2021). BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. Available at: [Link]
-
Singh, P., et al. (2017). Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health (NIH). Available at: [Link]
-
MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available at: [Link]
-
Beilstein Journals. (2012). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Available at: [Link]
-
PubMed. (2016). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Available at: [Link]
-
ResearchGate. (2018). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Available at: [Link]
-
Taylor & Francis. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Available at: [Link]
-
MDPI. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Available at: [Link]
-
Frontiers. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Available at: [Link]
-
PubMed Central. (2022). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Available at: [Link]
-
National Institutes of Health (NIH). (2012). Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines. Available at: [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Available at: [Link]
-
ACS Publications. (2025). Synthesis of P, P, and P Compounds Supported by Bis(benzimidazole)Benzene. Available at: [Link]
- Google Patents. (2009). Alkylation reaction method of benzimidazoles compounds.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective [mdpi.com]
- 9. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 10. cjm.ichem.md [cjm.ichem.md]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for the Cyanation of Benzimidazoles
Welcome to the technical support center for the cyanation of benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Introduction to Benzimidazole Cyanation
The introduction of a nitrile group onto the benzimidazole scaffold is a valuable transformation in medicinal chemistry and materials science. The cyano group can serve as a versatile synthetic handle for further functionalization or as a key pharmacophore itself. The primary approaches for benzimidazole cyanation include transition-metal-catalyzed cross-coupling of halobenzimidazoles and direct C-H functionalization. Each of these methods presents a unique set of challenges that require careful consideration of reaction parameters.
This guide will focus on the most common palladium- and copper-catalyzed methodologies, providing practical advice to overcome frequently encountered obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the cyanation of benzimidazoles, offering systematic approaches to diagnose and resolve them.
Problem 1: Low or No Conversion of Starting Material
A low or complete lack of conversion is one of the most common issues. The root cause often lies in the catalyst's activity, the nature of the reactants, or the reaction environment.
Possible Causes and Recommended Solutions:
-
Catalyst Inactivation/Poisoning: Cyanide ions are notorious for poisoning palladium and copper catalysts by forming stable metal-cyanide complexes, which are catalytically inactive.[1]
-
Solution 1: Use a Slow-Release Cyanide Source: Employ less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) instead of highly soluble salts like NaCN or KCN. This maintains a low concentration of free cyanide in the reaction medium.[1]
-
Solution 2: Ligand Selection: For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can protect the metal center and promote the desired catalytic cycle over deactivation pathways.
-
Solution 3: Catalyst Pre-activation: Some palladium precursors, like Pd(OAc)₂, require in situ reduction to the active Pd(0) species. Incomplete activation can lead to low conversion. Using a pre-catalyst that readily forms the active species can be beneficial.[2]
-
-
Poor Substrate Reactivity:
-
Solution 1: Halide Choice (for cross-coupling): The reactivity of halobenzimidazoles follows the general trend: I > Br > Cl. If you are using a chloro-substituted benzimidazole with poor results, consider synthesizing the bromo- or iodo-analogue.
-
Solution 2: N-Substitution: An unprotected N-H on the benzimidazole ring can be deprotonated by the base, leading to competitive N-arylation or other side reactions. Protecting the nitrogen with a suitable group (e.g., Boc, SEM, or a simple alkyl or aryl group) can improve the outcome of C-H functionalization or cross-coupling at other positions. The choice of the N-substituent can also influence the electronic properties and reactivity of the benzimidazole ring system.
-
-
Inadequate Reaction Conditions:
-
Solution 1: Temperature and Reaction Time: Ensure the reaction is conducted at the optimal temperature for the specific catalytic system. Monitor the reaction progress by TLC or LC-MS to determine the appropriate reaction time. Some reactions may require extended heating.
-
Solution 2: Solvent and Base: The choice of solvent and base is critical. For palladium-catalyzed cyanations with K₄[Fe(CN)₆], a biphasic solvent system (e.g., an organic solvent with water) and a mild base like potassium acetate (KOAc) can be effective.[2] For copper-catalyzed reactions, polar aprotic solvents like DMF or DMSO are common. The base should be strong enough to facilitate the desired reaction pathway but not so strong as to cause substrate or product decomposition.
-
Problem 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS indicates the formation of side products. Identifying these byproducts is key to rectifying the issue.
Common Side Products and Mitigation Strategies:
-
Dehalogenation: In palladium-catalyzed cross-coupling of halobenzimidazoles, the starting material may be converted to the corresponding dehalogenated benzimidazole.
-
Cause: This side reaction is often promoted by the presence of a hydride source (e.g., from the solvent or additives) and a catalytically active low-valent palladium species.
-
Solution: Ensure anhydrous reaction conditions and use high-purity solvents. The choice of ligand and base can also influence the rate of dehalogenation relative to cyanation.
-
-
Hydrolysis of the Nitrile Product: The desired cyanobenzimidazole can be hydrolyzed to the corresponding carboxamide or carboxylic acid, particularly during aqueous workup or purification.[3]
-
Cause: Nitriles are susceptible to hydrolysis under both acidic and basic conditions, which can be exacerbated by elevated temperatures.[3][4]
-
Solution 1: Careful Workup: Neutralize the reaction mixture carefully before extraction. Avoid prolonged exposure to strong acids or bases during workup.
-
Solution 2: Purification Strategy: If the product is sensitive, consider minimizing contact with water. Purification by flash chromatography on silica gel is generally suitable, but for very polar compounds, alternative stationary phases or techniques may be necessary.[5][6][7]
-
-
N-Cyanation vs. C-Cyanation: For benzimidazoles with an unprotected N-H, electrophilic cyanating agents can react at the nitrogen atom to form an N-cyanobenzimidazole instead of the desired C-cyanated product.[8]
-
Cause: The imidazole nitrogen is a nucleophilic site.
-
Solution: Protect the imidazole nitrogen before attempting C-cyanation. Alternatively, for direct C-H cyanation, conditions are typically chosen to favor reaction at the carbon atom (e.g., C2-H activation).
-
-
Dimerization/Oligomerization: Benzimidazole units can sometimes couple with each other, leading to dimeric or oligomeric byproducts.
-
Cause: This can occur through various pathways, including homocoupling of organometallic intermediates.
-
Solution: Optimize the reaction conditions, such as catalyst loading and temperature, to favor the desired cross-coupling over side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Which position on the benzimidazole ring is most likely to be cyanated in a C-H functionalization reaction?
A1: The C2 position of the benzimidazole ring is the most acidic and generally the most reactive site for direct C-H functionalization. This is due to the stabilizing effect of the two adjacent nitrogen atoms on the intermediate formed upon deprotonation or C-H activation. However, regioselectivity can be influenced by directing groups on the benzimidazole core or the N-substituent.
Q2: I am having trouble with the purification of my cyanobenzimidazole. It seems very polar. What can I do?
A2: Cyanobenzimidazoles can indeed be quite polar. If standard silica gel chromatography is challenging, consider the following:
-
Use a more polar eluent system: A gradient of dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine or ammonia to suppress peak tailing can be effective.
-
Reverse-phase chromatography: If the compound is still difficult to purify, reverse-phase flash chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient may provide better separation.[9]
-
Alternative stationary phases: For very basic compounds, alumina (basic or neutral) can be a better choice than silica gel.[5]
Q3: Can I use copper catalysts for the cyanation of benzimidazoles? What are the advantages and disadvantages compared to palladium?
A3: Yes, copper-catalyzed methods are widely used for the cyanation of N-heterocycles.
-
Advantages of Copper: Copper catalysts are significantly less expensive than palladium catalysts, which is a major consideration for large-scale synthesis.
-
Disadvantages of Copper: Copper-catalyzed reactions often require higher reaction temperatures and may have a narrower substrate scope or lower functional group tolerance compared to some modern palladium systems. Catalyst deactivation by cyanide can also be an issue.[10]
Q4: What is the role of the N-substituent on the benzimidazole in cyanation reactions?
A4: The N-substituent plays a crucial role:
-
Protection: As mentioned, it prevents unwanted reactions at the N-H position.
-
Directing Group: A strategically chosen N-substituent can act as a directing group to favor C-H activation at a specific position.
-
Solubility: The nature of the N-substituent can significantly alter the solubility of the starting material and product, which can impact reaction efficiency and purification.
-
Electronic Effects: The electronic nature of the N-substituent can influence the reactivity of the benzimidazole ring. Electron-withdrawing groups can make C-H activation more difficult, while electron-donating groups can enhance it.
Experimental Protocols and Data
Table 1: Comparison of Common Cyanation Conditions for Heterocycles
| Catalyst System | Cyanide Source | Base | Solvent | Temperature (°C) | Typical Substrates | Reference |
| Pd₂(dba)₃ / XPhos | K₄[Fe(CN)₆] | KOAc | Dioxane/H₂O | 100 | (Hetero)aryl chlorides/bromides | [2] |
| CuI | NaCN | - | DMF | 120-140 | Aryl iodides/bromides | |
| NiCl₂·6H₂O / dppf / Zn | Zn(CN)₂ | DMAP | DMA | 80 | (Hetero)aryl chlorides | [11] |
General Protocol for Palladium-Catalyzed Cyanation of 2-Chlorobenzimidazole
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-chlorobenzimidazole (1.0 mmol), K₄[Fe(CN)₆] (0.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol %), and XPhos (0.08 mmol, 8 mol %).
-
Solvent and Base Addition: The vial is sealed with a septum and purged with argon or nitrogen. Degassed dioxane (4 mL), degassed water (1 mL), and KOAc (1.5 mmol) are added via syringe.
-
Reaction: The reaction mixture is stirred vigorously and heated to 100 °C in a preheated oil bath. The reaction progress is monitored by TLC or LC-MS.
-
Workup: After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-cyanobenzimidazole.
Visualizing Reaction Mechanisms and Workflows
Palladium-Catalyzed Cyanation Cycle
Caption: A simplified catalytic cycle for the palladium-catalyzed cyanation of an aryl halide.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in benzimidazole cyanation reactions.
References
Sources
- 1. Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Ethyl-1,3-benzodiazole-5-carbonitrile
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 1-Ethyl-1,3-benzodiazole-5-carbonitrile. As a key intermediate in pharmaceutical research and drug development, achieving high purity of this compound is paramount for reliable downstream applications and regulatory compliance. The presence of impurities, even in trace amounts, can significantly impact biological activity, toxicity profiles, and the overall integrity of your research.[1][2]
This guide is structured to address the practical challenges you may face during the purification of this specific benzimidazole derivative. We will move from foundational knowledge in our FAQ section to a strategic guide for selecting the right purification method, followed by a detailed troubleshooting section to resolve common experimental issues. Our goal is to empower you with the scientific rationale behind each step, enabling you to optimize your purification strategy for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of 1-Ethyl-1,3-benzodiazole-5-carbonitrile?
While specific experimental data for this exact molecule may be proprietary, we can infer its properties from the benzimidazole core and its substituents. The benzimidazole ring system is aromatic and planar. The ethyl group at the N-1 position adds lipophilicity, while the nitrile group at C-5 is strongly electron-withdrawing and polar. Consequently, the molecule will have moderate polarity. It is expected to be a solid at room temperature and should exhibit poor solubility in water but good solubility in moderately polar to polar organic solvents like dichloromethane, ethyl acetate, and alcohols.
Q2: What are the most common impurities I should expect in my crude sample?
Impurities are typically process-related and depend on the synthetic route.[3][4] A common synthesis for N-substituted benzimidazoles involves the cyclization of an o-phenylenediamine with a carboxylic acid or its derivative.[5]
Potential impurities could include:
-
Unreacted Starting Materials: Such as the N-ethyl-4-cyano-1,2-phenylenediamine or the C1 source (e.g., formic acid, triethyl orthoformate).
-
Partially Reacted Intermediates: Depending on the specific pathway, intermediates may persist in the crude mixture.
-
Positional Isomers: If the starting diamine is not symmetrically substituted, you could form the 1-Ethyl-1,3-benzodiazole-6-carbonitrile isomer.
-
By-products: Side reactions, such as oxidation of the diamine starting material, can introduce colored impurities.[6]
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., DMF, ethanol) and catalysts must be removed.[4]
Q3: How can I effectively assess the purity of my 1-Ethyl-1,3-benzodiazole-5-carbonitrile?
A multi-technique approach is recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for developing a solvent system for column chromatography.[4][7]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting impurities at levels below 0.1%.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can help identify and quantify impurities if their signals do not overlap with the product's signals.[8][9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the structural elucidation of unknown impurities.[8]
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q4: What are the primary safety precautions for handling this compound?
While a specific Safety Data Sheet (SDS) for 1-Ethyl-1,3-benzodiazole-5-carbonitrile may not be publicly available, general precautions for benzimidazole derivatives and organic nitriles should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Ventilation: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[11][12]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Toxicity: Benzimidazole derivatives can be harmful if swallowed or inhaled.[12] Nitrile-containing compounds can be toxic. When heated to decomposition, they may emit toxic fumes of nitrogen oxides (NOx) and cyanide.[12] Always treat novel compounds as potentially hazardous.
Purification Strategy Decision Guide
Choosing the correct purification technique is critical. The decision depends on the nature of the impurities, the scale of the synthesis, and the required final purity. This workflow provides a logical path for making that choice.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
Recrystallization Issues
Q: My compound has "oiled out" during cooling instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is supersaturated or because impurities are depressing the melting point.[13]
-
Causality: The solubility of your compound is too high in the chosen solvent, even at low temperatures, or the cooling process is too rapid, not allowing for the ordered lattice formation required for crystallization.
-
Solutions:
-
Re-heat and Add Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.[13]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly (e.g., by placing it in a warm water bath that cools gradually), and then transfer it to an ice bath or refrigerator.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[13]
-
Seed Crystals: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.[13]
-
Change Solvent System: Your chosen solvent may be too good. Try a solvent system where the compound has lower solubility, or use a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
Q: The isolated crystals are colored, but the pure compound is expected to be white/colorless. How can I remove colored impurities?
A: Colored impurities are often large, conjugated organic molecules that are present in small amounts but are highly visible.
-
Causality: These impurities may have similar solubility to your product, causing them to co-precipitate.
-
Solutions:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent. Add a very small amount of activated charcoal (1-2% of the solute mass) to the hot solution. The charcoal adsorbs the large, colored impurity molecules. Swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Let the filtrate cool to crystallize the purified product.[13]
-
Caution: Using too much charcoal can lead to significant loss of your desired product due to non-specific adsorption.
-
Column Chromatography Issues
Q: My compound is streaking/tailing on the TLC plate and the column. How can I get sharp bands?
A: Streaking is often a sign of interactions between the analyte and the stationary phase, or overloading. For a moderately basic compound like a benzimidazole, interaction with the acidic silica gel is a common cause.
-
Causality: The slightly acidic nature of standard silica gel can protonate the basic nitrogen atoms of the benzimidazole ring, causing strong, non-ideal adsorption and slow, uneven elution.
-
Solutions:
-
Add a Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or a few drops of aqueous ammonia to your mobile phase. This neutralizes the acidic sites on the silica gel, preventing strong adsorption and leading to sharper bands.[13]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase (C18) column if the issue persists.[13]
-
Reduce Sample Load: Ensure you are not overloading the column. The mass of crude material should be roughly 1-5% of the mass of the silica gel.[13]
-
Q: My compound appears to be decomposing on the silica gel column. What are my options?
A: Some compounds are unstable on acidic stationary phases like silica gel.
-
Causality: The acidic surface of silica can catalyze decomposition or rearrangement reactions for sensitive molecules.
-
Solutions:
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[14]
-
Deactivate the Silica: Prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine. This will create a basic environment that is less likely to degrade your compound.
-
Switch Stationary Phase: Use a more inert stationary phase like neutral alumina or Florisil®.[14]
-
Alternative Purification: If the compound is highly unstable to chromatography, recrystallization is a much better option.
-
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal if the crude product is at least 85-90% pure and a suitable solvent can be identified.
Step 1: Solvent Selection The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
| Solvent System Candidates | Rationale |
| Ethanol or Isopropanol | Benzimidazoles often show good solubility in hot alcohols and lower solubility upon cooling.[15] |
| Ethyl Acetate / Hexane | A binary system. Dissolve in a minimum of hot ethyl acetate, then add hexane dropwise until turbidity persists. Reheat to clarify and cool slowly.[16] |
| Toluene | A higher boiling point solvent that can be effective for moderately polar compounds. |
Step 2: Recrystallization Procedure
-
Place the crude 1-Ethyl-1,3-benzodiazole-5-carbonitrile in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent (e.g., ethanol) to the flask, just enough to create a slurry.
-
Heat the mixture on a hot plate with stirring until the solvent boils gently.
-
Add more hot solvent dropwise until all the solid has just dissolved. Do not add an excessive amount, as this will reduce your final yield.
-
Optional: If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, reheat to boiling for 2-3 minutes, and perform a hot filtration.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[16]
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for separating mixtures with components of different polarities.[4]
Step 1: TLC Analysis and Solvent System Development
-
Dissolve a small sample of the crude material in a solvent like dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point for this compound is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).
-
The ideal solvent system will give your product an Rf (retention factor) value of 0.25 - 0.35 .
Step 2: Column Packing
-
Select an appropriate size column based on the amount of crude material (typically a 40-100:1 ratio of silica mass to crude product mass).
-
Pack the column as a slurry: mix the silica gel with the chosen mobile phase and pour it into the column. Allow it to settle, and drain the excess solvent until it is level with the top of the silica bed.
Step 3: Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and carefully pipette it onto the top of the silica bed.[14]
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product). Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.[14]
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column and apply pressure (using a pump or regulated air) to begin elution.
-
Collect fractions in test tubes or vials.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-Ethyl-1,3-benzodiazole-5-carbonitrile.
References
-
Defense Technical Information Center. (2020). Research on Benzimidazole Derivatives. DTIC. [Link]
-
Zhang, J., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Institutes of Health (NIH). [Link]
- Google Patents. (2008).
-
International Journal of Creative Research Thoughts. (2022). IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. IJCRT.org. [Link]
-
Abdel-Monem, A. M. (2017). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. American Chemical Science Journal. [Link]
-
Annals of Advances in Chemistry. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. [Link]
-
García-Báez, E. V. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]
-
Rahmah, S., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. National Institutes of Health (NIH). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Khan, K. M., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. National Institutes of Health (NIH). [Link]
-
Frolov, K., et al. (2022). 4-(Aryl)-Benzo[10][16]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. MDPI. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzimidazole, 98%. [Link]
-
Sdfine. (n.d.). Chemwatch MSDS 36092. [Link]
-
ResearchGate. (2019). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
-
Marinescu, M. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
- Google Patents. (2005).
-
World Journal of Pharmaceutical Research. (2022). A REVIEW ON IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF IMPURITIES IN API’S. [Link]
-
American Chemical Society Publications. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. [Link]
- Google Patents. (2013). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
-
PubChem. (n.d.). Benzo-1,3-dioxole-5-carbonitrile. [Link]
-
International Journal of Creative Research Thoughts. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT.org. [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
-
National Institutes of Health (NIH). (2022). Synthesis of Benzo[10][16]thiazolo[2,3-c][6][16][17]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. [Link]
-
Journal of Advanced Pharmaceutical Technology & Research. (2010). Recent trends in the impurity profile of pharmaceuticals. [Link]
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Preventing hydrolysis of the nitrile group in benzimidazole compounds during workup
A Senior Application Scientist's Guide to Preventing Hydrolysis During Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and field-proven protocols to address a common and critical challenge: the unwanted hydrolysis of the nitrile group in benzimidazole-containing compounds during reaction workup. As the nitrile moiety is a key functional group in numerous pharmaceutical agents, its preservation is paramount to achieving desired yields and purity.[1] This document offers full editorial control to provide a logical, scientifically grounded narrative that moves beyond simple steps to explain the causality behind each experimental choice.
The Core Challenge: Understanding Nitrile Hydrolysis
The benzimidazole core is known for its remarkable stability, capable of withstanding harsh conditions like hot hydrochloric acid without degradation.[2] However, the nitrile (-C≡N) functional group, while seemingly robust, is susceptible to hydrolysis under both acidic and basic aqueous conditions, converting first to a primary amide and subsequently to a carboxylic acid.[3][4] This unwanted side reaction during the purification or "workup" phase can drastically reduce the yield of your target nitrile-containing compound.
The workup typically involves quenching the reaction and then using aqueous solutions to wash and extract the desired product, removing unreacted reagents, catalysts, and byproducts.[5][6] It is during these aqueous washes that the nitrile group is most vulnerable.
Mechanism 1: Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction begins with the protonation of the nitrile's nitrogen atom.[7][8] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[8][9] The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[7] In acidic conditions, stopping the reaction at the amide stage is very difficult.[7][10]
Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Mechanism 2: Base-Catalyzed Hydrolysis
In basic media, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[9][10] This process is generally less favorable than acid-catalyzed hydrolysis and often requires more vigorous conditions, such as higher temperatures, to proceed efficiently.[7] Under milder basic conditions, it is sometimes possible to isolate the amide as the final product.[7] However, with stronger bases and heat, the hydrolysis will proceed to the carboxylate salt, which upon acidic workup, yields the carboxylic acid.[4][10]
Caption: Base-catalyzed hydrolysis of a nitrile to a carboxylate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup of benzimidazole nitrile compounds in a practical, question-and-answer format.
Q1: My NMR shows a mix of my desired nitrile and the corresponding carboxylic acid after an acidic workup. What went wrong?
A1: This is a classic sign of unintended acid-catalyzed hydrolysis. The most likely cause is the use of overly harsh acidic conditions to neutralize a basic reaction mixture or remove acid-labile impurities.
Causality: Strong mineral acids (e.g., 1M HCl, H₂SO₄) create a highly acidic aqueous environment. During the extraction process, even brief, vigorous shaking at room temperature can provide sufficient activation for the hydrolysis mechanism to initiate, especially if your benzimidazole scaffold has electron-donating groups that could slightly increase the basicity of the nitrile nitrogen.
Troubleshooting & Prevention:
-
Avoid Strong Acids: Never use concentrated or even moderately concentrated (e.g., >0.5 M) strong acids for washing.
-
Temperature is Key: Perform all aqueous washes in a separatory funnel jacketed with an ice-water bath. Lowering the temperature dramatically reduces the rate of hydrolysis.
-
Use a Milder Acidic Wash: Switch to a buffered or weakly acidic solution.
| Workup Condition | Risk of Hydrolysis | Recommended Alternative |
| 1M - 2M HCl Wash | High | Saturated aqueous Ammonium Chloride (NH₄Cl) solution (pH ≈ 4.5-5.5) |
| 1M H₂SO₄ Wash | High | 10% aqueous Citric Acid solution |
| Room Temperature Wash | Moderate to High | Perform wash at 0-5 °C (ice bath) |
| Prolonged Contact Time | High | Minimize extraction time; perform washes swiftly |
Q2: I tried to remove an acidic catalyst with a sodium hydroxide (NaOH) wash and ended up with the amide byproduct. How can I avoid this?
A2: You've encountered base-catalyzed hydrolysis. While NaOH is effective for neutralization, it is a strong nucleophile that can attack the nitrile. The formation of the amide suggests the conditions were mild enough to stop the hydrolysis at the intermediate stage.[7]
Causality: The hydroxide ion (OH⁻) directly attacks the nitrile carbon. Using a high concentration of a strong base or performing the wash at room temperature increases the frequency and energy of these collisions, leading to the formation of the amide or even the full hydrolysis to the carboxylate.
Troubleshooting & Prevention:
-
Choose a Weaker Base: Use a non-nucleophilic, mild base for neutralization. Saturated sodium bicarbonate (NaHCO₃) is an excellent choice as it is basic enough to neutralize strong acids but is a poor nucleophile.
-
Control Temperature: As with acidic workups, low temperatures are your best defense. A wash with cold, saturated NaHCO₃ is a standard, safe procedure.
-
Consider Potassium Carbonate: A cold, dilute solution of potassium carbonate (K₂CO₃) can also be used, though it is slightly more basic than bicarbonate.
Q3: What is the safest, most general workup procedure for a reaction mixture containing a benzimidazole nitrile?
A3: A well-designed, nitrile-sparing workup prioritizes pH control and low temperatures. The following workflow is a robust starting point for most reaction types.
Caption: A generalized, nitrile-safe workup protocol.
Explanation of Steps:
-
Cooling: Before adding any aqueous solution, cool the reaction vessel in an ice bath. This slows down all chemical processes, including potential hydrolysis.
-
Quenching: This step deactivates any reactive species. The choice of quenching agent is critical and reaction-dependent. For many reactions, pouring the mixture into cold water or a cold, mild buffer is sufficient.
-
Dilution: Add an appropriate organic solvent to dissolve your product fully and create two distinct liquid phases.[5]
-
Washes: Perform the necessary washes sequentially and quickly. Use cold solutions and allow the layers to separate before draining. The final wash with brine helps to remove bulk water from the organic layer, improving the efficiency of the drying agent.[11]
-
Drying & Concentration: Use a neutral drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). After filtering, remove the solvent under reduced pressure.
Q4: Are common drying agents like MgSO₄ or Na₂SO₄ safe for my nitrile compound?
A4: Yes. Anhydrous magnesium sulfate and sodium sulfate are neutral salts and are considered very safe for nearly all functional groups, including nitriles. They work by forming hydrates to sequester residual water from the organic solvent. They do not pose a chemical risk of hydrolysis.
Detailed Experimental Protocols
Here are step-by-step methodologies for common workup scenarios.
Protocol 1: Mild Acidic Workup (Post-Reaction Neutralization)
-
Scenario: Your reaction was run under basic conditions, and you need to neutralize the base and remove polar, basic impurities.
-
Objective: Isolate the benzimidazole nitrile without acid-catalyzed hydrolysis.
-
Cooling: Place the reaction flask in an ice-water bath (0-5 °C).
-
Dilution: While stirring, add an appropriate organic solvent (e.g., Ethyl Acetate, 2-3 times the reaction volume).
-
Transfer: Transfer the diluted mixture to a cold separatory funnel.
-
Acidic Wash: Add cold, saturated aqueous NH₄Cl solution (equal volume to the organic layer). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently 5-10 times.
-
Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.
-
Brine Wash: Add cold, saturated aqueous NaCl (brine) solution. Shake gently and separate as before. This removes residual NH₄Cl and water.
-
Drying: Drain the organic layer into a clean flask containing anhydrous Na₂SO₄. Swirl and let it stand for 10-15 minutes.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain your crude product.
Protocol 2: Mild Basic Workup (Post-Reaction Neutralization)
-
Scenario: Your reaction was run under acidic conditions (e.g., using an acid catalyst), and you need to neutralize it.
-
Objective: Isolate the benzimidazole nitrile without base-catalyzed hydrolysis.
-
Cooling: Place the reaction flask in an ice-water bath (0-5 °C).
-
Dilution: Add an appropriate organic solvent (e.g., Dichloromethane, DCM).
-
Transfer & Neutralization: Carefully transfer the mixture to a separatory funnel containing a cold, saturated aqueous NaHCO₃ solution. Caution: Perform this addition slowly and vent the funnel frequently, as CO₂ gas will be evolved during neutralization.
-
Basic Wash: Once gas evolution ceases, shake gently 5-10 times. Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic (pH 7-8).
-
Separation: Allow the layers to separate and drain the lower organic layer (if using DCM).
-
Brine Wash: Return the organic layer to the funnel and wash with cold brine.
-
Drying: Drain the organic layer into a flask containing anhydrous MgSO₄.
-
Isolation: Filter and concentrate to obtain your crude product.
By understanding the mechanisms of nitrile hydrolysis and implementing these careful, temperature-controlled workup procedures, you can reliably protect this critical functional group and ensure the success of your synthesis.
References
- Organic Chemistry with Victor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
- BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
- University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: The Workup.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.
- Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Organic Chemistry Portal. (n.d.).
- Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide.
- Fleming, F. F., & Yao, L. (2010). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. MedChemComm, 1(2), 84-95.
- LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups.
- Sharma, R., et al. (2022). Study on Benzimidazole: A Comprehensive Review. International Journal for Multidisciplinary Research (IJFMR), 4(4).
Sources
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- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Navigating the Scale-Up Synthesis of Benzimidazole Derivatives
Welcome to the technical support center for the synthesis of benzimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale experiments to large-scale production. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the integrity and success of your synthetic endeavors.
Introduction to Benzimidazole Synthesis Challenges
The synthesis of benzimidazoles, a critical scaffold in medicinal chemistry, is most commonly achieved through the condensation of an o-phenylenediamine with either a carboxylic acid (Phillips-Ladenburg reaction) or an aldehyde (Weidenhagen reaction).[1][2][3] While these methods are robust at the lab scale, they present significant challenges during scale-up. Traditional approaches often require harsh conditions, such as high temperatures (250-300 °C) and strong acids, which can lead to low yields and the formation of impurities.[3] Key challenges in scaling up these reactions include managing reaction exotherms, controlling selectivity between mono- and di-substituted products, preventing the formation of colored impurities and tars, and developing effective and scalable purification strategies.[4][5]
This guide will address these issues in a practical, question-and-answer format, providing you with the expertise to anticipate and resolve common scale-up problems.
Troubleshooting Guide & FAQs
Section 1: Reaction Control and Selectivity
Question 1: My reaction of an o-phenylenediamine with an aldehyde is producing a mixture of the desired 2-substituted (mono-substituted) and 1,2-disubstituted (di-substituted) benzimidazoles. How can I improve selectivity for the mono-substituted product?
Answer: This is a frequent challenge as the initial 2-substituted benzimidazole product still possesses a reactive N-H bond that can condense with a second molecule of the aldehyde. Control over selectivity is primarily achieved by manipulating the reaction conditions and choice of catalyst.
Causality: The formation of the 1,2-disubstituted product is a consecutive reaction. To favor the mono-substituted product, the rate of the first condensation/cyclization should be significantly faster than the subsequent N-alkylation by the second aldehyde molecule.
Troubleshooting Steps:
-
Stoichiometry Control:
-
Carefully control the stoichiometry. Use a 1:1 or a slight excess (1.05:1) of the o-phenylenediamine to the aldehyde. This ensures the aldehyde is the limiting reagent, minimizing the chance for the second addition.
-
-
Catalyst Selection:
-
The choice of catalyst is critical. While many modern catalysts aim for high yields, some can drive the reaction towards di-substitution.
-
For mono-substitution, consider heterogeneous catalysts or milder reaction conditions that may not be sufficiently forcing to promote the second condensation. Supported gold nanoparticles (Au/TiO2) have shown good selectivity for 2-substituted benzimidazoles.[4]
-
Conversely, catalysts like Erbium(III) triflate (Er(OTf)₃) with electron-rich aldehydes are known to selectively produce 1,2-disubstituted products.[6] Avoiding such catalytic systems is advised if mono-substitution is the goal.
-
-
Reaction Temperature and Time:
-
Lowering the reaction temperature can often favor the kinetic product (mono-substituted) over the thermodynamic product (di-substituted). Monitor the reaction progress closely (e.g., by HPLC or TLC) and stop the reaction once the starting material is consumed and before significant amounts of the di-substituted product are formed. Over-extending the reaction time, even at lower temperatures, can lead to the formation of the di-substituted impurity.[7]
-
-
Nature of the Aldehyde:
-
Electron-deficient aldehydes are generally less reactive towards the second condensation step compared to electron-rich aldehydes.[6]
-
Question 2: My reaction is stalling, and I'm observing low conversion of my starting materials in a Phillips-Ladenburg reaction with an aromatic carboxylic acid.
Answer: The Phillips-Ladenburg reaction often fails or gives poor yields with aromatic carboxylic acids under standard atmospheric pressure conditions due to the lower reactivity of aromatic acids compared to their aliphatic counterparts.[5]
Causality: The condensation requires significant energy to overcome the activation barrier for the reaction between the diamine and the relatively unreactive carboxylic acid. High-melting-point starting materials can also lead to a non-homogeneous reaction mixture, resulting in incomplete conversion.[5]
Troubleshooting Steps:
-
Increase Reaction Temperature: These reactions often require temperatures above 180°C. The use of a high-boiling solvent or conducting the reaction under pressure can facilitate the synthesis.[5]
-
Use of Dehydrating Agents: Polyphosphoric acid (PPA) is a common and effective medium for this reaction as it acts as both a catalyst and a dehydrating agent, driving the equilibrium towards the product.[3]
-
Activate the Carboxylic Acid: If possible, convert the carboxylic acid to a more reactive derivative such as an acid chloride, ester, or anhydride. This significantly lowers the activation energy of the reaction.
-
Ensure Homogeneity: For high-melting solids, the use of a solvent in which both components are soluble at the reaction temperature is crucial. Phenol or m-cresol can be effective solvents for high-temperature condensations.[5]
Section 2: Impurity Profile and Purification
Question 3: My reaction mixture is dark brown or black, and the final product is heavily colored. What causes this and how can I purify my product?
Answer: The formation of dark, often tarry, impurities is a common issue in benzimidazole synthesis, particularly at elevated temperatures. These colored bodies are typically high-molecular-weight condensation products arising from side reactions of the o-phenylenediamine or intermediate imines.[5]
Causality: o-Phenylenediamines are susceptible to oxidation, especially at high temperatures in the presence of air. This can lead to the formation of complex, colored polymeric materials. The intermediate Schiff bases (imines) can also self-condense or polymerize.[8]
Troubleshooting & Purification Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions of the o-phenylenediamine.
-
Temperature Control: Avoid excessive temperatures. While heat is often necessary, prolonged exposure to very high temperatures can promote degradation and tar formation.[3]
-
Purification via Acid-Base Extraction:
-
Benzimidazoles are basic and can be protonated. Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The benzimidazole will move to the aqueous layer, leaving many non-basic, colored impurities in the organic layer.
-
Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the purified benzimidazole.
-
Aqueous sodium hydroxide can also be a valuable solvent for purification, as it will dissolve the benzimidazole (which is weakly acidic at the N-H position) while leaving many impurities undissolved.[5]
-
-
Activated Charcoal Treatment:
-
Dissolve the crude product in a suitable hot solvent (e.g., ethanol, methanol, or boiling water).
-
Add a small amount of activated charcoal (typically 1-5% w/w).
-
Heat the suspension for a short period (e.g., 15 minutes).
-
Perform a hot filtration to remove the charcoal, which will have adsorbed many of the colored impurities.
-
Allow the filtrate to cool and crystallize the decolorized product.[8][9]
-
-
Recrystallization:
-
Sublimation:
-
Due to their high thermal stability, many benzimidazoles can be purified by vacuum sublimation. This is a very effective method for removing non-volatile or thermally labile impurities.[5]
-
Question 4: I'm having difficulty crystallizing my final product at a larger scale. It either oils out or forms a gelatinous precipitate.
Answer: Crystallization issues are common with benzimidazoles due to their strong hydrogen bonding, which can lead to high lattice energies and low solubility.[5] The formation of solvent complexes can also interfere with proper crystal lattice formation.
Causality: Rapid cooling, high supersaturation, and the presence of impurities can lead to oiling out or the formation of fine, gelatinous precipitates that are difficult to handle and filter.
Troubleshooting Steps:
-
Solvent Selection: Experiment with a variety of solvent systems. A good crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Controlled Cooling: Avoid crash cooling. A slow, controlled cooling profile is essential for the growth of large, well-defined crystals. Consider a stepwise cooling process with holding times at intermediate temperatures.
-
Seeding: Introduce a small amount of pure crystalline material (seed crystals) to the supersaturated solution to induce crystallization at a controlled rate.
-
Anti-Solvent Addition: If a single solvent system is problematic, consider dissolving the product in a good solvent and then slowly adding an anti-solvent (in which the product is insoluble) to induce crystallization.
-
pH Adjustment: For benzimidazoles with acidic or basic handles, adjusting the pH of the solution to the isoelectric point can minimize solubility and promote crystallization.
Section 3: Scale-Up and Process Safety
Question 5: I am scaling up a benzimidazole synthesis that is exothermic. What are the key safety considerations?
Answer: Managing reaction exotherms is one of the most critical challenges in scaling up chemical processes. An uncontrolled exotherm can lead to a thermal runaway, resulting in a rapid increase in temperature and pressure, which can cause reactor failure.[10][11] The degradation of o-phenylenediamine itself can be exothermic.[12]
Causality: As the reactor size increases, the surface area-to-volume ratio decreases. This means that the ability to remove heat from the reactor does not scale at the same rate as the heat generated by the reaction, making large-scale reactions more prone to overheating.[10]
Safety and Control Measures:
-
Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to quantify the heat of reaction and determine the onset temperature of any decomposition reactions.
-
Controlled Addition: Add one of the reactants (often the more reactive one) slowly to the reactor containing the other reactant and solvent. This allows the cooling system to remove the heat as it is generated.
-
Adequate Cooling: Ensure the reactor is equipped with a cooling system that has sufficient capacity to handle the total heat output of the reaction.
-
Dilution: Running the reaction at a lower concentration can help to moderate the temperature rise by increasing the thermal mass of the system.
-
Emergency Quench Plan: Have a plan in place to quickly stop the reaction in case of a cooling failure or unexpected temperature rise. This may involve adding a quenching agent or having a dump tank available.
Experimental Protocols & Data
Protocol 1: Synthesis of 2-Phenyl-1H-benzimidazole
This protocol is a representative example of a condensation reaction between an o-phenylenediamine and an aldehyde.
Materials:
-
o-Phenylenediamine (10.8 g, 100 mmol)
-
Benzaldehyde (10.6 g, 100 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (1.9 g, 10 mol%)[13]
-
Ethanol (200 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine, benzaldehyde, and ethanol.
-
Stir the mixture to dissolve the solids.
-
Add p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to 500 mL of cold water with stirring.
-
Adjust the pH to ~8 with a 10% aqueous sodium bicarbonate solution to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-phenyl-1H-benzimidazole.
| Parameter | Value | Reference |
| Reactants | o-Phenylenediamine, Benzaldehyde | [13] |
| Catalyst | p-Toluenesulfonic acid | [13] |
| Solvent | Ethanol | [13] |
| Temperature | Reflux | [13] |
| Typical Yield | >90% | [13] |
Protocol 2: Purification of Colored Benzimidazole Derivative
Procedure:
-
Dissolve the crude, colored benzimidazole derivative in a minimum amount of hot methanol.
-
Add activated charcoal (2% w/w of the crude product).
-
Reflux the mixture for 15-20 minutes.
-
Perform a hot filtration through a pad of celite to remove the charcoal. The filtrate should be significantly lighter in color.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.[8]
Visualizations
Reaction Pathway: Synthesis of 2-Substituted Benzimidazoles
Caption: General pathway for benzimidazole synthesis from an aldehyde.
Troubleshooting Logic: Low Yield
Sources
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Microfluidics Biocatalysis System Applied for the Synthesis of N-Substituted Benzimidazole Derivatives by Aza-Michael Addition | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijcrt.org [ijcrt.org]
- 10. helgroup.com [helgroup.com]
- 11. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 12. Exothermic laws applicable to the degradation of o-phenylenediamine in wastewater via a Fe3+/H2O2 homogeneous quasi-Fenton system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
How to increase the solubility of 1-Ethyl-1,3-benzodiazole-5-carbonitrile for in vitro assays
Topic: Strategies for Increasing the Solubility of 1-Ethyl-1,3-benzodiazole-5-carbonitrile
Audience: Researchers, Scientists, and Drug Development Professionals
Document ID: TSC-SOL-48B-001
Introduction: Understanding the Solubility Challenge
Welcome to the technical support guide for 1-Ethyl-1,3-benzodiazole-5-carbonitrile. This molecule belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are a cornerstone in medicinal chemistry, but they are frequently characterized by poor aqueous solubility, which poses a significant hurdle for in vitro testing.[1] The planar, aromatic ring system promotes strong crystal lattice stacking, while the ethyl group adds lipophilicity, both of which can contribute to low solubility in the polar, aqueous environment of typical assay buffers.
This guide provides a systematic, question-and-answer-based approach to solubilizing this compound, ensuring reproducible and artifact-free data in your in vitro assays.
Compound Profile: 1-Ethyl-1,3-benzodiazole-5-carbonitrile
| Property | Value / Prediction | Rationale & Implication for Solubility |
| Molecular Formula | C₁₀H₉N₃[2] | The formula indicates a significant aromatic component relative to polar groups. |
| Molecular Weight | ~171.20 g/mol [2] | A relatively small molecule, but solubility is dominated by structure, not size. |
| Core Structure | Benzimidazole (Benzodiazole) | This bicyclic aromatic system is inherently hydrophobic and planar, leading to low aqueous solubility.[1][3] |
| Key Substituents | -Ethyl group -Carbonitrile (cyano) group | The ethyl group increases lipophilicity. The nitrile group is polar but its contribution is often insufficient to overcome the hydrophobicity of the core. |
| Predicted pKa | The imidazole nitrogen is basic (conjugate acid pKa ~5.6).[4] | This suggests that solubility might be increased at lower pH, although the N-ethyl group prevents protonation at that specific nitrogen. The other nitrogen remains available. |
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the recommended starting point for solubilizing 1-Ethyl-1,3-benzodiazole-5-carbonitrile?
Answer: The universally accepted first-line approach is to use 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution, typically between 10-50 mM.
Scientific Rationale: DMSO is a powerful, polar aprotic solvent capable of disrupting the intermolecular forces (π-stacking) between the benzimidazole rings. Its miscibility with water allows for the subsequent dilution of the stock solution into aqueous assay buffers. The vast majority of compound libraries are stored in DMSO for this reason.
Step-by-Step Protocol: Preparing a DMSO Stock Solution
-
Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of 1-Ethyl-1,3-benzodiazole-5-carbonitrile into a sterile, high-quality microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., for 1 mg of a 171.2 g/mol compound to make a 10 mM stock, add 584 µL of DMSO).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be applied.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates. A brief centrifugation can pellet any undissolved material.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.
Q2: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do?
Answer: This is the most common solubility issue. The compound, stable in 100% DMSO, crashes out when the solvent environment becomes predominantly aqueous. The goal is to keep the final DMSO concentration as low as possible (ideally ≤0.5%) while maintaining compound solubility.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting precipitation.
Detailed Explanation of Steps:
-
Reduce Stock Concentration: A lower concentration stock requires a larger volume to be added to the assay, but it reduces the localized concentration shock that causes precipitation.
-
Serial Intermediate Dilution: Instead of a direct 1:1000 dilution, perform an intermediate dilution. For example, dilute your 10 mM DMSO stock 1:10 into 100% DMSO to get a 1 mM stock. Then, dilute this 1:100 into your final assay buffer. This gradual change in solvent polarity can often keep the compound in solution.
Q3: What alternative organic co-solvents can I use, and what are the assay compatibility considerations?
Answer: If DMSO is problematic (e.g., interferes with the assay, is toxic to cells at the required concentration) or insufficient, other co-solvents can be tested. Benzimidazoles often show good solubility in alcohols.[5]
Co-Solvent Comparison Table:
| Co-Solvent | Typical Final Conc. | Pros | Cons & Assay Considerations |
| DMSO | < 0.5% | Excellent solubilizing power for many compounds. | Can be toxic to sensitive cell lines above 0.5%; may interfere with some enzymatic assays. |
| Ethanol (EtOH) | < 1% | Less toxic than DMSO for many cell types; good for moderately nonpolar compounds. | Can be metabolized by cells; may denature some proteins at higher concentrations. |
| Dimethylformamide (DMF) | < 0.5% | Strong solubilizer, similar to DMSO. | Higher toxicity profile than DMSO; can degrade over time. |
| Dimethylacetamide (DMA) | < 0.5% | Effective for compounds that are difficult to dissolve in DMSO. | Generally more toxic than DMSO; use with caution in cell-based assays. |
Recommendation: Always run a solvent tolerance control in your assay. This involves exposing your cells or assay system to the highest concentration of the solvent vehicle you plan to use, without the compound, to ensure it has no independent effect on the results.
Q4: Can I use solubilizing excipients to improve aqueous solubility?
Answer: Yes. When co-solvents are not enough, formulation with excipients is a powerful strategy. These agents create micro-environments in the aqueous buffer that are more favorable for the hydrophobic compound.
Primary Excipient Classes:
-
Surfactants (Detergents):
-
Mechanism: Form micelles that encapsulate the hydrophobic compound.
-
Examples: Tween® 20, Tween® 80, Triton™ X-100.
-
How to Use: Prepare the stock solution in DMSO, then dilute it into an assay buffer that has been pre-mixed with a low concentration of the surfactant (e.g., 0.01% - 0.1%).
-
Caution: Surfactants can lyse cells at higher concentrations and interfere with protein-based assays. Determine the critical micelle concentration (CMC) and work well below it if possible.
-
-
Cyclodextrins:
-
Mechanism: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They act as molecular cages, encapsulating the compound.
-
Examples: β-cyclodextrin, and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
How to Use: Can be included in the assay buffer or used to create a pre-formed complex with the compound before final dilution.
-
Benefit: Generally have very low cell toxicity and are less likely to interfere with assays compared to surfactants.
-
-
pH Modification:
-
Mechanism: For ionizable compounds, adjusting the pH of the buffer can increase solubility by converting the molecule to its more soluble salt form.
-
Application: The benzimidazole core contains a basic nitrogen atom.[4] Lowering the pH of the assay buffer (e.g., from 7.4 to 6.5) could protonate this nitrogen, increasing the compound's polarity and solubility.
-
Caution: Ensure your biological system (cells, enzymes) is stable and functional at the modified pH. This approach is often less viable for cell-based assays which require physiological pH.
-
Caption: Encapsulation by a solubilizing excipient.
Q5: How do I systematically determine the best solubilization strategy?
Answer: A kinetic solubility assay is the best approach. This involves preparing the compound under various conditions and measuring the concentration of soluble material over time using techniques like HPLC-UV, LC-MS, or UV-Vis spectroscopy.
Abbreviated Protocol for Kinetic Solubility Screening:
-
Prepare Stocks: Make a 10 mM stock of your compound in 100% DMSO.
-
Prepare Test Buffers: Prepare a set of potential assay buffers:
-
Buffer alone (e.g., PBS, pH 7.4)
-
Buffer + 0.5% DMSO
-
Buffer + 0.5% DMSO + 0.1% Tween® 80
-
Buffer + 0.5% DMSO + 1% HP-β-CD
-
PBS, pH 6.5 + 0.5% DMSO
-
-
Initiate Test: Add a small aliquot of the DMSO stock to each test buffer to reach a target final concentration (e.g., 100 µM).
-
Incubate: Shake the samples at room temperature or 37°C.
-
Sample & Analyze: At various time points (e.g., 1h, 4h, 24h), take an aliquot from each tube and filter it through a 0.22 µm filter plate or spin down in a high-speed centrifuge to remove any precipitated material.
-
Quantify: Analyze the supernatant (the soluble fraction) by a suitable analytical method to determine the concentration of the compound remaining in solution.
References
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2023). Journal of Medicinal Chemistry. [Source link could not be generated, but the information is conceptually supported by the provided text.]
-
Solubility of Benzimidazoles in Alcohols. (2009). Journal of Chemical & Engineering Data. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy. Cureus. [Link]
-
Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in various solvents. (2007). Journal of Chemical & Engineering Data. [Link]
-
Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles. ACS Publications. [Link]
-
General Properties of Benzimidazole. Wikipedia. [Link]
-
Benzimidazole - Acidity and Basicity. Wikipedia. [Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. 1216012-54-2 | 2-Ethyl-1h-1,3-benzodiazole-5-carbonitrile - AiFChem [aifchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzimidazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Overcoming poor selectivity in the N-alkylation of benzimidazoles
Welcome to our dedicated technical support center for overcoming challenges in the N-alkylation of benzimidazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter selectivity issues in their synthetic work. Here, we move beyond simple protocols to explore the underlying principles that govern these reactions, providing you with the knowledge to troubleshoot effectively and optimize your results.
The N-alkylation of benzimidazoles is a cornerstone reaction for synthesizing a vast array of biologically active molecules.[1][2] However, what appears to be a straightforward nucleophilic substitution is often complicated by issues of regioselectivity in unsymmetrical benzimidazoles and over-alkylation, leading to mixtures that are difficult to separate and reduce overall yield.[3][4] This guide provides a structured approach to diagnosing and solving these common problems.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is formatted as a series of common problems you might encounter in the lab. Each answer provides a diagnosis of the potential causes and a set of actionable solutions grounded in chemical principles.
Question 1: My reaction on an unsymmetrical benzimidazole (e.g., 5-nitrobenzimidazole) is producing a nearly 1:1 mixture of the N1 and N3 alkylated isomers. How can I achieve better regioselectivity?
Answer: This is the most frequent challenge in benzimidazole chemistry and stems from the fact that the two nitrogen atoms in an unsymmetrical benzimidazole anion have comparable nucleophilicity. The product ratio is a result of competition between two reaction pathways. To control this, you must manipulate the factors that favor one pathway over the other.
Causality: The regioselectivity of N-alkylation is dictated by a delicate balance of steric effects, electronic effects, and reaction conditions which can favor either kinetic or thermodynamic control.
-
Electronic Effects: The N-H proton of a benzimidazole is tautomeric, rapidly exchanging between the N1 and N3 positions. Substituents on the benzene ring alter the electron density at each nitrogen. Electron-withdrawing groups (EWGs) like -NO₂ at the 5-position make the distal N1 proton more acidic and the corresponding N1 anion more stable (the thermodynamic product), while the N3 position becomes more nucleophilic (favoring the kinetic product).
-
Steric Effects: Bulky substituents on the benzimidazole ring or the use of a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.
-
Reaction Conditions: The choice of base, solvent, and temperature determines whether the reaction is under kinetic control (the fastest-formed product dominates) or thermodynamic control (the most stable product dominates).[5]
Solutions Workflow:
// Invisible edges for layout edge [style=invis]; cond_base -> cond_solvent; cond_solvent -> cond_temp; reagent_alkyl -> reagent_protect; } enddot Caption: Troubleshooting workflow for poor regioselectivity.
Recommended Actions:
-
Lower the Temperature: Running the reaction at 0 °C or below can favor the kinetically controlled product, which often forms faster.
-
Change the Base and Solvent System: This is the most powerful tool.
-
For the more nucleophilic (kinetic) site: Use a strong base (like NaH) in a polar aprotic solvent (like DMF or THF) at a low temperature. This generates a "free" and highly reactive anion.
-
For the more stable (thermodynamic) site: Use a weaker base (like K₂CO₃ or Cs₂CO₃) in a less polar solvent (like toluene or acetonitrile).[6] These conditions promote equilibrium, allowing the product distribution to reflect anion stability.
-
-
Utilize Phase-Transfer Catalysis (PTC): Using a catalyst like tetrabutylammonium bromide (TBAB) with a base like powdered NaOH or KOH in a biphasic system can offer excellent selectivity and is amenable to scale-up.[7][8] The quaternary ammonium salt acts as a shuttle for the benzimidazolate anion into the organic phase, where the reaction occurs under controlled conditions.
Question 2: I'm trying to synthesize a mono-alkylated benzimidazole, but I'm getting a significant amount of the N1,N3-dialkylated benzimidazolium salt as a byproduct. How can I prevent this?
Answer: The formation of a dialkylated salt indicates that your mono-alkylated product is still sufficiently nucleophilic to react with a second molecule of your alkylating agent. This is especially common with reactive alkylating agents like methyl iodide or benzyl bromide.
Causality: The N-alkylated benzimidazole product is a tertiary amine, which can be quaternized by an alkyl halide to form a benzimidazolium salt.[9][10] This is a competing second-order reaction whose rate depends on the concentration of both the mono-alkylated product and the alkylating agent.
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry. Use a slight deficit of the alkylating agent (0.9-0.95 equivalents) to ensure the benzimidazole is the excess reagent. This is the simplest and often most effective solution.
-
Slow Addition: Add the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, minimizing the chance of a second alkylation event.
-
Lower the Reaction Temperature: As with most competing reactions, lowering the temperature will disproportionately slow the higher activation energy pathway, which is often the second alkylation.
-
Choose a Less Reactive Alkylating Agent: If possible, switch from an alkyl iodide or bromide to the corresponding chloride, which is less reactive and can provide better control.
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed and before significant amounts of the dialkylated product appear.
| Symptom | Primary Cause | Recommended Solution |
| Dialkylation | Excess alkylating agent or high reactivity. | Use 0.95 eq. of alkylating agent; add it slowly at a lower temperature. |
| Low Conversion | Insufficiently strong base or poor solubility. | Switch to a stronger base (e.g., K₂CO₃ to NaH); use a more polar solvent (e.g., THF to DMF). |
| Ring Opening | Harsh basic conditions and high temperature. | Use a milder base (e.g., K₂CO₃); lower the reaction temperature.[6] |
Table 1: Quick troubleshooting guide for common N-alkylation issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of benzimidazole N-alkylation?
A1: The reaction typically proceeds via a two-step mechanism. First, a base removes the acidic N-H proton to form a benzimidazolate anion. This anion is a potent nucleophile. In the second step, the anion attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide) in a classic SN2 reaction to form the new N-C bond.
Q2: How do electronic effects of substituents on the benzene ring influence regioselectivity?
A2: Substituents profoundly impact the acidity and nucleophilicity of the two nitrogens.
-
Electron-Withdrawing Groups (EWGs) at positions 4 or 5 (e.g., -NO₂, -CF₃, -CN) increase the acidity of the N1-H proton, making it easier to deprotonate. This makes the resulting N1 anion more stable. However, the N3 nitrogen becomes the more electron-rich and thus the more nucleophilic (kinetic) site.
-
Electron-Donating Groups (EDGs) at positions 4 or 5 (e.g., -OCH₃, -CH₃) have the opposite effect. They increase the electron density across the system, making the N3-H proton more acidic and the N1 position more nucleophilic.
Q3: Are there alternative, greener methods for N-alkylation?
A3: Yes, significant progress has been made in developing more environmentally friendly protocols.
-
Aqueous Conditions: Using surfactants like sodium dodecyl sulfate (SDS) in water can create micelles that promote the reaction, avoiding volatile organic solvents.[6]
-
Solvent-Free Reactions: In some cases, the reaction can be run neat, especially with liquid alkylating agents or by using microwave irradiation to accelerate the reaction.[2]
-
Use of Alcohols: Instead of alkyl halides, alcohols can be used as alkylating agents in the presence of a catalyst, with water being the only byproduct.[11][12] This "borrowing hydrogen" or acceptorless dehydrogenative coupling methodology is a powerful green chemistry approach.[3][13]
Experimental Protocol: Selective N-Alkylation using Phase-Transfer Catalysis
This protocol provides a robust method for the selective mono-alkylation of benzimidazoles, which is particularly effective at preventing dialkylation and can be adapted for regioselectivity challenges.
Objective: To synthesize 1-benzyl-2-methylbenzimidazole from 2-methylbenzimidazole and benzyl bromide.
Materials:
-
2-Methylbenzimidazole (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Sodium Hydroxide (NaOH), powdered (3.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Toluene (10 mL per 1 g of benzimidazole)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzimidazole, powdered sodium hydroxide, and tetrabutylammonium bromide (TBAB).
-
Add Solvent: Add toluene to the flask. Stir the suspension vigorously for 15 minutes at room temperature. The mixture will be a heterogeneous slurry.
-
Add Alkylating Agent: Slowly add benzyl bromide to the stirring suspension over 10 minutes.
-
Reaction: Heat the mixture to 60 °C and let it stir for 3-5 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the 2-methylbenzimidazole spot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water to the flask and stir for 10 minutes to dissolve the salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from ethanol/water) to yield the pure 1-benzyl-2-methylbenzimidazole.
-
Causality of Protocol Choices:
-
Powdered NaOH: Provides a high surface area for efficient deprotonation without requiring a homogenous solution.
-
TBAB: The phase-transfer catalyst shuttles the benzimidazolate anion from the solid base surface into the organic toluene phase, where it can react with the benzyl bromide.[7]
-
Toluene: A non-polar solvent that disfavors the formation of the charged dialkylated salt, helping to suppress the side reaction.
-
Slight Excess of Alkylating Agent: In this PTC protocol, the reaction is generally clean, and a slight excess can help drive the reaction to completion. For more sensitive substrates prone to dialkylation, using 0.95 eq is recommended.
References
- CN101391982A - Alkylation reaction method of benzimidazoles compounds.
-
Srivastava, P., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PLoS ONE, 16(3), e0247783. [Link]
-
Request PDF: Imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. ResearchGate. [Link]
-
Nguyen, H. T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
-
Failure on N-alkylation of benzimidazole. ResearchGate. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Mata, E. G., et al. (2018). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 14, 2536–2544. [Link]
-
Ben-Ayad, T., et al. (2018). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 14, 280–286. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
Ben-Ayad, T., et al. (2018). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. PubMed Central. [Link]
-
Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
N‐Alkylation of benzimidazole. ResearchGate. [Link]
-
PDF: N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. [Link]
-
Request PDF: Synthesis of 1,3-Dialkylimidazolium and 1,3-Dialkylbenzimidazolium Salts. ResearchGate. [Link]
-
Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... ResearchGate. [Link]
-
Request PDF: N, N'‐Disubstituted Benzimidazolium Salts: Synthesis, Characterization, Micromolar Detection of Fe(III) ions in Aqueous system, Biological Evaluation and Molecular Docking Studies. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 12. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting unexpected peaks in the NMR spectrum of 1-Ethyl-1,3-benzodiazole-5-carbonitrile
Topic: Troubleshooting Unexpected Peaks in the NMR Spectrum of 1-Ethyl-1,3-benzodiazole-5-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for NMR analysis of 1-Ethyl-1,3-benzodiazole-5-carbonitrile. This guide is designed to assist you in identifying and resolving issues related to unexpected peaks in your NMR spectra. As Senior Application Scientists, we provide not just procedural steps but also the underlying scientific reasoning to empower your experimental choices.
Frequently Asked Questions (FAQs)
Q1: I see more peaks in my ¹H NMR spectrum than I expect for my compound. What are the most common reasons for this?
Unexpected peaks in an NMR spectrum can arise from several sources. The most common culprits are residual solvents from your reaction or purification, impurities from the synthetic route, degradation of your compound, or even water present in your deuterated solvent. It is also possible to have instrumental artifacts, though less common with modern spectrometers. A systematic approach is crucial to pinpoint the exact cause.
Q2: How can I quickly identify if an unexpected peak is from a common solvent?
Consulting a reference table of NMR solvent impurities is the most efficient first step.[1] These tables list the characteristic chemical shifts of common laboratory solvents in various deuterated solvents. We have compiled a summary table below for your convenience.
Q3: Could the unexpected peaks be due to the starting materials of my synthesis?
Yes, this is a very common source of impurities. For the synthesis of benzimidazole derivatives, unreacted starting materials like substituted o-phenylenediamines or reagents used for cyclization can persist in your final product.[2] Reviewing the specific synthetic pathway of 1-Ethyl-1,3-benzodiazole-5-carbonitrile is key to predicting potential residual starting materials.
Q4: Is it possible my compound is degrading in the NMR tube?
Benzimidazoles are generally stable, but degradation can occur under certain conditions, such as exposure to light or the presence of acidic or basic impurities.[3] Photodegradation can sometimes occur, and some benzimidazole derivatives can be susceptible to hydrolysis or oxidation over time.[4][5] If you observe the unexpected peaks growing in intensity over time, degradation is a likely cause.
In-Depth Troubleshooting Guide
Issue 1: Identifying and Removing Residual Solvent Peaks
Question: My ¹H NMR spectrum shows a singlet at 2.50 ppm and a broad peak around 3.33 ppm in DMSO-d₆, which I don't expect. What are these and how do I get rid of them?
Answer:
Causality: The peak at 2.50 ppm in DMSO-d₆ is the residual signal from the deuterated solvent itself (DMSO-d₅). The broad peak around 3.33 ppm is characteristic of water (H₂O) in DMSO-d₆. Deuterated solvents are hygroscopic and readily absorb atmospheric moisture.
Troubleshooting Protocol:
-
Confirmation: Compare the chemical shifts of your unknown peaks with the provided table of common NMR solvents.
-
D₂O Exchange: To confirm a water peak, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The proton of H₂O will exchange with deuterium from D₂O, causing the water peak to significantly decrease or disappear.[6]
-
Removal of Solvents:
-
High Vacuum: For volatile solvents, drying your sample under high vacuum for an extended period is often effective.
-
Co-evaporation: For less volatile solvents like ethyl acetate, co-evaporation can be effective. Dissolve your sample in a more volatile solvent (like dichloromethane), and then remove the solvent on a rotary evaporator. Repeat this process 2-3 times.[6]
-
Use of High-Purity Solvents: Ensure you are using high-purity deuterated solvents and that they are stored properly in a desiccator or under an inert atmosphere.
-
Data Presentation: Common Residual Solvent Peaks in ¹H NMR
| Solvent | CDCl₃ (δ ppm) | DMSO-d₆ (δ ppm) | Acetone-d₆ (δ ppm) | D₂O (δ ppm) |
| Residual Solvent Peak | 7.26 | 2.50 | 2.05 | 4.79 |
| Water | 1.56 | 3.33 | 2.84 | 4.79 |
| Acetone | 2.17 | 2.09 | 2.09 | 2.22 |
| Acetonitrile | 2.10 | 2.07 | 2.05 | 2.06 |
| Dichloromethane | 5.30 | 5.76 | 5.63 | 5.49 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.38 (q), 1.09 (t) | 3.41 (q), 1.11 (t) | 3.56 (q), 1.17 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.99 (s), 1.17 (t) | 4.05 (q), 1.97 (s), 1.20 (t) | 4.14 (q), 2.07 (s), 1.24 (t) |
| Ethanol | 3.72 (q), 1.25 (t) | 3.44 (q), 1.06 (t) | 3.57 (q), 1.12 (t) | 3.65 (q), 1.17 (t) |
| Hexane | 1.26, 0.88 | 1.25, 0.86 | 1.28, 0.88 | 1.29, 0.90 |
| Toluene | 7.28-7.17 (m), 2.34 (s) | 7.24-7.11 (m), 2.30 (s) | 7.27-7.15 (m), 2.32 (s) | 7.33 (s), 2.38 (s) |
This table is a summary based on data from Sigma-Aldrich and other sources. Chemical shifts can vary slightly with temperature and concentration.
Issue 2: Identifying Impurities from Synthesis
Question: I have some extra aromatic peaks and an unexpected triplet and quartet. How can I determine if these are from my starting materials?
Answer:
Causality: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2][7][8] For 1-Ethyl-1,3-benzodiazole-5-carbonitrile, plausible precursors could be 3,4-diaminobenzonitrile and a source of the ethyl group and the C2 carbon. Incomplete reaction or side reactions can lead to these precursors or related byproducts in your final sample.
Troubleshooting Workflow:
Caption: Factors influencing compound degradation.
Protocol for Assessing Stability:
-
Time-Course Study: Acquire NMR spectra of the same sample at different time points (e.g., 0, 24, 48 hours) to monitor for changes.
-
Protect from Light: Store your sample in the dark and re-acquire the spectrum to see if light-sensitive degradation is occurring.
-
Inert Atmosphere: Prepare a fresh sample under an inert atmosphere (e.g., nitrogen or argon) to check for oxidative degradation.
-
pH Neutralization: Ensure your sample is free from acidic or basic residues from purification by washing with a neutral aqueous solution before final drying.
By systematically working through these troubleshooting guides, you can effectively identify the source of unexpected peaks in your NMR spectrum and take the appropriate steps to obtain a clean spectrum of your target compound, 1-Ethyl-1,3-benzodiazole-5-carbonitrile.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
A review on the green synthesis of benzimidazole derivatives and their pharmacological activities. (2022). MDPI. [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2021). MDPI. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. (2021). PubMed. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). DTIC. [Link]
-
Microbes as carbendazim degraders: opportunity and challenge. (2023). Frontiers. [Link]
-
Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. CDN. [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Microbes as carbendazim degraders: opportunity and challenge [frontiersin.org]
- 5. Degradation of Carbendazim by Molecular Hydrogen on Leaf Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 8. ijcrt.org [ijcrt.org]
Technical Support Center: Optimizing Catalyst Loading for Benzimidazole Cyclization Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for optimizing catalyst loading in benzimidazole cyclization reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic protocols effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamentals of catalyst loading for this important transformation.
Q1: What is the typical catalyst loading range for benzimidazole cyclization, and why does it vary so much?
A: There is no single "correct" loading; the optimal amount is highly dependent on the specific catalytic system. However, we can establish general starting points. For many modern catalytic systems, loadings can range from as low as 0.1 mol% to as high as 20 mol%.
The variation is due to several factors:
-
Catalyst Type:
-
Homogeneous Catalysts (e.g., metal complexes like Pd(OAc)₂, Lewis acids like Er(OTf)₃): These are often highly active and can be effective at lower loadings, typically in the 1-5 mol% range.[1][2]
-
Heterogeneous Catalysts (e.g., metal nanoparticles on a support like nano-Fe₂O₃, zeolites): These may require higher loadings (e.g., 5-10 mol% or a specific weight percentage) to achieve a sufficient number of accessible active sites for the reactants.[3] However, their key advantage is ease of recovery and recyclability.[3][4]
-
-
Catalyst Activity (Turnover Number/Frequency): A highly efficient catalyst with a high turnover number (TON) will require a lower loading to convert the same amount of substrate compared to a less active catalyst.
-
Substrate Reactivity: Electron-rich o-phenylenediamines and electron-poor aldehydes are generally more reactive and may require lower catalyst loadings. Conversely, sterically hindered or electronically deactivated substrates may necessitate higher loadings or more forcing conditions to achieve reasonable reaction rates.
Q2: How does increasing catalyst loading impact reaction yield and rate?
A: Initially, increasing the catalyst loading generally leads to a faster reaction rate because there are more active catalytic sites available to engage with the substrates. This often translates to a higher yield within a given timeframe.
However, this relationship is not infinitely linear. Beyond an optimal point, further increases in catalyst loading may offer diminishing returns or even prove detrimental. At high concentrations, catalysts can sometimes aggregate (reducing active sites), participate in side reactions, or complicate product purification, leading to a plateau or a decrease in the isolated yield.
Q3: What are the potential negative consequences of using excessive catalyst loading?
A: While it might seem like a simple way to accelerate a sluggish reaction, overloading a catalyst can introduce significant problems:
-
Decreased Selectivity: High catalyst concentrations can promote undesired side reactions. A classic example in benzimidazole synthesis is the formation of 1,2-disubstituted products, where a second molecule of the aldehyde reacts with the nitrogen of the newly formed benzimidazole ring.[1] Optimizing for a lower catalyst loading is crucial for selectively synthesizing 2-substituted benzimidazoles.[1]
-
Economic Inefficiency: Many catalysts, especially those based on precious metals like palladium or rhodium, are expensive. Using more than necessary directly increases the cost of the synthesis, which is a critical factor in process development and drug manufacturing.
-
Purification Challenges: Removing high amounts of residual catalyst or catalyst-derived byproducts from the final product can be difficult and may require additional chromatographic steps, reducing the overall efficiency and yield.
-
Product Contamination: For pharmaceutical applications, stringent limits on residual metal content are in place. Using excessive catalyst increases the risk of product contamination, which can be a major regulatory hurdle.
Q4: What is the mechanistic role of the catalyst in the condensation of an o-phenylenediamine and an aldehyde?
A: The primary role of most catalysts in this reaction is to function as a Lewis acid or to facilitate an oxidative dehydrogenation step.[3] The mechanism generally proceeds through several key stages, which the catalyst facilitates.
The catalyst, often a metal center or an acid, activates the aldehyde's carbonyl group, making it more electrophilic. This enhances the rate of the initial nucleophilic attack by one of the amino groups of the o-phenylenediamine to form a hemiaminal intermediate, which then dehydrates to form a Schiff base (imine). The catalyst continues to play a role in the subsequent intramolecular cyclization and the final aromatization to the stable benzimidazole ring system.[1][3]
Below is a generalized workflow illustrating the catalytic cycle.
Caption: Troubleshooting workflow for catalyst optimization.
Experimental Protocol: Catalyst Loading Screening
This protocol provides a robust method for determining the optimal catalyst loading for your specific substrates and conditions.
Objective: To identify the minimum catalyst loading required to achieve maximum yield and selectivity in a fixed time.
Materials:
-
o-phenylenediamine substrate (1.0 mmol scale)
-
Aldehyde substrate (1.05 mmol, 1.05 equiv)
-
Selected Catalyst (e.g., nano-Fe₂O₃)
-
Anhydrous Solvent (e.g., Ethanol, 5 mL)
-
An array of identical reaction vials with stir bars
-
Heating/stirring plate
-
TLC plates and/or LC-MS vials
-
Internal standard (for quantitative analysis, e.g., dodecane)
Procedure:
-
Setup: Arrange five identical reaction vials labeled A through E.
-
Reagent Preparation:
-
To each vial, add the o-phenylenediamine (1.0 mmol).
-
Add the solvent (5 mL) to each vial and stir until dissolved.
-
Add the aldehyde (1.05 mmol) to each vial.
-
-
Catalyst Addition:
-
Vial A (Control): 0 mol% catalyst.
-
Vial B: Add catalyst corresponding to 1.0 mol%.
-
Vial C: Add catalyst corresponding to 2.5 mol%.
-
Vial D: Add catalyst corresponding to 5.0 mol%.
-
Vial E: Add catalyst corresponding to 10.0 mol%.
-
(Note: For heterogeneous catalysts, this may be defined by weight percent. The principle remains the same.)
-
-
Reaction:
-
Seal all vials and place them simultaneously on the pre-heated stirring plate (e.g., at 80 °C).
-
Begin stirring at a consistent, vigorous rate.
-
Start a timer.
-
-
Monitoring and Analysis:
-
After a predetermined time (e.g., 2, 4, or 8 hours), take a small aliquot from each reaction mixture.
-
Quench the aliquot (e.g., with a small amount of water or by diluting in solvent for analysis).
-
Analyze the conversion and yield for each reaction using TLC, GC, or LC-MS. If using GC/LC, an internal standard added before the reaction begins will provide the most accurate quantitative data.
-
-
Data Interpretation:
-
Create a table or graph plotting catalyst loading against product yield.
-
Identify the point at which the yield plateaus. The optimal loading is typically the lowest amount that gives the highest yield in the desired timeframe.
-
Analyze the chromatograms for the presence of byproducts to assess selectivity at each loading.
-
Data Summary: Typical Catalyst Systems
The table below summarizes common catalyst types and their typical loading ranges reported in the literature for benzimidazole synthesis.
| Catalyst Class | Examples | Typical Loading (mol%) | Key Characteristics |
| Heterogeneous Nanoparticles | Co@Fe₂O₄, ZnO NPs, nano-Fe₂O₃ | 5 - 10 mol% | Recyclable, stable, may require higher T. [3] |
| Lewis Acids | Er(OTf)₃, Sc(OTf)₃, MgI₂ | 1 - 10 mol% | High activity, sensitive to moisture. [1][2][4] |
| Brønsted Acids | p-TsOH, H₂SO₄@Silica | 5 - 20 mol% | Inexpensive, can require higher loadings. [3] |
| Transition Metal Complexes | Pd(OAc)₂, Ni(II)-Schiff Base | 0.5 - 5 mol% | High efficiency, cost and air-sensitivity vary. [3] |
References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Nguyen, T. L. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34825-34881. Retrieved from [Link]
-
Jiménez-Vázquez, H. A., et al. (2018). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 14, 2456-2464. Retrieved from [Link]
-
Al-khazrajy, O. A., & Al-amiery, A. A. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(48), 34045-34053. Retrieved from [Link]
-
Sharghi, H., et al. (2019). Simple and mild procedures for synthesis of benzimidazole derivatives using heterogeneous catalyst systems. Journal of the Iranian Chemical Society, 16, 1745-1755. Retrieved from [Link]
-
Bhat, I. H., et al. (2021). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 26(21), 6403. Retrieved from [Link]
Sources
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
Reducing impurities in the final product of 1-Ethyl-1,3-benzodiazole-5-carbonitrile
Technical Support Center: 1-Ethyl-1,3-benzodiazole-5-carbonitrile
A Senior Application Scientist's Guide to Achieving High Purity
Welcome to the technical support guide for 1-Ethyl-1,3-benzodiazole-5-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic compound. Achieving high purity is critical for reliable downstream applications, from biological screening to API development. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your synthesis for a cleaner final product.
Section 1: Understanding the Synthetic Landscape and Impurity Profile
The purity of your final product is fundamentally linked to the synthetic route employed. A common and efficient pathway to 1-Ethyl-1,3-benzodiazole-5-carbonitrile involves a two-step process: initial cyclization to form the benzimidazole core, followed by N-alkylation. Understanding the potential pitfalls at each stage is the first step in impurity mitigation.
A plausible synthetic route is outlined below:
Figure 1: A common synthetic pathway for 1-Ethyl-1,3-benzodiazole-5-carbonitrile, highlighting key stages where impurities can be introduced.
This seemingly straightforward synthesis can generate several common impurities, which are summarized in the table below.
| Impurity Name | Structure | Likely Origin | Primary Identification Method |
| Unreacted Starting Material | 3,4-Diaminobenzonitrile | Incomplete cyclization (Step 1) | LC-MS (M+H)+: 134.15 |
| N-H Precursor | Benzimidazole-5-carbonitrile | Incomplete N-ethylation (Step 2) | LC-MS (M+H)+: 144.15 |
| Amide Precursor | 1-Ethyl-1,3-benzodiazole-5-carboxamide | If nitrile is formed from an amide via dehydration | LC-MS (M+H)+: 190.21 |
| Colored Byproducts | Various Polymeric Amines | Side reactions of o-phenylenediamine, especially under oxidative conditions | Visual observation, Broad peaks in HPLC |
Section 2: Frequently Asked Questions (FAQs)
Q1: My final product is a yellow or brown powder, not the expected off-white solid. What is the cause and how can I fix it?
A: Discoloration is one of the most common issues in benzimidazole synthesis and is typically caused by the formation of highly colored amine condensation or oxidation products from the o-phenylenediamine starting material[1]. These impurities can be stubborn but are often removable.
-
Quick Fix: During workup, after neutralizing the reaction mixture, perform a hot filtration with activated charcoal. Dissolve the crude product in a suitable boiling solvent (e.g., ethanol), add 1-2 wt% of activated charcoal, hold at reflux for 15-20 minutes, and filter while hot[2].
-
Long-Term Prevention: Ensure your 3,4-diaminobenzonitrile starting material is of high purity. If it's already discolored, consider purifying it by recrystallization before use. Running the cyclization step under an inert atmosphere (Nitrogen or Argon) can also minimize oxidative side reactions.
Q2: My HPLC analysis shows a significant peak for the un-ethylated precursor, Benzimidazole-5-carbonitrile. How do I improve the N-ethylation reaction?
A: Incomplete N-ethylation is usually a problem of reaction kinetics or stoichiometry. The N-H proton of the benzimidazole is acidic, but a suitable base is required to deprotonate it effectively for the subsequent nucleophilic attack on the ethylating agent.
-
Check Your Base: For ethyl iodide, a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF or Acetonitrile) is standard[3]. If conversion is still low, consider a stronger base like sodium hydride (NaH) in THF, but exercise caution as NaH is highly reactive.
-
Review Stoichiometry and Temperature: Use a slight excess (1.1-1.2 equivalents) of the ethylating agent. The reaction may also require gentle heating (50-60 °C) to proceed to completion. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
Q3: Can I use acid-base extraction to purify my final product?
A: Yes, this is an excellent and often underutilized technique for benzimidazoles. The benzimidazole nitrogen is basic and can be protonated. This allows you to separate it from non-basic impurities.
-
Principle: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. Then, neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the pure product, which can be collected by filtration[1].
Section 3: In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and eliminating specific impurities.
Figure 2: A troubleshooting decision tree for common impurity issues.
Scenario 1: Presence of Unreacted 3,4-Diaminobenzonitrile
-
Causality: The cyclization of an o-phenylenediamine with formic acid requires heat to drive the dehydration and ring closure[2]. Insufficient heating, short reaction times, or low-quality formic acid can lead to incomplete conversion.
-
Troubleshooting Protocol:
-
Reaction Optimization: Ensure the reaction mixture is heated to 100 °C for at least 2 hours as a baseline[2]. If conversion remains low, consider using a dehydrating agent or performing the reaction in a higher-boiling solvent.
-
Purification Strategy: This starting material is significantly more polar and basic than the final product.
-
Column Chromatography: A gradient of ethyl acetate in hexane on silica gel will effectively separate the highly polar diamine (which will stick to the baseline) from the product.
-
Workup Modification: After cyclization and before ethylation, ensure the pH is carefully neutralized. The intermediate benzimidazole-5-carbonitrile is less soluble and may precipitate, leaving the more soluble diamine starting material in the aqueous mother liquor.
-
-
Scenario 2: Residual Solvents (e.g., DMF, Pyridine)
-
Causality: High-boiling polar aprotic solvents like DMF or pyridine are excellent for N-alkylation reactions but can be difficult to remove completely. They become trapped within the crystal lattice of the product.
-
Troubleshooting Protocol:
-
Solvent Slurry/Wash: After filtering the crude product, wash it thoroughly with a solvent in which the product is insoluble but the residual solvent is soluble. Water is often effective for removing DMF. An ether or heptane wash can also help.
-
Recrystallization: The most effective method is recrystallization from a different solvent system that does not involve the high-boiling solvent. For example, dissolving the crude product in hot ethanol and adding water until cloudy is a common technique for benzimidazoles[4].
-
Drying: Dry the final product under high vacuum with gentle heating (40-50 °C) for several hours to overnight. This provides the energy needed for the trapped solvent molecules to escape the crystal lattice.
-
Section 4: Validated Purification Protocols
Protocol 4.1: High-Recovery Recrystallization
This protocol is designed to remove most common impurities, including colored byproducts and precursors.
-
Solvent Selection: Choose a solvent system where the product is highly soluble when hot and poorly soluble when cold. See the table below for starting points.
-
Dissolution: Place the crude 1-Ethyl-1,3-benzodiazole-5-carbonitrile in an Erlenmeyer flask. Add the primary solvent (e.g., Ethanol) in small portions while heating and stirring until the solid just dissolves. Do not add a large excess of solvent.
-
Charcoal Treatment (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add 1-2 wt% activated charcoal. Return to a boil for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold primary solvent or anti-solvent, and dry under vacuum.
| Primary Solvent | Anti-Solvent | Target Impurities |
| Ethanol | Water | Polar impurities, N-H precursor |
| Ethyl Acetate | Hexane / Heptane | Non-polar impurities, residual grease |
| Acetonitrile | Water | General purpose purification |
| Pyridine | Water | Effective for stubborn materials, but requires careful removal[5] |
Protocol 4.2: Preparative Column Chromatography
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A hexane/ethyl acetate system is typically effective. The nitrile group and benzimidazole core are moderately polar.
-
Slurry Loading: For best separation, pre-adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder and carefully add this to the top of the prepared column.
-
Elution: Start with a low polarity eluent (e.g., 90:10 Hexane:EtOAc) and gradually increase the polarity (e.g., to 70:30 Hexane:EtOAc). The less polar final product will elute before the more polar N-H precursor and any unreacted diamine starting material.
-
Monitoring: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.
References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Defense Technical Information Center. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
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Jin, Y., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis. Retrieved from [Link]
- Google Patents. (2005). A process for the optical purification of benzimidazole derivatives.
-
TSI Journals. (2018). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation of benzimidazole. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Synthesis, characterization, and antimicrobial activity of some benzimidazolyl, benzoxazolyl, benzothiazolyl-methylsulfanyl-4-aryl-1,4-dihydropyrimidine-5-carbonitrile derivatives. Retrieved from [Link]
-
YouTube. (2022). Synthesizing benzimidazole - an aromatic amine that forms nice crystals. Retrieved from [Link]
-
PubMed Central. (2022). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitroglycerin. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Benzo[6][7]thiazolo[2,3-c][1][6][8]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Retrieved from [Link]
- Google Patents. (2013). Process for the preparation of benzimidazole derivatives and salts thereof.
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]
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Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Retrieved from [Link]
-
Beilstein Journals. (2015). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
-
National Institutes of Health. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]
-
ResearchGate. (2016). Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Elucidation of 1-Ethyl-1,3-benzodiazole-5-carbonitrile
This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Ethyl-1,3-benzodiazole-5-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It explains the causal relationships behind the observed spectral features, grounded in fundamental principles of magnetic resonance and structural chemistry. Furthermore, it objectively compares the utility of NMR with other common analytical techniques, providing a holistic perspective on structural characterization.
The Strategic Importance of NMR in Heterocyclic Drug Scaffolds
Benzimidazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their biological activity is intimately linked to their precise three-dimensional structure and substitution patterns. 1-Ethyl-1,3-benzodiazole-5-carbonitrile combines the benzimidazole core with an N-ethyl group and a cyano moiety, creating a unique electronic and steric environment.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous determination of such molecular structures in solution.[2] It provides unparalleled insight into the connectivity of atoms and the local electronic environment of each nucleus, which is critical for confirming identity, assessing purity, and understanding structure-activity relationships.
Molecular Structure and Atom Numbering
To facilitate a clear discussion, the following numbering scheme will be used for 1-Ethyl-1,3-benzodiazole-5-carbonitrile.
Caption: Structure of 1-Ethyl-1,3-benzodiazole-5-carbonitrile with atom numbering.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift (δ), integration, and splitting pattern (multiplicity) of each signal are dictated by the proton's local environment.[1]
Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H2 | ~8.1 - 8.4 | Singlet (s) | 1H | Proton on an sp² carbon between two electronegative nitrogen atoms, resulting in significant deshielding. |
| H4 | ~8.0 - 8.3 | Singlet (s) or narrow Doublet (d) | 1H | Ortho to the strongly electron-withdrawing cyano group, causing strong deshielding.[3] Coupling to H6 may be minimal. |
| H6 | ~7.8 - 8.0 | Doublet (d) | 1H | Meta to the cyano group and ortho to H7. Experiences moderate deshielding. |
| H7 | ~7.6 - 7.8 | Doublet (d) | 1H | Para to the cyano group. Least deshielded of the aromatic protons on the benzene ring. |
| -CH₂- (C1') | ~4.3 - 4.5 | Quartet (q) | 2H | Methylene protons attached to a nitrogen atom are deshielded. Split into a quartet by the adjacent three methyl protons (n+1 rule). |
| -CH₃ (C2') | ~1.4 - 1.6 | Triplet (t) | 3H | Methyl protons are in a standard aliphatic environment. Split into a triplet by the adjacent two methylene protons (n+1 rule). |
Causality Behind the Shifts:
-
Aromatic Region (7.6-8.3 ppm): The protons on the benzene ring (H4, H6, H7) are deshielded due to the aromatic ring current. Their relative positions are determined by the powerful electron-withdrawing and anisotropic effects of the cyano (-CN) group. The H4 proton, being ortho to the nitrile, experiences the greatest downfield shift.[3]
-
Imidazole Proton (H2): This proton resides on a carbon flanked by two nitrogen atoms, placing it in a highly electron-deficient environment. Consequently, it is significantly deshielded and appears far downfield, a characteristic feature of the benzimidazole scaffold.[1][4]
-
Aliphatic Region (1.4-4.5 ppm): The N-ethyl group signals are readily identifiable. The methylene (-CH₂-) protons are directly bonded to a nitrogen atom, which withdraws electron density and shifts them downfield to ~4.4 ppm. The terminal methyl (-CH₃) protons are further from the heteroatom and thus resonate at a more typical upfield position (~1.5 ppm). The classic quartet-triplet pattern is a definitive signature of an ethyl group.[5]
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides information about their chemical environment (e.g., hybridization, attached atoms).[6] Due to the asymmetry introduced by the N-ethyl and C5-cyano groups, all nine carbons in the benzimidazole core are expected to be chemically distinct.
Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~142 - 145 | sp² carbon between two nitrogens, highly deshielded. |
| C3a | ~140 - 143 | Quaternary sp² carbon fused to the benzene ring, adjacent to N3. |
| C7a | ~134 - 137 | Quaternary sp² carbon fused to the benzene ring, adjacent to N1 (with ethyl group). |
| C4 | ~125 - 128 | Aromatic CH carbon, shifted downfield due to proximity to the cyano group. |
| C6 | ~123 - 126 | Aromatic CH carbon. |
| C7 | ~112 - 115 | Aromatic CH carbon, shifted upfield due to its position relative to the imidazole fusion and N1-ethyl group. |
| C5 | ~108 - 112 | Quaternary sp² carbon directly attached to the cyano group.[7] |
| -CN (C8) | ~117 - 120 | Characteristic chemical shift for a nitrile carbon.[8] |
| -CH₂- (C1') | ~42 - 45 | sp³ carbon attached to nitrogen. |
| -CH₃ (C2') | ~14 - 16 | Standard aliphatic sp³ carbon. |
Causality Behind the Shifts:
-
Downfield Carbons (>130 ppm): The carbons of the imidazole ring (C2) and the bridgehead carbons (C3a, C7a) are the most deshielded. Their sp² hybridization and proximity to electronegative nitrogen atoms reduce their electron density, causing them to resonate at lower fields.[9]
-
Aromatic & Nitrile Carbons (108-128 ppm): The carbons of the benzene ring and the nitrile group appear in this range. The carbon bearing the nitrile (C5) is typically found at the higher end of the aromatic region, while the nitrile carbon itself has a very characteristic shift around 118 ppm.[8][10] The specific shifts of C4, C6, and C7 are subtly influenced by the combined electronic effects of the fused imidazole ring and the cyano substituent.
-
Upfield Carbons (<50 ppm): The sp³ hybridized carbons of the ethyl group appear in the upfield region of the spectrum, as is typical for aliphatic carbons.[11] The C1' carbon, being directly attached to nitrogen, is more deshielded than the terminal C2' methyl carbon.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structure elucidation, a multi-technique approach provides a self-validating system, enhancing the trustworthiness of the characterization.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, electronic environment of nuclei. | Unambiguous and complete structure determination in solution. Quantitative analysis is straightforward. | Lower sensitivity compared to MS. Requires larger sample amounts (~5-10 mg).[1] |
| Mass Spectrometry (MS) | Precise molecular weight and molecular formula (HRMS). Fragmentation patterns give clues about substructures. | Extremely high sensitivity (sub-picogram). Rapid analysis. Confirms elemental composition. | Provides no direct information on atom connectivity or stereochemistry. Isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups based on vibrational frequencies. | Fast, non-destructive, and requires minimal sample preparation. Excellent for identifying key functional groups. | Provides no information on the overall molecular framework. Spectra can be complex for large molecules. |
| UV-Visible Spectroscopy | Information about the electronic transitions within conjugated π-systems. | High sensitivity. Useful for quantitative analysis of known compounds and studying conjugation. | Provides very limited structural information. Not suitable for non-conjugated systems. |
Synergistic Application: For 1-Ethyl-1,3-benzodiazole-5-carbonitrile, MS would confirm the molecular formula C₁₀H₉N₃. IR would show a sharp, strong absorption around 2230 cm⁻¹ for the C≡N stretch and aromatic C=C/C=N bands between 1450-1600 cm⁻¹. While useful, only NMR can definitively place the ethyl and cyano groups at the N1 and C5 positions, respectively, and confirm the entire bonding network.
Experimental Protocols & Workflows
Protocol 1: NMR Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of 1-Ethyl-1,3-benzodiazole-5-carbonitrile.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). DMSO-d₆ is often preferred for benzimidazoles to ensure solubility and avoid exchange of any potential N-H protons in related analogs.[1]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift to 0 ppm, though modern spectrometers can reference the residual solvent peak.[12]
Analytical Workflow Diagram
The logical flow from sample to final structure is a critical, self-validating process.
Caption: Standard workflow for structural elucidation via NMR spectroscopy.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra allows for the confident and unambiguous structural assignment of 1-Ethyl-1,3-benzodiazole-5-carbonitrile. The predicted chemical shifts, multiplicities, and integrations align with established principles of NMR theory and are corroborated by data from analogous structures in the chemical literature. When integrated into a multi-technique analytical workflow including mass spectrometry and IR spectroscopy, this approach provides the rigorous, self-validating characterization data required for high-stakes applications such as drug discovery and development.
References
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Bansal, R. K., & Sharma, S. (2012). Heterocyclic Chemistry. New Age International. [Link]
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Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]
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Lee, C. K., & Lee, I. S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 449-456. [Link]
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Márquez-Villalobos, S., et al. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Abraham, R. J., et al. (2000). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Magnetic Resonance in Chemistry, 38(7), 523-532. [Link]
-
Chemistry LibreTexts. (2023). Characteristics of C-13 NMR Spectroscopy. [Link]
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A Comparative Guide to Purity Analysis of 1-Ethyl-1,3-benzodiazole-5-carbonitrile: An LC-MS Centric Approach
In the landscape of pharmaceutical research and development, the meticulous evaluation of a compound's purity is a cornerstone of ensuring its safety, efficacy, and quality. For novel heterocyclic compounds like 1-Ethyl-1,3-benzodiazole-5-carbonitrile, a molecule of interest due to the broad biological activities of the benzimidazole scaffold, establishing a robust analytical methodology for purity determination is of paramount importance.[1] This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other established analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this specific compound. Our focus is to not only present protocols but to delve into the causality behind methodological choices, thereby empowering researchers to make informed decisions for their analytical needs.
The validation of any analytical procedure is crucial to ensure its suitability for its intended purpose.[2][3] This guide is written in alignment with the principles outlined in the ICH Q2(R1) guidelines, which detail the validation of analytical procedures.[4][5]
The Premier Choice: LC-MS for Unambiguous Purity and Impurity Profiling
LC-MS stands out as a premier technique for the analysis of pharmaceutical compounds due to its exceptional sensitivity and specificity. The coupling of liquid chromatography's separation power with mass spectrometry's ability to provide molecular weight and structural information makes it an unparalleled tool for identifying and quantifying the main component and any potential impurities.
The Rationale Behind the LC-MS Approach
For a nitrogen-containing heterocyclic compound like 1-Ethyl-1,3-benzodiazole-5-carbonitrile, LC-MS is particularly well-suited.[6][7] The benzimidazole core imparts a degree of polarity, making it amenable to reversed-phase liquid chromatography. The presence of nitrogen atoms provides a site for protonation, which is ideal for electrospray ionization (ESI) in the mass spectrometer, leading to excellent sensitivity.
Detailed Experimental Protocol: LC-MS
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the 1-Ethyl-1,3-benzodiazole-5-carbonitrile sample.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 10 µg/mL using the same diluent.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is recommended for good separation of the main compound from potential impurities.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water. The formic acid aids in the protonation of the analyte, enhancing the ESI-MS signal.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3 µL.[8]
-
Column Temperature: 30 °C.
3. Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive Ion Mode.
-
Scan Range: m/z 50-500. This range is sufficient to cover the molecular weight of the target compound and potential impurities.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Desolvation Gas (N2) Flow: 600 L/hr.
-
Desolvation Temperature: 350 °C.
Data Interpretation
The purity of the sample is typically assessed by calculating the peak area percentage of the main compound relative to the total peak area of all detected components in the chromatogram. The mass spectrum of the main peak should confirm the molecular weight of 1-Ethyl-1,3-benzodiazole-5-carbonitrile (Expected [M+H]⁺ = 172.08). Any other peaks in the chromatogram can be investigated by examining their corresponding mass spectra to tentatively identify potential impurities.
LC-MS Workflow Diagram
Caption: Workflow for LC-MS purity analysis.
Alternative Method 1: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a workhorse in many analytical laboratories for purity determination. It is a robust and cost-effective technique, particularly suitable for routine quality control.
The Rationale Behind the HPLC-UV Approach
The benzimidazole ring system in 1-Ethyl-1,3-benzodiazole-5-carbonitrile contains a chromophore that absorbs UV light, making it detectable by a UV detector.[9] This method is excellent for quantifying known impurities and assessing overall purity based on peak area percentages.
Detailed Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Identical to the LC-MS sample preparation. A concentration of around 0.1 mg/mL is typically suitable for UV detection.
2. HPLC-UV Parameters:
-
LC Parameters: The liquid chromatography parameters (column, mobile phase, gradient, flow rate, injection volume, and column temperature) can be the same as those used for the LC-MS method.
-
UV Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Detection Wavelength: Monitor at the absorbance maximum of the compound (e.g., around 280 nm, to be determined experimentally) and a broader range (e.g., 200-400 nm with a DAD) to ensure detection of impurities with different chromophores.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV purity analysis.
Alternative Method 2: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[10][11] Its applicability to 1-Ethyl-1,3-benzodiazole-5-carbonitrile depends on the compound's volatility and thermal stability.
The Rationale Behind the GC-MS Approach
GC-MS can be an excellent tool for identifying volatile impurities, such as residual solvents, that may be present from the synthesis process.[12] For the main compound, its suitability would need to be experimentally determined. If the compound is not sufficiently volatile, derivatization may be required.
Detailed Experimental Protocol: GC-MS
1. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Headspace analysis is a preferred technique for residual solvent analysis to avoid matrix effects.[13]
2. Gas Chromatography Parameters:
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injection Mode: Split (e.g., 20:1 ratio).
3. Mass Spectrometry Parameters:
-
Ionization Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 35-500.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS purity analysis.
Performance Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for structural information, the required sensitivity, and cost considerations.
| Parameter | LC-MS | HPLC-UV | GC-MS |
| Specificity/Selectivity | Very High | High | High |
| Sensitivity (LOD/LOQ) | Very High (pg-ng) | Moderate (ng) | High (pg-ng) |
| Identification Power | High (Molecular Weight & Fragmentation) | Low (Retention Time only) | High (Fragmentation, Library Searchable) |
| Applicability | Broad (Polar & Non-polar compounds) | Compounds with a UV chromophore | Volatile & Thermally Stable compounds |
| Speed | Moderate | Moderate | Fast |
| Cost | High | Low | Moderate |
| Robustness | Moderate | High | High |
Conclusion and Recommendation
For the comprehensive purity analysis of 1-Ethyl-1,3-benzodiazole-5-carbonitrile, LC-MS is the recommended primary technique. Its ability to separate, quantify, and provide structural information on both the active pharmaceutical ingredient and any potential impurities in a single run is invaluable, especially during drug development where impurity profiles are not yet well-established.[14]
HPLC-UV serves as an excellent, cost-effective alternative for routine quality control once the impurity profile has been characterized and validated. Its robustness and simplicity make it ideal for high-throughput environments.
GC-MS is a valuable complementary technique, particularly for the analysis of volatile organic impurities and residual solvents, which are critical quality attributes in pharmaceutical manufacturing.[15]
Ultimately, a multi-faceted approach, potentially employing LC-MS for initial characterization and impurity identification, followed by HPLC-UV for routine purity checks, and GC-MS for specific volatile impurity analysis, provides a robust and comprehensive strategy for ensuring the quality and purity of 1-Ethyl-1,3-benzodiazole-5-carbonitrile.
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- Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. (2020). Labcompare.
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- Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024).
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A Comparative Analysis of the Biological Activity of 1-Ethyl-1,3-benzodiazole-5-carbonitrile and Other Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This guide provides a comparative analysis of the potential biological activity of 1-Ethyl-1,3-benzodiazole-5-carbonitrile by examining the established activities of related benzimidazole derivatives. We will delve into key therapeutic areas, supported by experimental data from the literature, to understand the structure-activity relationships (SAR) that govern the efficacy of this important class of heterocyclic compounds.
The Benzimidazole Core: A Versatile Pharmacophore
Benzimidazoles, bicyclic compounds formed by the fusion of benzene and imidazole rings, are structurally analogous to purine nucleosides, which allows them to readily interact with various biological macromolecules.[3] This inherent bio-isosterism is a key reason for their diverse pharmacological profiles, which include antimicrobial, anticancer, antiviral, anti-inflammatory, and enzyme inhibitory properties.[4][5][6][7] The biological activity of benzimidazole derivatives can be finely tuned by substitutions at various positions on the benzimidazole ring system, particularly at the N-1, C-2, C-5, and C-6 positions.[8]
This guide will focus on three key areas of biological activity to contextualize the potential of 1-Ethyl-1,3-benzodiazole-5-carbonitrile:
-
Antimicrobial Activity
-
Anticancer Activity
-
Enzyme Inhibition
Antimicrobial Activity: A Continuing Legacy
Benzimidazole derivatives have a long-standing history as effective antimicrobial agents.[3] Their mechanism of action is often attributed to their ability to interfere with essential cellular processes in microorganisms. For instance, their structural similarity to purines allows them to disrupt the biosynthesis of nucleic acids and proteins in bacteria. Some benzimidazoles also inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.[3]
The N-1 ethyl substitution in the target molecule is another important feature. Alkylation at the N-1 position can impact the lipophilicity and steric properties of the molecule, which in turn can affect its ability to penetrate microbial cell walls and interact with its target.
Comparative Data: Antimicrobial Activity of Benzimidazole Derivatives
| Compound/Derivative | Target Organism(s) | Activity (MIC in µg/mL) | Reference |
| Unsubstituted Benzimidazole Hybrids | Various bacteria | 70-90 | [10] |
| 5-Chloro-benzimidazole Hybrid | Various bacteria | 20-40 | [10] |
| 5,6-Dichloro-benzimidazole Hybrid | Various bacteria | Lower MIC than mono-chloro | [10] |
| 2-Substituted Benzimidazoles | C. albicans, B. subtilis, S. aureus | Good to moderate | [1] |
This table illustrates the impact of substitution on the benzimidazole ring on antimicrobial activity. Halogenation at the 5 and 6 positions, in particular, appears to enhance potency.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for determining the MIC of a compound against a specific bacterium.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound (e.g., 1-Ethyl-1,3-benzodiazole-5-carbonitrile) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Positive (broth and bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The benzimidazole scaffold is a cornerstone in the development of novel anticancer agents.[7][11] These compounds exert their effects through various mechanisms, including:
-
Kinase Inhibition: Many benzimidazole derivatives are potent inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[12] For example, some derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[13][14][15]
-
Tubulin Polymerization Inhibition: Certain benzimidazoles, such as albendazole and mebendazole, disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division. This leads to mitotic arrest and apoptosis in cancer cells.[11]
-
Topoisomerase Inhibition: Some benzimidazole derivatives can inhibit topoisomerases, enzymes that are critical for DNA replication and repair in cancer cells.[16]
The presence of an N-alkyl group and a carbonitrile substituent can significantly impact the anticancer properties of a benzimidazole. The ethyl group at the N-1 position can influence the compound's binding to the target protein, while the electron-withdrawing nature of the carbonitrile group at the C-5 position can affect the electronic properties of the benzimidazole ring system, potentially enhancing its interaction with biological targets.
Comparative Data: Anticancer Activity of Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50 in µM) | Mechanism of Action | Reference |
| Pyrimidine-5-carbonitrile derivative (11e) | HCT-116 (Colon) | 1.14 | VEGFR-2 Inhibition | [14] |
| Pyrimidine-5-carbonitrile derivative (11e) | MCF-7 (Breast) | 1.54 | VEGFR-2 Inhibition | [14] |
| Benzothiazole/benzimidazole-based urea (6b) | - | 0.072 (c-Met) | Multi-kinase Inhibition | [13] |
| Benzothiazole/benzimidazole-based urea (7a) | - | 0.86 (EGFR) | Multi-kinase Inhibition | [13] |
| Benzimidazole-substituted triazolotriazine (8e) | HepG2 (Liver) | 5.13 | Possible VEGFR-2 Inhibition | [15] |
This table highlights the potent anticancer activity of various benzimidazole derivatives, with some exhibiting IC50 values in the low micromolar range.
Signaling Pathway: VEGFR-2 in Angiogenesis
Caption: Simplified VEGFR-2 signaling pathway and its inhibition by benzimidazole derivatives.
Enzyme Inhibition: A Broad Spectrum of Targets
The ability of benzimidazoles to inhibit a wide range of enzymes is a testament to their versatility as pharmacophores.[12] Beyond the protein kinases involved in cancer, benzimidazoles have been shown to inhibit other enzymes, such as:
-
Dipeptidyl Peptidase III (DPP III): Certain amidino-substituted benzimidazoles have demonstrated inhibitory activity against this zinc-dependent enzyme.[17]
-
Acetylcholinesterase (AChE): Some benzimidazole derivatives show potential as inhibitors of AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, making them of interest for the treatment of Alzheimer's disease.[18]
-
MicroRNA (miRNA) processing: Tris-thiazole derivatives, which can mimic the spatial arrangement of piperazine-bis-benzimidazoles, have been designed to inhibit the biogenesis of oncogenic miRNAs like miR-210.[19]
The structural features of 1-Ethyl-1,3-benzodiazole-5-carbonitrile, particularly the ethyl and carbonitrile groups, would play a crucial role in its binding affinity and selectivity for a given enzyme's active site. The planarity of the benzimidazole ring allows for π-π stacking interactions, while the nitrogen atoms can act as hydrogen bond acceptors. The substituents provide additional points of interaction and can influence the overall shape and electronic distribution of the molecule.
Comparative Data: Enzyme Inhibitory Activity of Benzimidazole Derivatives
| Compound/Derivative | Target Enzyme | Activity (IC50 in µM) | Reference |
| 4-trifluoromethylphenyl-derived benzimidazole (b6) | hDPP III | 8.18 | [17] |
| 4-trifluoromethylphenyl-derived benzimidazole (a6) | hDPP III | 9.83 | [17] |
| Pyrimidine-5-carbonitrile derivative (12b) | VEGFR-2 | 0.53 | [14] |
| Benzothiazole/benzimidazole-based urea (7a) | EGFR | 0.86 | [13] |
This table showcases the potential of benzimidazole derivatives as potent enzyme inhibitors, with some compounds exhibiting sub-micromolar to low micromolar IC50 values.
Conclusion and Future Directions
While direct experimental data for 1-Ethyl-1,3-benzodiazole-5-carbonitrile is not currently available in the public domain, a comparative analysis based on the extensive literature on benzimidazole derivatives provides valuable insights into its potential biological activities. The presence of the N-ethyl and C-5 carbonitrile substituents on the core benzimidazole scaffold suggests that this compound could exhibit interesting properties in the realms of antimicrobial, anticancer, and enzyme inhibitory activities.
The structure-activity relationships discussed in this guide, supported by the provided experimental data for related compounds, underscore the importance of substitution patterns in modulating the biological effects of benzimidazoles. Further experimental evaluation of 1-Ethyl-1,3-benzodiazole-5-carbonitrile is warranted to fully elucidate its pharmacological profile and therapeutic potential. The protocols and pathways outlined here provide a framework for such future investigations.
References
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MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
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National Institutes of Health. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]
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PubMed Central. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Retrieved from [Link]
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MDPI. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Retrieved from [Link]
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National Institutes of Health. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Retrieved from [Link]
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PubMed. Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma. Retrieved from [Link]
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The 5-Carbonitrile Benzimidazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, the benzimidazole scaffold is a cornerstone of medicinal chemistry, forming the foundation of numerous approved drugs.[1][2] Its unique bicyclic structure offers a versatile platform for derivatization, enabling the fine-tuning of pharmacological properties. This guide focuses on a specific, yet increasingly important, subclass: 5-carbonitrile benzimidazole derivatives. The introduction of the electron-withdrawing nitrile group at the 5-position significantly influences the molecule's electronic properties and can enhance interactions with biological targets.[3] Here, we provide a comparative analysis of the structure-activity relationships (SAR) of these derivatives, drawing on experimental data from key studies in oncology and virology to illuminate the path from molecular modification to therapeutic potential.
The Strategic Importance of the 5-Carbonitrile Moiety
The benzimidazole ring system, with its fused benzene and imidazole rings, is a privileged structure in drug discovery.[1] The nitrogen atoms at positions 1 and 3 provide sites for hydrogen bonding, while the aromatic system allows for various substitutions to modulate lipophilicity, solubility, and target engagement. The addition of a carbonitrile (-C≡N) group at the 5-position is a strategic choice in medicinal chemistry for several reasons:
-
Electronic Effects : The nitrile group is strongly electron-withdrawing, which can polarize the benzimidazole ring system and influence the acidity of the N-H proton, thereby altering binding affinities with target proteins.[3]
-
Hydrogen Bonding : The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, providing an additional interaction point with the target protein.
-
Metabolic Stability : The nitrile group is generally metabolically stable and can block potential sites of oxidative metabolism.
-
Scaffold for Further Derivatization : The nitrile group can be chemically transformed into other functional groups, such as carboxylic acids or tetrazoles, allowing for further exploration of the chemical space.
This guide will now delve into a comparative analysis of 5-carbonitrile benzimidazole derivatives in two distinct therapeutic areas: as kinase inhibitors for cancer therapy and as antiviral agents.
Comparative Analysis 1: 5-Carbonitrile Benzimidazoles as Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[4] The benzimidazole scaffold is a common motif in kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket.[5] The 5-carbonitrile substitution has been explored in the development of potent and selective kinase inhibitors.
Key Structural Modifications and Their Impact on Activity
Let's examine a series of hypothetical 5-carbonitrile benzimidazole derivatives to illustrate common SAR trends observed in the literature for kinase inhibition.
| Compound ID | R1 Substituent (at N1) | R2 Substituent (at C2) | Target Kinase | IC50 (nM) |
| A-1 | H | Phenyl | EGFR | 520 |
| A-2 | Methyl | Phenyl | EGFR | 350 |
| A-3 | Isopropyl | Phenyl | EGFR | 890 |
| A-4 | H | 4-Methoxyphenyl | EGFR | 280 |
| A-5 | H | 3,4-Dimethoxyphenyl | EGFR | 150 |
| B-1 | H | Pyridin-4-yl | BRAF V600E | 410 |
| B-2 | Methyl | Pyridin-4-yl | BRAF V600E | 290 |
| B-3 | H | Pyrimidin-5-yl | BRAF V600E | 210 |
-
N1-Substitution : As seen by comparing A-1 , A-2 , and A-3 , small alkyl groups like methyl at the N1 position can be beneficial for activity, potentially by increasing electron density or providing favorable steric interactions. However, larger, bulkier groups like isopropyl can lead to a decrease in potency, likely due to steric hindrance within the ATP-binding pocket.
-
C2-Aryl Substitution : The nature and substitution pattern of the aryl group at the C2 position are critical for potency and selectivity. The introduction of electron-donating groups, such as methoxy groups on the phenyl ring (compare A-1 , A-4 , and A-5 ), often enhances inhibitory activity. This suggests that the C2-aryl group may be involved in hydrophobic and/or hydrogen bonding interactions in a specific sub-pocket of the kinase.
-
C2-Heteroaryl Substitution : Replacing the C2-phenyl ring with a heteroaromatic ring like pyridine or pyrimidine can significantly impact activity and selectivity. For instance, in the BRAF V600E series, the pyrimidine ring in B-3 is more potent than the pyridine ring in B-1 , indicating that the nitrogen atoms in the heteroaryl ring may be forming crucial hydrogen bonds with the kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of 5-carbonitrile benzimidazole derivatives against a target kinase, such as EGFR or BRAF V600E.
Objective : To determine the IC50 value of a test compound against a specific protein kinase.
Materials :
-
Recombinant human kinase (e.g., EGFR, BRAF V600E)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (5-carbonitrile benzimidazole derivatives) dissolved in DMSO
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure :
-
Compound Preparation : Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation : Add a small volume (e.g., 50 nL) of the diluted test compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Kinase Reaction : a. Prepare a kinase/substrate mixture in the kinase assay buffer. b. Add the kinase/substrate mixture to each well of the assay plate. c. Prepare an ATP solution in the kinase assay buffer. d. Initiate the kinase reaction by adding the ATP solution to each well. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection : a. Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent). b. After a short incubation, add a second reagent (Kinase Detection Reagent) to convert ADP to ATP and then measure the luminescence signal.
-
Data Analysis : a. The luminescence signal is inversely proportional to the kinase activity. b. Calculate the percent inhibition for each compound concentration relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Visualization
The following diagram illustrates the simplified EGFR signaling pathway, a common target for kinase inhibitors in cancer therapy.
Comparative Analysis 2: 5-Carbonitrile Benzimidazoles as Antiviral Agents
The benzimidazole scaffold is also prevalent in antiviral drug discovery, with some derivatives showing broad-spectrum activity.[2] The 5-carbonitrile moiety has been incorporated into benzimidazole derivatives targeting various viral proteins.
Key Structural Modifications and Their Impact on Activity
Here, we present a hypothetical SAR table for 5-carbonitrile benzimidazole derivatives against a virus, such as Lassa virus (LASV), focusing on the inhibition of viral entry.[6]
| Compound ID | R1 Substituent (at N1) | R2 Substituent (at C2) | Target Virus | EC50 (nM) |
| C-1 | H | 4-Isopropoxyaniline | LASV | 85 |
| C-2 | Methyl | 4-Isopropoxyaniline | LASV | 150 |
| C-3 | H | 4-Ethoxyaniline | LASV | 120 |
| C-4 | H | 4-(Trifluoromethoxy)aniline | LASV | 45 |
| C-5 | H | N-methyl-N-phenylamine | LASV | 210 |
-
N1-Substitution : In this antiviral series, N-methylation (C-2 ) is detrimental to the activity compared to the unsubstituted analogue (C-1 ). This suggests that the N-H proton may be involved in a critical hydrogen bond with the viral target protein.
-
C2-Substituent : The substituent at the C2 position plays a crucial role in antiviral potency.
-
Alkoxy Chain Length : A comparison of C-1 and C-3 suggests that the size of the alkoxy group on the aniline ring can influence activity, with the isopropoxy group being more favorable than the ethoxy group.
-
Electron-Withdrawing Groups : The introduction of a strong electron-withdrawing group like trifluoromethoxy (C-4 ) significantly enhances the antiviral activity. This highlights the importance of electronic effects and potential specific interactions of the fluoro groups.
-
Amine Substitution : Replacing the aniline ether linkage with a tertiary amine (C-5 ) leads to a decrease in activity, indicating that the oxygen atom of the ether may be a key interaction point.
-
Experimental Protocol: Antiviral Pseudotype Entry Assay
This protocol describes a common method to evaluate the ability of compounds to inhibit the entry of a virus, such as Lassa virus, into host cells using a safe pseudovirus system.[6]
Objective : To determine the EC50 value of a test compound for the inhibition of viral entry.
Materials :
-
HEK293T cells (or other suitable host cells)
-
Lentiviral or retroviral packaging plasmids
-
Plasmid encoding the viral envelope glycoprotein (e.g., LASV GPC)
-
Reporter plasmid (e.g., encoding luciferase or GFP)
-
Test compounds (5-carbonitrile benzimidazole derivatives) dissolved in DMSO
-
Cell culture medium and supplements
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Procedure :
-
Pseudovirus Production : a. Co-transfect HEK293T cells with the packaging plasmids, the viral envelope glycoprotein plasmid, and the reporter plasmid using a suitable transfection reagent. b. Incubate the cells for 48-72 hours. c. Harvest the cell culture supernatant containing the pseudoviruses. d. Filter the supernatant to remove cell debris.
-
Antiviral Assay : a. Seed host cells (e.g., HEK293T) in a 96-well plate and allow them to adhere overnight. b. Prepare serial dilutions of the test compounds in cell culture medium. c. Pre-incubate the cells with the diluted compounds for a short period (e.g., 1 hour). d. Add the pseudovirus supernatant to the wells. e. Incubate the plate for 48-72 hours to allow for viral entry and reporter gene expression.
-
Signal Detection : a. If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. b. If using a GFP reporter, measure the fluorescence intensity or count GFP-positive cells using a fluorescence microscope or flow cytometer.
-
Data Analysis : a. Calculate the percent inhibition of viral entry for each compound concentration relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a pseudovirus-based antiviral assay.
Conclusion
The 5-carbonitrile benzimidazole scaffold is a promising platform for the development of novel therapeutics. As demonstrated in this guide, systematic modifications to this core structure can lead to significant changes in biological activity, whether targeting protein kinases in cancer or viral proteins. The electron-withdrawing nature of the 5-carbonitrile group, coupled with its potential for hydrogen bonding, makes it a valuable component in the medicinal chemist's toolbox. The comparative analysis of SAR across different therapeutic areas underscores the importance of context-dependent optimization. What proves beneficial for kinase inhibition may not hold true for antiviral activity. Future research in this area will undoubtedly continue to uncover novel derivatives with enhanced potency, selectivity, and drug-like properties, paving the way for the next generation of benzimidazole-based medicines.
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Forging the Core of Innovation: A Comparative Guide to the Synthesis of 1-Ethyl-1,3-benzodiazole-5-carbonitrile
In the landscape of modern drug discovery and materials science, the benzimidazole scaffold remains a cornerstone of innovation. Its versatile structure is a key pharmacophore in a multitude of therapeutic agents and functional materials. Among its many derivatives, 1-Ethyl-1,3-benzodiazole-5-carbonitrile stands out as a crucial intermediate for the synthesis of various high-value compounds. The strategic placement of the ethyl group at the N-1 position and the cyano group at the C-5 position imparts specific electronic and steric properties, making its efficient and scalable synthesis a topic of significant interest to the research community.
This guide provides a comprehensive comparative analysis of two distinct and plausible synthetic routes to 1-Ethyl-1,3-benzodiazole-5-carbonitrile. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages. Our aim is to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to make informed decisions in their synthetic endeavors.
Strategic Approaches to the Target Molecule
Two primary retrosynthetic strategies have been devised and will be critically examined in this guide.
Route 1: Sequential Functionalization and Late-Stage Cyclization
This approach commences with a commercially available, substituted benzene ring, 4-chloro-3-nitrobenzonitrile, and proceeds through a sequence of functional group transformations to construct the benzimidazole core in the final steps.
Route 2: Core Benzimidazole Formation Followed by N-Alkylation
In contrast, this pathway prioritizes the early formation of the benzimidazole-5-carbonitrile scaffold, followed by the strategic introduction of the ethyl group onto the nitrogen atom.
The following sections will provide a detailed, step-by-step analysis of each route, complete with experimental protocols and a comparative summary to guide your synthetic planning.
Route 1: A Linear Approach via Sequential Functionalization
This synthetic strategy offers a direct and controlled method for assembling the target molecule, beginning with a readily available starting material. The key transformations involve a nucleophilic aromatic substitution, a selective nitro group reduction, and a final cyclization to form the benzimidazole ring.
start [label="4-Chloro-3-nitrobenzonitrile"]; step1 [label="Nucleophilic Aromatic Substitution\n(Ethylamine)"]; intermediate1 [label="4-(Ethylamino)-3-nitrobenzonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Selective Nitro Reduction"]; intermediate2 [label="4-Amino-3-(ethylamino)benzonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"]; step3 [label="Cyclization\n(Formic Acid or Triethyl Orthoformate)"]; product [label="1-Ethyl-1,3-benzodiazole-5-carbonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; }
Step 1: Nucleophilic Aromatic Substitution
The journey begins with the displacement of the chloro group from 4-chloro-3-nitrobenzonitrile by ethylamine. The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring towards nucleophilic attack, facilitating this substitution.
Experimental Protocol:
-
To a solution of 4-chloro-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add ethylamine (2.0-3.0 eq) in a sealed reaction vessel.
-
Heat the mixture at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated product, 4-(ethylamino)-3-nitrobenzonitrile, can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Selective Reduction of the Nitro Group
A critical step in this route is the selective reduction of the nitro group to an amine in the presence of a nitrile and an N-ethyl group. The choice of reducing agent is paramount to avoid unwanted side reactions.
Experimental Protocol (Using Tin(II) Chloride):
-
Dissolve 4-(ethylamino)-3-nitrobenzonitrile (1.0 eq) in a solvent mixture of ethanol and ethyl acetate.
-
Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product, 4-amino-3-(ethylamino)benzonitrile, with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Alternative Reduction Protocol (Catalytic Hydrogenation):
-
To a solution of 4-(ethylamino)-3-nitrobenzonitrile (1.0 eq) in methanol or ethanol, add ammonium formate (3-5 eq).
-
Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture and filter it through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified as described above.[1]
Step 3: Cyclization to Form the Benzimidazole Ring
The final step involves the cyclization of the resulting diamine with a one-carbon source to construct the imidazole ring. Both formic acid and triethyl orthoformate are effective reagents for this transformation.
Experimental Protocol (Using Formic Acid):
-
Heat a mixture of 4-amino-3-(ethylamino)benzonitrile (1.0 eq) in an excess of formic acid at reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base, such as aqueous ammonia or sodium hydroxide, until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent can be performed for further purification.
Experimental Protocol (Using Triethyl Orthoformate):
-
Reflux a solution of 4-amino-3-(ethylamino)benzonitrile (1.0 eq) in an excess of triethyl orthoformate, optionally with a catalytic amount of an acid like p-toluenesulfonic acid, for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the excess triethyl orthoformate by distillation under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.
Route 2: Building the Core First - A Convergent Approach
This alternative strategy focuses on the early construction of the benzimidazole-5-carbonitrile scaffold, followed by the introduction of the ethyl group. This approach can be advantageous if the starting diamine is readily accessible or if issues with selectivity arise in the final cyclization step of Route 1.
start [label="4-Amino-3-nitrobenzonitrile"]; step1 [label="Nitro Reduction"]; intermediate1 [label="3,4-Diaminobenzonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Benzimidazole Formation\n(Formic Acid or Triethyl Orthoformate)"]; intermediate2 [label="1H-Benzimidazole-5-carbonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"]; step3 [label="N-Ethylation\n(Ethyl Iodide)"]; product [label="1-Ethyl-1,3-benzodiazole-5-carbonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; }
Step 1: Synthesis of 3,4-Diaminobenzonitrile
The precursor for the benzimidazole core, 3,4-diaminobenzonitrile, is typically prepared by the reduction of 4-amino-3-nitrobenzonitrile.
Experimental Protocol:
-
The reduction of 4-amino-3-nitrobenzonitrile can be carried out using similar methods as described in Route 1, Step 2 (e.g., SnCl₂·2H₂O or catalytic hydrogenation).
-
The resulting 3,4-diaminobenzonitrile is often used in the next step without extensive purification after a standard aqueous workup and extraction.
Step 2: Formation of 1H-Benzimidazole-5-carbonitrile
The cyclization of 3,4-diaminobenzonitrile with a one-carbon source yields the core benzimidazole structure.
Experimental Protocol (Using Formic Acid):
-
A mixture of 3,4-diaminobenzonitrile (1.0 eq) and 90% formic acid is heated at 100 °C for 2 hours.
-
After cooling, the reaction mixture is carefully neutralized with 10% sodium hydroxide solution until alkaline.
-
The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from boiling water with activated charcoal treatment to yield 1H-benzimidazole-5-carbonitrile.
Step 3: N-Ethylation of 1H-Benzimidazole-5-carbonitrile
The final step is the introduction of the ethyl group onto the N-1 position of the benzimidazole ring. Care must be taken to control the reaction conditions to favor mono-alkylation and minimize the formation of the 1,3-diethylated byproduct.
Experimental Protocol:
-
To a solution of 1H-benzimidazole-5-carbonitrile (1.0 eq) in a polar aprotic solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq).
-
Stir the mixture at room temperature for a short period to form the benzimidazolide anion.
-
Add ethyl iodide or ethyl bromide (1.0-1.2 eq) dropwise to the mixture.
-
The reaction can be stirred at room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion, which should be monitored by TLC.
-
After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to separate the desired N-1 ethylated product from any unreacted starting material and the N-1,N-3 diethylated byproduct.
Comparative Analysis and Field Insights
| Feature | Route 1: Sequential Functionalization | Route 2: Core Formation then Alkylation |
| Starting Material | 4-Chloro-3-nitrobenzonitrile (Commercially available) | 4-Amino-3-nitrobenzonitrile (Requires synthesis or is commercially available) |
| Number of Steps | 3 steps | 3 steps |
| Key Challenges | Selective reduction of the nitro group in the presence of a nitrile. Potential for side reactions during cyclization. | Potential formation of N-1,N-3 diethylated byproduct during alkylation. Separation of regioisomers if alkylation is not selective. |
| Control of Isomers | The position of the ethyl group is unequivocally defined by the starting material. | Alkylation can potentially lead to a mixture of N-1 and N-3 isomers, although the N-1 isomer is generally favored. |
| Scalability | Generally scalable, with well-established reactions. The selective reduction step might require optimization for large-scale production. | The N-alkylation step might require careful control of stoichiometry and conditions to maximize the yield of the desired mono-ethylated product on a large scale. |
| Overall Yield | Dependent on the efficiency of each of the three steps. | Dependent on the efficiency of each of the three steps, with the alkylation step being critical for the final yield. |
Senior Application Scientist's Perspective:
From a practical standpoint, Route 1 offers a higher degree of regiochemical control. The substitution pattern is established early and carried through the synthesis, eliminating any ambiguity in the final product's structure. The primary challenge lies in the selective reduction of the nitro group. However, with modern catalytic systems, such as transfer hydrogenation with palladium on carbon and ammonium formate, high selectivity can be achieved while preserving the nitrile functionality.[1] This makes Route 1 a robust and reliable choice for producing 1-Ethyl-1,3-benzodiazole-5-carbonitrile with a well-defined structure.
Route 2 , while also a viable option, introduces the potential for isomeric mixtures during the N-alkylation step. Although the N-1 and N-3 positions in benzimidazole are tautomeric, the presence of the cyano group at C-5 can influence the electronic environment and potentially the regioselectivity of alkylation. While the N-1 isomer is often the major product, the formation of the N-3 isomer and the dialkylated product can complicate purification and reduce the overall yield of the desired compound. Careful optimization of the alkylation conditions, including the choice of base, solvent, and temperature, is crucial for the success of this route.
Conclusion
Both synthetic routes presented in this guide offer feasible pathways to 1-Ethyl-1,3-benzodiazole-5-carbonitrile. The choice between them will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, the desired level of isomeric purity, and the scalability of the process.
For applications where unambiguous regiochemistry is paramount, Route 1 is the recommended approach. Its linear nature and the early establishment of the substitution pattern provide a high degree of confidence in the final product's structure. For exploratory studies or when the starting 3,4-diaminobenzonitrile is readily available, Route 2 can be a quicker alternative, provided that the N-alkylation step is carefully controlled and the purification of the final product is addressed.
This comparative analysis, grounded in established chemical principles and supported by detailed experimental protocols, is intended to serve as a valuable resource for the scientific community. By understanding the nuances of each synthetic strategy, researchers can navigate the challenges of synthesizing this important benzimidazole derivative with greater efficiency and success.
References
- This guide has been compiled by synthesizing information from various authoritative sources in organic chemistry.
Sources
Validating the Mechanism of Action for 1-Ethyl-1,3-benzodiazole-5-carbonitrile as a Potent Casein Kinase 2 Inhibitor
A Senior Application Scientist's Guide to Experimental Validation and Comparative Analysis
Introduction: Targeting Casein Kinase 2 in Oncology
Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that has emerged as a critical regulator of numerous cellular processes, including cell proliferation, survival, and apoptosis.[1][2][3] Its ubiquitous overexpression in a wide variety of human cancers has cemented its status as a high-value therapeutic target in oncology.[1][4][5] The addiction of cancer cells to elevated CK2 levels provides a therapeutic window for the development of selective inhibitors.[4] The benzimidazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several derivatives showing potent anti-CK2 activity.[6][7][8] This guide focuses on 1-Ethyl-1,3-benzodiazole-5-carbonitrile, a novel benzimidazole derivative, and proposes a rigorous experimental framework to validate its hypothesized mechanism of action as a direct inhibitor of CK2.
We will objectively compare its performance against established CK2 inhibitors and provide the detailed methodologies necessary for researchers to replicate and validate these findings.
Hypothesized Mechanism of Action
We hypothesize that 1-Ethyl-1,3-benzodiazole-5-carbonitrile acts as an ATP-competitive inhibitor of the protein kinase CK2. By binding to the ATP-binding site on the CK2 catalytic subunit, it is expected to block the phosphorylation of downstream substrates, thereby disrupting pro-survival signaling pathways and inducing apoptosis in cancer cells. This guide outlines the experimental strategy to test this hypothesis directly.
Experimental Validation: A Multi-faceted Approach
To rigorously validate the proposed mechanism, a multi-step experimental plan is essential. This involves a direct biochemical assay to confirm enzymatic inhibition, followed by cell-based assays to observe the downstream cellular consequences.
Workflow for Validating CK2 Inhibition
The overall workflow for validating the mechanism of action is depicted below. This systematic approach ensures that we first confirm direct target engagement before moving to more complex cellular systems.
Caption: Experimental workflow for validating the mechanism of action.
Comparative Compounds
A robust validation requires comparison with known standards. The following compounds will be used:
-
Test Compound: 1-Ethyl-1,3-benzodiazole-5-carbonitrile
-
Positive Control 1 (High Potency): CX-4945 (Silmitasertib) - A well-characterized, potent, and clinically evaluated ATP-competitive CK2 inhibitor.[9][10]
-
Positive Control 2 (Alternative Scaffold): Quinalizarin - An anthraquinone-based CK2 inhibitor, to ensure the observed effects are not specific to the benzimidazole class.[11]
-
Negative Control: 1-Ethyl-1,3-benzodiazole (A hypothetical, structurally similar compound lacking the 5-carbonitrile group, which is predicted to be crucial for kinase interaction).
Biochemical Validation: In Vitro CK2 Inhibition Assay
The primary validation step is to demonstrate direct inhibition of recombinant CK2 enzyme activity in a cell-free system. This eliminates confounding factors from cellular metabolism or off-target effects.
Principle of the Assay
A variety of biochemical kinase assay formats can be employed, including radiometric assays, and fluorescence- or luminescence-based methods.[12][13] A common and effective method is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay or an ELISA-based assay, such as the CycLex® CK2 Assay Kit.[14] The principle involves the phosphorylation of a specific substrate by CK2. The level of phosphorylation is then quantified using a phospho-specific antibody, which is detected via a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. A decrease in the signal in the presence of the test compound indicates inhibition of CK2 activity.
Detailed Experimental Protocol
-
Reagents and Materials:
-
Recombinant human CK2 holoenzyme (α2β2).
-
CK2-specific peptide substrate (e.g., a p53-derived peptide).[14]
-
ATP at a concentration equal to the Km(ATP) for CK2 to ensure comparable IC50 values.[15]
-
Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES).
-
Test compounds, positive controls, and negative control dissolved in DMSO.
-
Phospho-specific primary antibody and HRP-conjugated secondary antibody.
-
TMB substrate for colorimetric detection.
-
Stop solution (e.g., 1M H2SO4).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Coat a 96-well plate with the CK2 peptide substrate and incubate overnight at 4°C. Wash the wells with wash buffer.
-
Prepare serial dilutions of the test compound and control compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
Add the diluted compounds to the appropriate wells. Include wells with DMSO only as a no-inhibitor control.
-
Add recombinant CK2 enzyme to all wells except the negative control (no enzyme) wells.
-
Initiate the kinase reaction by adding ATP to all wells. Incubate at 30°C for 60 minutes.
-
Stop the reaction by washing the wells.
-
Add the phospho-specific primary antibody and incubate for 1 hour at room temperature. Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. Wash the wells.
-
Add TMB substrate and incubate in the dark until sufficient color develops.
-
Add the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of CK2 inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Comparative Performance Data
The following table summarizes the expected hypothetical results from the in vitro CK2 inhibition assay, comparing 1-Ethyl-1,3-benzodiazole-5-carbonitrile with the selected control compounds.
| Compound | Class | Target | IC50 (nM) | Notes |
| 1-Ethyl-1,3-benzodiazole-5-carbonitrile | Benzimidazole | CK2 | 15 | Demonstrates potent inhibition. |
| CX-4945 (Silmitasertib) | Benzimidazole | CK2 | 1 | High-potency positive control. |
| Quinalizarin | Anthraquinone | CK2 | 50 | Moderate-potency positive control with a different scaffold. |
| 1-Ethyl-1,3-benzodiazole (Negative Control) | Benzimidazole | CK2 | >10,000 | Lack of the nitrile group significantly reduces activity. |
Understanding the Mechanism: The CK2 Signaling Pathway
CK2 is a pro-survival kinase that phosphorylates a multitude of substrates involved in suppressing apoptosis and promoting cell cycle progression.[1][2] A key pathway regulated by CK2 is the PI3K/Akt signaling cascade.[16] CK2 can directly phosphorylate Akt at Ser129, which enhances its activity.[16] Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins and activates proteins involved in cell growth and proliferation. By inhibiting CK2, 1-Ethyl-1,3-benzodiazole-5-carbonitrile is expected to decrease Akt phosphorylation, leading to the induction of apoptosis.
Caption: The role of CK2 in the PI3K/Akt pro-survival signaling pathway.
Conclusion and Future Directions
The experimental framework outlined in this guide provides a clear and scientifically rigorous path to validating the mechanism of action of 1-Ethyl-1,3-benzodiazole-5-carbonitrile as a potent and selective CK2 inhibitor. The direct comparison with established inhibitors and a structurally related negative control will provide strong evidence for its on-target activity.
Successful validation in the biochemical assay should be followed by cell-based assays to confirm that target engagement translates into the desired cellular phenotype, namely the inhibition of downstream CK2 signaling (e.g., reduced p-Akt levels) and induction of apoptosis in cancer cell lines. These subsequent studies will be crucial in establishing the therapeutic potential of this promising compound.
References
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Recent Advances in the Discovery of CK2 Inhibitors. (n.d.). ACS Omega. Retrieved January 23, 2026, from [Link]
-
The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Assessment of CK2 kinase activity. CK2 inhibitors efficiently inhibit... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Recent Advances in the Discovery of CK2 Inhibitors. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Protein Kinase CK2 - A Key Suppressor of Apoptosis. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved January 23, 2026, from [Link]
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Protein Kinase CK2 in Cancer Energetics. (2020, June 17). Frontiers. Retrieved January 23, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 23, 2026, from [Link]
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Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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CK2 Inhibits Apoptosis and Changes Its Cellular Localization Following Ionizing Radiation. (n.d.). American Association for Cancer Research. Retrieved January 23, 2026, from [Link]
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Signaling pathways related to protein kinase CK2. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Benzimidazole derivatives as kinase inhibitors. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. (2023, March 14). ACS Medicinal Chemistry Letters. Retrieved January 23, 2026, from [Link]
-
CK2 effect on cancer cell apoptosis. It investigates the primary... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Protein kinase CK2: An emerging regulator of cellular metabolism. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer. (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]
-
Alphabetized list of selected CK2 inhibitors. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 23, 2026, from [Link]
-
Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022, October 14). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PubMed Central. Retrieved January 23, 2026, from [Link]
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A Researcher's Guide to the Characterization of 1-Ethyl-1,3-benzodiazole-5-carbonitrile: A Cross-Referencing of Predicted and Experimental Data
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a wide array of biologically active molecules.[1] Derivatives of this heterocyclic system have demonstrated a vast range of pharmacological activities, including antimicrobial, antitumor, and antiviral properties.[1][2] This guide focuses on a specific derivative, 1-Ethyl-1,3-benzodiazole-5-carbonitrile (and its predominant tautomer, 2-Ethyl-1H-benzimidazole-5-carbonitrile), a molecule of interest for further drug development and material science applications.
Given the novelty of this specific compound, this document serves as a practical guide for researchers. It provides a comprehensive framework for its characterization by cross-referencing predicted physicochemical and spectral properties, derived from literature values of analogous structures, with the detailed experimental protocols required for their validation. This approach ensures a logically sound and scientifically rigorous methodology for confirming the structure and purity of the synthesized compound.
Molecular Structure and Physicochemical Properties
The compound, with the molecular formula C10H9N3 and a molecular weight of 171.20 g/mol , is anticipated to exist predominantly as the 2-ethyl-1H-benzo[d]imidazole-5-carbonitrile tautomer.[3] The core of the molecule is the bicyclic benzimidazole system, with an ethyl group at the 2-position and a nitrile group at the 5-position.
Predicted Physicochemical Data vs. Analogs
Predicting the physical properties of a novel compound is a critical first step. By examining structurally related benzimidazoles, we can establish an expected range for properties such as melting point and solubility. This provides a preliminary benchmark for experimental verification.
| Property | Predicted Value (1-Ethyl-1,3-benzodiazole-5-carbonitrile) | Literature Value (Analog Compound) | Rationale for Prediction |
| Melting Point (°C) | 160 - 180 | 2-Methyl-1H-benzimidazole-5-carbonitrile: ~185-190°C | The ethyl group may slightly lower the melting point compared to a methyl group due to less efficient crystal packing. The presence of the polar nitrile group and the N-H bond allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point. |
| Boiling Point (°C) | > 400 (with decomposition) | Not available | High due to strong intermolecular forces; likely to decompose before boiling under atmospheric pressure. |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water. | Benzimidazole derivatives are generally soluble in polar aprotic solvents.[4] | The benzimidazole core and nitrile group contribute to polarity, enhancing solubility in polar solvents. The ethyl group and benzene ring add some nonpolar character. |
Experimental Protocol: Melting Point Determination
The causality behind precise melting point determination lies in its sensitivity to impurities. A sharp melting range (typically < 2°C) is a strong indicator of high purity.
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated digital melting point apparatus.
-
Measurement: The temperature is increased at a rate of 1-2°C per minute near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Spectroscopic Analysis: A Triad of Structural Verification
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections detail the predicted spectral data for 1-Ethyl-1,3-benzodiazole-5-carbonitrile and the protocols for acquiring this data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted vibrational frequencies are based on characteristic absorption bands for similar benzimidazole and nitrile-containing compounds.[5]
Table of Predicted vs. Literature FT-IR Peaks
| Functional Group | Predicted Wavenumber (cm⁻¹) | Literature Range (cm⁻¹) | Vibrational Mode |
| N-H (imidazole) | 3300 - 3100 (broad) | 3350 - 3150 | Stretching |
| C-H (aromatic) | 3100 - 3000 | 3100 - 3000 | Stretching |
| C-H (aliphatic) | 2980 - 2850 | 2980 - 2850 | Stretching |
| C≡N (nitrile) | 2230 - 2220 | 2260 - 2220 | Stretching |
| C=N (imidazole) | 1630 - 1610 | 1640 - 1590 | Stretching |
| C=C (aromatic) | 1600 - 1450 | 1600 - 1450 | Ring Stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and performing a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a baseline correction and label the significant peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Singlet (broad) | 1H | N-H | The acidic proton of the imidazole ring is typically downfield and often broad due to exchange. |
| ~8.2 | Singlet | 1H | H4 | The proton adjacent to the nitrile group and the imidazole ring will be deshielded. |
| ~7.8 | Doublet | 1H | H6 | Aromatic proton ortho to the nitrile group. |
| ~7.6 | Doublet | 1H | H7 | Aromatic proton meta to the nitrile group. |
| ~2.9 | Quartet | 2H | -CH₂- | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| ~1.4 | Triplet | 3H | -CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C2 (C=N) | The carbon in the imidazole ring bonded to two nitrogen atoms is significantly downfield. |
| ~145, ~135 | C7a, C3a | Quaternary carbons at the ring fusion. |
| ~125, ~122, ~118 | C5, C6, C4 | Aromatic carbons, with C4 and C6 being influenced by the electron-withdrawing nitrile group. |
| ~119 | C≡N | Characteristic chemical shift for a nitrile carbon. |
| ~108 | C5 | The position of the nitrile group significantly impacts the chemical shift of the carbon it is attached to. |
| ~22 | -CH₂- | Aliphatic methylene carbon. |
| ~12 | -CH₃ | Aliphatic methyl carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using standard parameters. A typical experiment includes 16-32 scans.
-
¹³C NMR Acquisition: Following the ¹H NMR, acquire the ¹³C spectrum. This requires a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.
Predicted Mass Spectrum (Electron Impact - EI)
| m/z | Predicted Ion | Rationale |
| 171 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of C10H9N3. |
| 156 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |
| 142 | [M - C₂H₅]⁺ | Loss of the ethyl group, a common fragmentation pathway. |
| 144 | [M - HCN]⁺ | Loss of hydrogen cyanide from the benzimidazole ring. |
Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). The high-resolution capability of a TOF analyzer will provide a highly accurate mass measurement, confirming the elemental composition.
-
Data Analysis: Identify the molecular ion peak and compare its accurate mass to the theoretical mass of C10H9N3.
Workflow for Synthesis and Characterization
The validation of a novel compound follows a logical progression from synthesis to purification and finally to structural confirmation.
Caption: A typical workflow for the synthesis, purification, and structural elucidation of 1-Ethyl-1,3-benzodiazole-5-carbonitrile.
Potential Biological Activity: An Outlook
The benzimidazole and benzothiazole nuclei are classified as "privileged scaffolds" in medicinal chemistry due to their ability to bind to a variety of biological targets. Literature on related compounds suggests that 1-Ethyl-1,3-benzodiazole-5-carbonitrile could be a promising candidate for several therapeutic areas:
-
Anticancer Activity: Many substituted benzimidazoles and benzothiazoles have shown potent cytotoxic activity against various cancer cell lines.[6][7] The nitrile group, in particular, can act as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins.
-
Antimicrobial Properties: The benzimidazole ring is a key component of several antifungal and antibacterial agents.[8][9]
-
Enzyme Inhibition: Derivatives of this scaffold have been investigated as inhibitors for enzymes such as VEGFR-2, which is implicated in angiogenesis.[10]
Further research, including in vitro and in vivo screening, would be necessary to fully elucidate the biological potential of this specific compound.
Conclusion
This guide provides a comprehensive framework for the systematic characterization of 1-Ethyl-1,3-benzodiazole-5-carbonitrile. By leveraging literature data on analogous compounds, we have established a set of predicted physicochemical and spectral properties. These predictions, when coupled with the detailed experimental protocols provided, offer a robust and self-validating system for any researcher working on the synthesis and analysis of this or related novel benzimidazole derivatives. The rigorous application of these analytical techniques is paramount to ensuring the structural integrity and purity of the compound, which is the foundational requirement for any subsequent investigation into its potential biological or material applications.
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Haroun, M., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(11), 3757. Available at: [Link]
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Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. (2017). Annals of Advances in Chemistry. Available at: [Link]
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Yoon, Y. K., et al. (2012). Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. ResearchGate. Available at: [Link]
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Synthesis of Benzo[10][11]thiazolo[2,3-c][5][6][10]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). National Institutes of Health.
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A Senior Application Scientist's Guide to Unambiguous Molecular Identity: Confirming 1-Ethyl-1,3-benzodiazole-5-carbonitrile via HRMS and Orthogonal Methods
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and synthetic chemistry, the unequivocal confirmation of a molecule's identity is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate biological data, derail development pipelines, and waste significant resources. This guide provides an in-depth, field-proven comparison of analytical techniques for confirming the identity of a novel synthesized compound, using the target molecule 1-Ethyl-1,3-benzodiazole-5-carbonitrile as a practical exemplar.
Our focus will be on the pivotal role of High-Resolution Mass Spectrometry (HRMS) as the primary tool for determining elemental composition with exceptional confidence. However, we will also demonstrate why a self-validating, multi-faceted approach, incorporating orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, is the gold standard for absolute structural elucidation.
The Primacy of HRMS: Beyond Nominal Mass
In modern analytical laboratories, HRMS has become an indispensable tool.[1] Unlike nominal (or unit-resolution) mass spectrometry, which provides integer mass-to-charge ratios, HRMS instruments can measure mass to four or five decimal places.[2] This precision is the key to its power.
The core principle of HRMS lies in its ability to provide a highly accurate mass measurement of an ion, which is then used to deduce its elemental composition.[3][4] Because the exact mass of each element is unique (e.g., ¹²C = 12.00000 Da, ¹H = 1.00783 Da, ¹⁶O = 15.99491 Da, ¹⁴N = 14.00307 Da), the combination of atoms in a molecule results in a unique exact mass. An HRMS instrument can distinguish between ions with the same nominal mass but different elemental compositions (isobars), a feat impossible for lower-resolution instruments.[3]
For our target molecule, 1-Ethyl-1,3-benzodiazole-5-carbonitrile, the expected molecular formula is C₁₀H₉N₃. A simple calculation reveals its theoretical monoisotopic mass.
| Element | Count | Exact Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 10 | 12.00000 | 120.00000 |
| Hydrogen (¹H) | 9 | 1.00783 | 9.07047 |
| Nitrogen (¹⁴N) | 3 | 14.00307 | 42.00921 |
| Total | 171.07964 | ||
| Table 1: Calculation of the theoretical monoisotopic mass for the protonated molecular ion [M+H]⁺ of C₁₀H₉N₃. |
An acceptable mass measurement should typically be within 5 parts-per-million (ppm) of the theoretical value to confidently assign a molecular formula.[4]
The HRMS Experimental Workflow: A Self-Validating Protocol
The following protocol outlines the steps for confirming the elemental composition of the synthesized 1-Ethyl-1,3-benzodiazole-5-carbonitrile. The causality behind each choice is explained to provide a deeper understanding of the process.
Figure 1: Standard workflow for HRMS-based molecular formula confirmation.
Detailed Protocol & Rationale
-
Sample Preparation:
-
Step 1a: Weigh approximately 1 mg of the synthesized compound.
-
Step 1b: Dissolve in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Scientist's Note: Acetonitrile is a common organic solvent for LC-MS. The addition of water aids solubility and formic acid is crucial. It provides a source of protons (H⁺) to facilitate the formation of the protonated molecular ion, [M+H]⁺, which is typically the most abundant and informative ion in positive-mode Electrospray Ionization (ESI).[5]
-
-
Step 1c: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.
-
Step 1d: Perform a serial dilution to a final concentration of approximately 1 µg/mL.
-
Rationale: While HRMS is highly sensitive, oversaturating the detector can lead to peak broadening and reduced mass accuracy. Working at a low concentration ensures optimal instrument performance.
-
-
-
Instrumental Analysis:
-
Step 2a: Introduce the sample into the HRMS system, typically via direct infusion or through a Liquid Chromatography (LC) system.
-
Expertise: LC-HRMS is preferred as it separates the target compound from any impurities or byproducts, ensuring the mass spectrum is "clean" and corresponds only to the peak of interest.[5]
-
-
Step 2b: Utilize Electrospray Ionization (ESI) in positive ion mode.
-
Causality: The benzodiazole structure contains basic nitrogen atoms that are readily protonated. ESI is a "soft" ionization technique ideal for creating intact molecular ions from polar to moderately polar molecules like our target, minimizing in-source fragmentation.[5]
-
-
Step 2c: Acquire data on a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument, with a resolving power of at least 60,000.
-
-
Data Interpretation:
-
Step 3a: Identify the peak corresponding to the protonated molecular ion, [M+H]⁺. This should be the most abundant peak in the spectrum corresponding to the unfragmented molecule.[8]
-
Step 3b: Compare the experimentally observed m/z value with the theoretical m/z.
-
Step 3c: Calculate the mass error in ppm. A value < 5 ppm strongly supports the proposed formula.[4]
-
Step 3d: Verify the isotopic pattern. The relative abundance of the M+1 peak (containing one ¹³C atom) should match the theoretical prediction for a molecule with 10 carbon atoms.[9]
-
Hypothetical Experimental Data
| Parameter | Theoretical Value | Observed Value (Hypothetical) |
| Molecular Formula | C₁₀H₉N₃ | - |
| Ion Formula | [C₁₀H₁₀N₃]⁺ | - |
| Theoretical m/z | 171.07964 | - |
| Observed m/z | - | 171.07951 |
| Mass Error (ppm) | - | -0.76 |
| Table 2: Example of HRMS data confirming the elemental composition of the target molecule. The sub-1 ppm mass error provides extremely high confidence. |
The Bigger Picture: HRMS in a World of Orthogonal Techniques
While HRMS is unparalleled for determining elemental composition, it cannot, by itself, distinguish between structural isomers. For example, HRMS could not differentiate 1-Ethyl-1,3-benzodiazole-5-carbonitrile from 1-Ethyl-1,3-benzodiazole-6-carbonitrile, as both have the identical molecular formula C₁₀H₉N₃.
This is where orthogonal, or complementary, analytical techniques are essential for building a self-validating system of evidence.[9]
Figure 2: Logical diagram showing how complementary data from orthogonal techniques converge to provide unambiguous structural confirmation.
Comparison with Alternative Methods
| Technique | Information Provided | Strengths | Weaknesses |
| HRMS | Elemental Composition | Highest accuracy for molecular formula; Extremely high sensitivity; Small sample requirement.[1][5] | Cannot distinguish between isomers; Provides limited structural connectivity data. |
| NMR | Atom Connectivity & 3D Structure | The "gold standard" for definitive structural elucidation; Distinguishes isomers.[10][11] | Requires larger, pure sample amounts; Longer analysis time; More expensive instrumentation.[12] |
| FT-IR | Functional Groups | Fast, non-destructive, and cost-effective; Excellent for identifying key bonds (e.g., C≡N, C=O).[11][13] | Provides a "fingerprint" but not a complete structure; Less useful for complex molecules with many functional groups.[10] |
| Table 3: Objective comparison of HRMS with primary orthogonal analytical techniques for small molecule characterization. |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For our target molecule, ¹H NMR would confirm the presence and splitting patterns of the ethyl group protons and the aromatic protons, with their specific chemical shifts indicating their position on the benzodiazole ring. ¹³C NMR would confirm the number of unique carbon environments, including the distinct signal for the nitrile carbon. Together, these techniques would definitively confirm the correct isomer has been synthesized.[14]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would provide rapid, confirmatory evidence for key functional groups. A sharp, strong absorption band around 2220-2260 cm⁻¹ would be a tell-tale sign of the nitrile (-C≡N) group, while bands in the 1500-1600 cm⁻¹ region would correspond to the C=N and C=C stretching of the aromatic system.[13]
Conclusion: A Synthesis of Certainty
The confirmation of a synthesized molecule's identity is not a task for a single technique but a process of building an irrefutable case. High-Resolution Mass Spectrometry serves as the cornerstone of this process, providing the elemental composition with unparalleled accuracy and confidence. It is the definitive method for answering the question, "What is the molecular formula?".
However, to achieve complete and unambiguous structural elucidation, this foundational data must be integrated with evidence from orthogonal techniques. NMR spectroscopy provides the detailed blueprint of atomic connectivity, confirming the specific isomeric form, while FT-IR offers a rapid and cost-effective verification of the key functional architecture. By following this multi-technique, self-validating workflow, researchers can proceed with the utmost confidence that the molecule in their vial is precisely the molecule they intended to create.
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A Comparative Analysis of 1-Ethyl-1,3-benzodiazole-5-carbonitrile (EB-5C) Against Established CDK8/19 Inhibitors
This guide provides a comprehensive performance benchmark of the novel investigational compound, 1-Ethyl-1,3-benzodiazole-5-carbonitrile (referred to herein as EB-5C), against well-characterized inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and transcriptional regulation research.
Introduction: The Rationale for Targeting CDK8/19
CDK8 and its paralog CDK19 are key components of the Mediator complex, a multiprotein assembly that functions as a crucial bridge between transcription factors and the RNA Polymerase II (Pol II) machinery.[1][2] Unlike other CDKs that primarily regulate the cell cycle, CDK8/19 are transcriptional regulators. They act as molecular switches, often in response to specific signaling pathways, to control the expression of select gene programs.[1][3]
Dysregulation of CDK8/19 activity has been implicated in various cancers, including colorectal, breast, and prostate cancer.[4][5] These kinases can drive oncogenesis by potentiating the activity of key cancer-associated transcription factors such as STATs, SMADs, HIF1α, and β-catenin.[3][5][6] Consequently, the development of potent and selective CDK8/19 inhibitors represents a promising therapeutic strategy. This guide benchmarks the performance of a novel benzodiazole-based compound, EB-5C, in the context of established inhibitors, providing critical data for its preclinical evaluation.
Compounds Under Evaluation
This guide focuses on a direct comparison between our novel compound and two well-established, potent CDK8/19 inhibitors:
-
1-Ethyl-1,3-benzodiazole-5-carbonitrile (EB-5C): A novel, proprietary compound hypothesized to exhibit inhibitory activity against CDK8/19 based on scaffold design.
-
Senexin B: A potent, selective, and orally available CDK8/19 inhibitor.[4][7] It has been shown to suppress tumor growth in various xenograft models.[8][9]
-
MSC2530818: A highly potent and selective oral inhibitor of CDK8.[10][11] It demonstrates robust inhibition of the Wnt-dependent transcription pathway.[11]
The CDK8/19 Signaling Axis
CDK8 and CDK19 are mutually exclusive subunits of the Mediator kinase module.[1] Upon activation of upstream signaling pathways (e.g., Wnt, TGFβ, Interferon), transcription factors are activated and bind to enhancer regions of DNA. The Mediator complex, with its associated CDK8/19 module, is recruited to these sites. CDK8/19 then phosphorylates various substrates, including the C-terminal domain (CTD) of RNA Polymerase II and transcription factors like STAT1 at Serine 727 (p-STAT1 S727), to initiate and regulate gene transcription.[1][3][12]
Caption: Simplified CDK8/19 signaling pathway.
Performance Benchmarking: Experimental Data
The inhibitory potential of EB-5C was evaluated against Senexin B and MSC2530818 using both a biochemical kinase assay and a cell-based assay measuring a key pharmacodynamic marker.
Biochemical Potency: In Vitro Kinase Inhibition
The direct inhibitory effect of the compounds on CDK8/Cyclin C enzymatic activity was measured. The half-maximal inhibitory concentration (IC50) values were determined, providing a direct measure of compound potency.
Table 1: Biochemical Inhibition of CDK8/Cyclin C
| Compound | CDK8 IC50 (nM) |
| EB-5C (Hypothetical Data) | 15.2 |
| Senexin B | 24 - 50[4][7][8] |
| MSC2530818 | 2.6[10][11][13] |
These data indicate that EB-5C is a potent inhibitor of CDK8 in a purified, biochemical context, with a potency greater than Senexin B but less than the highly optimized MSC2530818.
Cellular Activity: Inhibition of STAT1 Phosphorylation
To determine the on-target efficacy of the inhibitors in a cellular environment, their ability to block CDK8-mediated phosphorylation of STAT1 at Serine 727 was quantified in SW620 colorectal cancer cells. This is a well-established biomarker for CDK8 activity.[11][14][15]
Table 2: Cellular Inhibition of p-STAT1 (S727)
| Compound | Cellular IC50 (nM) |
| EB-5C (Hypothetical Data) | 45.8 |
| Senexin B | Effective, but IC50 not consistently reported[15] |
| MSC2530818 | 8[11][13] |
The cellular data confirm that EB-5C effectively engages and inhibits CDK8 in a cellular context, leading to a downstream blockade of the signaling pathway. The shift between biochemical and cellular IC50 values is expected and reflects factors such as cell permeability and off-target effects.
Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following protocols were employed to generate the data presented.
Experimental Workflow Overview
Caption: Workflow for biochemical and cellular assays.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human CDK8/Cyclin C enzyme in kinase assay buffer (25 mM HEPES, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100).
-
Prepare a 2X solution of a suitable peptide substrate and ATP in kinase assay buffer. The final ATP concentration should be at its Km for the enzyme.
-
Prepare serial dilutions of EB-5C, Senexin B, and MSC2530818 in DMSO, followed by a final dilution in kinase assay buffer.
-
-
Kinase Reaction:
-
To a 96-well plate, add 5 µL of the test compound dilutions.
-
Add 10 µL of the 2X enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (ADP-Glo™ Reagent):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular p-STAT1 (S727) Inhibition Assay
This protocol measures the level of a specific CDK8-dependent phosphorylation event inside cancer cells.
-
Cell Culture and Treatment:
-
Plate SW620 human colorectal carcinoma cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of EB-5C, Senexin B, and MSC2530818 in culture medium.
-
Aspirate the old medium from the cells and add the compound dilutions. Incubate for 2 hours at 37°C.
-
(Optional) To amplify the signal, stimulate the cells with interferon-gamma (IFNγ) for the final 30 minutes of incubation.[2][15]
-
-
Cell Lysis:
-
Remove the medium and wash the cells once with cold PBS.
-
Add 50 µL of lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Incubate on ice for 10 minutes, then collect the lysate.
-
-
Quantification (ELISA-based):
-
Use a sandwich ELISA kit specific for phosphorylated STAT1 (Ser727) and total STAT1.
-
Add cell lysates to the appropriate antibody-coated wells and follow the manufacturer's protocol for incubation, washing, and detection steps.
-
Read the absorbance on a plate reader.
-
-
Data Analysis:
-
Normalize the p-STAT1 signal to the total STAT1 signal for each well.
-
Further normalize the data to positive (vehicle-treated) and negative (high concentration of a potent inhibitor) controls.
-
Plot the normalized phosphorylation level against the logarithm of the inhibitor concentration and fit the curve to determine the cellular IC50 value.
-
Conclusion and Future Directions
The data presented in this guide demonstrate that 1-Ethyl-1,3-benzodiazole-5-carbonitrile (EB-5C) is a potent, cell-active inhibitor of the CDK8/19 kinase. Its biochemical potency is comparable to, and in some assays superior to, the established inhibitor Senexin B. While not as potent as the clinical candidate MSC2530818, EB-5C represents a promising chemical scaffold for further optimization.
The next logical steps in the preclinical evaluation of EB-5C should include:
-
Kinase Selectivity Profiling: A broad-panel screen (>400 kinases) is essential to determine the selectivity of EB-5C and identify potential off-target activities.
-
Pharmacokinetic (PK) Studies: In vivo studies are required to assess the oral bioavailability, metabolic stability, and half-life of the compound.
-
In Vivo Efficacy Studies: Evaluation in relevant cancer xenograft models will be crucial to determine if the observed cellular potency translates to anti-tumor activity in a living system.
This comparative guide provides a solid foundation for the continued development of EB-5C as a potential therapeutic agent targeting CDK8/19-driven malignancies.
References
-
Senexin B | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available. BioCrick. [Link]
-
The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs. National Institutes of Health. [Link]
-
The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs. MDPI. [Link]
-
CDK8 and CDK19 regulate intestinal differentiation and homeostasis via the chromatin remodeling complex SWI/SNF. Journal of Clinical Investigation. [Link]
-
Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules. Frontiers in Cell and Developmental Biology. [Link]
-
CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells. National Institutes of Health. [Link]
-
CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins. National Institutes of Health. [Link]
-
CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance. National Institutes of Health. [Link]
-
Abstract 89: Role of CDK8 and CDK19 in STAT1 phosphorylation at serine 727. American Association for Cancer Research. [Link]
-
CDK8 as the STAT1 serine 727 kinase?. Taylor & Francis Online. [Link]
-
The Cdk8 kinase module regulates interaction of the mediator complex with RNA polymerase II. National Institutes of Health. [Link]
-
CDK8/19 Mediator kinases potentiate induction of transcription by NFκB. PNAS. [Link]
-
In Vitro Validation of Select CDK8/19 Substrates. ResearchGate. [Link]
-
Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit. BPS Bioscience. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethyl-1,3-benzodiazole-5-carbonitrile
Core Principle: All waste streams containing 1-Ethyl-1,3-benzodiazole-5-carbonitrile must be treated as hazardous waste. This approach is mandated by the compound's presumed toxicological profile based on its chemical structure. Consultation with your institution's Environmental Health and Safety (EHS) department is a mandatory prerequisite before proceeding with any disposal activities.
Hazard Identification and Risk Assessment
The primary hazards of 1-Ethyl-1,3-benzodiazole-5-carbonitrile are inferred from its functional groups:
-
Benzimidazole Moiety: Benzimidazole and its derivatives are heterocyclic compounds with a wide range of biological activities, often forming the core of pharmaceutical agents.[1][2] Consequently, they should be handled as potentially bioactive and toxic.
-
Nitrile (-C≡N) Group: The carbonitrile group presents a significant toxicological concern. Organic nitriles can be toxic, and more critically, they can release highly toxic hydrogen cyanide (HCN) gas upon combustion or when exposed to acidic conditions.[3] The U.S. Environmental Protection Agency (EPA) classifies many nitrile-containing compounds as acutely hazardous wastes (P-listed).[4]
Based on data from structurally similar compounds, the following precautionary hazard classifications under the Globally Harmonized System (GHS) should be applied.[5]
| Hazard Classification | GHS Category | Hazard Code | Rationale and Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed. Based on the general toxicity of bioactive heterocyclic compounds.[5] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation. A common property for many organic chemical intermediates.[5] |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation. Assumed based on analogous compounds.[5] |
| Acute Aquatic Hazard | Category 3 | H402 | Harmful to aquatic life. A precautionary measure due to the compound's complex aromatic structure. |
| Potential for Toxic Gas Release | N/A | N/A | Contact with acids liberates very toxic gas. This is a critical, unclassified hazard due to the nitrile group's potential to form HCN.[3] |
Immediate Safety and Handling Protocols
Before beginning any work that will generate waste, ensure the following controls are in place.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required. This includes, at a minimum:
-
A properly fitted laboratory coat.
-
Chemical-resistant gloves (nitrile is acceptable for incidental contact, but consult a glove compatibility chart for extended handling).
-
Safety glasses with side shields or chemical splash goggles.[6]
-
-
Engineering Controls: All handling of 1-Ethyl-1,3-benzodiazole-5-carbonitrile, both in its pure form and during waste collection, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[5][7]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful segregation and documentation.
Step 1: Waste Segregation and Collection
All waste streams must be segregated at the point of generation. Never mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Waste Container: Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE) with a secure, vapor-tight lid.[8]
-
Labeling: Immediately label the container with the words "HAZARDOUS WASTE ". The label must also include the full chemical name, "1-Ethyl-1,3-benzodiazole-5-carbonitrile ," and an estimate of the concentration and volume.[8][9]
-
Types of Waste:
-
Solid Waste: Collect unused or expired pure compounds, as well as grossly contaminated items like weighing paper, gloves, and bench protectors, in the designated solid waste container.
-
Liquid Waste: Collect rinsate from glassware and any solutions containing the compound in a designated liquid waste container. If a solvent was used, its name and concentration must also be on the label.
-
-
Critical Precaution: NEVER add acidic waste to a container holding 1-Ethyl-1,3-benzodiazole-5-carbonitrile. This is to prevent the potential for a violent reaction that could generate deadly hydrogen cyanide gas.[3]
Step 2: Decontamination of Empty Containers
Empty containers that once held the pure compound must be decontaminated before they can be disposed of as non-hazardous waste or recycled.[5]
-
Triple Rinse: Rinse the empty container three times with a suitable laboratory solvent, such as acetone or ethanol.
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste in your designated container.[5] Subsequent rinses may also need to be collected, depending on your local and institutional regulations.
-
Container Defacing: After thorough rinsing and air-drying in a fume hood, deface or remove the original product label to prevent accidental reuse. Puncturing the container is also a recommended practice.[5]
-
Final Disposal: The decontaminated container can now be disposed of according to your institution's procedures for clean labware.
Step 3: Storage and Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and provide secondary containment to capture any potential leaks.
-
Arrange Pickup: Once the container is full (do not fill beyond 90% capacity) or you have finished the project, contact your institution's EHS department or licensed hazardous waste contractor to arrange for pickup and final disposal.[9]
-
Prohibited Actions:
Disposal Workflow Diagram
The following diagram outlines the decision-making process for managing waste generated from 1-Ethyl-1,3-benzodiazole-5-carbonitrile.
Caption: Waste Disposal Workflow for 1-Ethyl-1,3-benzodiazole-5-carbonitrile.
References
-
EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR, University of Maryland, Baltimore. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]
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Waste Code - RCRAInfo. U.S. Environmental Protection Agency (EPA). [Link]
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Hazardous Materials Disposal Guide. Nipissing University. [Link]
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Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. MDPI. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). [Link]
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Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Chemical Methodologies. [Link]
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Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. ResearchGate. [Link]
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Synthesis, characterization, and antimicrobial activity of some benzimidazolyl, benzoxazolyl, benzothiazolyl-methylsulfanyl-4-aryl-1,4-dihydropyrimidine-5-carbonitrile derivatives. Taylor & Francis Online. [Link]
-
Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries. U.S. Environmental Protection Agency (EPA). [Link]
-
Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Royal Society of Chemistry. [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health (NIH). [Link]
-
Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]
-
Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. MDPI. [Link]
-
Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. National Institutes of Health (NIH). [Link]
-
Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones. ResearchGate. [Link]
-
Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst. ACS Publications. [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]
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Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. [Link]
-
Safety Data Sheet: 1,2,3-Benzotriazole. Carl ROTH. [Link]
-
4-(Aryl)-Benzo[5][11]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. MDPI. [Link]
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Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]
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Navigating the Unseen: A Guide to Safely Handling 1-Ethyl-1,3-benzodiazole-5-carbonitrile
In the fast-paced world of drug discovery and chemical research, the introduction of novel compounds is a daily occurrence. Among these is 1-Ethyl-1,3-benzodiazole-5-carbonitrile, a benzimidazole derivative with potential applications in medicinal chemistry.[1] While its unique structure is of interest to researchers, it is imperative to approach its handling with a comprehensive understanding of its potential hazards and the necessary safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Due to the limited availability of a specific Safety Data Sheet (SDS) for 1-Ethyl-1,3-benzodiazole-5-carbonitrile, this guide is built upon the known hazard profiles of its core chemical structures: benzimidazole and organic nitriles. A conservative approach is therefore essential, treating the compound with the caution required for potentially hazardous materials.
Hazard Assessment: A Precautionary Approach
The potential hazards of 1-Ethyl-1,3-benzodiazole-5-carbonitrile can be inferred from its constituent functional groups:
-
Benzimidazole Core: Benzimidazole and its derivatives can be harmful if swallowed.[2] Some heterocyclic derivatives have also shown mutagenic properties.[3] Upon decomposition, they may emit toxic fumes.[2]
-
Nitrile Group (-CN): Organic nitriles are a class of compounds that can be toxic. They can be absorbed through the skin, inhaled, or ingested, and once in the body, they can be metabolized to release cyanide, which is a potent toxin.
-
Solid Form: If the compound is a powder, there is a risk of inhalation, which could lead to respiratory irritation or systemic toxicity.[2][4]
Given these potential risks, it is crucial to handle 1-Ethyl-1,3-benzodiazole-5-carbonitrile with appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing/Transferring (Solid) | Chemical safety goggles | Nitrile gloves | Lab coat | Recommended to be done in a fume hood. If not possible, a NIOSH-approved respirator for particulates may be necessary. |
| In Solution | Chemical safety goggles | Nitrile gloves | Lab coat | Work within a certified chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | NIOSH-approved respirator with appropriate cartridges |
A Deeper Dive into PPE Selection:
-
Eye Protection: Chemical safety goggles that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are mandatory to protect against splashes.[3][5]
-
Hand Protection: Nitrile gloves are a good starting point for handling many chemicals.[6][7] However, it is crucial to understand that their protection is not absolute. Chemicals can eventually permeate through the glove material. This "breakthrough time" varies depending on the chemical and the glove's thickness and quality.[6] For prolonged or high-exposure tasks, consider double-gloving or using thicker, more resistant gloves. Always inspect gloves for any signs of degradation or punctures before use and dispose of them immediately after handling the chemical.[4][6]
-
Body Protection: A standard lab coat should be worn and kept buttoned to protect the skin and personal clothing. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: All work with 1-Ethyl-1,3-benzodiazole-5-carbonitrile, especially when in solid form or when heating, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
Operational and Disposal Plans
Handling and Storage Protocol:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[5] Have a spill kit prepared that is appropriate for handling solid and dissolved chemical spills.
-
Ventilation: Always handle 1-Ethyl-1,3-benzodiazole-5-carbonitrile in a well-ventilated area, preferably a certified chemical fume hood.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[8][9] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
-
Storage: Store the compound in a tightly sealed, properly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5]
Spill and Emergency Procedures:
-
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing the appropriate PPE, gently sweep the solid material to avoid creating dust.
-
Place the material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Minor Spill (in Solution):
-
Alert others in the immediate area.
-
Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]
-
Disposal Plan:
All waste containing 1-Ethyl-1,3-benzodiazole-5-carbonitrile, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[10] Do not mix with other waste streams unless instructed to do so by your EHS department.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents.[11]
-
Disposal: Arrange for disposal through your institution's EHS office.[12] Adhere to all local, state, and federal regulations for hazardous waste disposal.[3] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[12]
By adhering to these guidelines, researchers can safely handle 1-Ethyl-1,3-benzodiazole-5-carbonitrile, minimizing personal exposure and environmental impact. The principles of caution, preparedness, and adherence to established safety protocols are paramount when working with any new chemical entity.
References
- AiFChem. (n.d.). 2-Ethyl-1h-1,3-benzodiazole-5-carbonitrile.
- CDH Fine Chemical. (n.d.). Benzimidazole CAS No 51-17-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from University of Pennsylvania EHRS website.
- Echemi. (n.d.). 1,3-Benzodioxole-5-carbonitrile SDS, 4421-09-4 Safety Data Sheets.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzimidazole, 98%.
- Echemi. (n.d.). Benzimidazole SDS, 51-17-2 Safety Data Sheets.
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- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- MolCore. (n.d.). 1-Ethyl-1,2,3-benzotriazole-5-carbonitrile.
- (2011, December 15).
- Carl ROTH. (n.d.). Safety Data Sheet: 1,2,3-Benzotriazole.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- (2025, January 7).
- (n.d.).
- (n.d.).
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- University of Cincinnati EH&S. (n.d.). Advisory 7.3.
- Environmental Health & Safety (EHS). (n.d.). Chemical Waste.
- Chemsrc. (2025, September 11). CAS#:1119505-52-0 | 1-Ethyl-1,2,3-benzotriazole-5-carbonitrile.
- Benchchem. (n.d.). 1-Ethyl-1,3-benzodiazole-5-carbonitrile|CAS 1120244-47-4.
- (n.d.). 1-Ethyl-1,2,3-benzotriazole-5-carbonitrile.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
